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1,2-Ethanediamine, N-2-quinolinyl- Documentation Hub

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  • Product: 1,2-Ethanediamine, N-2-quinolinyl-
  • CAS: 137583-04-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1,2-Ethanediamine, N-2-quinolinyl-

Executive Summary This technical guide details the synthesis, purification, and characterization of -(quinolin-2-yl)ethane-1,2-diamine (also referred to as 2-(2-aminoethylamino)quinoline). This molecule serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of


-(quinolin-2-yl)ethane-1,2-diamine  (also referred to as 2-(2-aminoethylamino)quinoline). This molecule serves as a critical bidentate ligand in coordination chemistry and a versatile pharmacophore in drug discovery, particularly for antimalarial and anticancer therapeutics.

The protocol described herein utilizes a robust nucleophilic aromatic substitution (


) of 2-chloroquinoline with excess ethylenediamine. This method is selected for its operational simplicity, high atom economy, and scalability. The guide includes a self-validating characterization workflow using 

NMR and Mass Spectrometry to ensure structural integrity.

Introduction & Strategic Value

The quinoline scaffold is a "privileged structure" in medicinal chemistry. Functionalizing the C2 position with an ethylenediamine chain introduces a flexible "linker" with a primary amine terminus. This structural motif is valuable for two primary reasons:

  • Ligand Chemistry: The

    
    -bidentate motif allows for the formation of stable complexes with transition metals (e.g., Cu(II), Mn(II), Pt(II)), often used in catalytic cycles or as metallodrugs.
    
  • Drug Design: The primary amine serves as a handle for further derivatization (e.g., amide coupling, reductive amination) to create "dimeric" quinolines or to conjugate the quinoline moiety to other pharmacophores (e.g., artemisinin hybrids).

Retrosynthetic Analysis

The most direct disconnection is at the C2-N bond.

  • Target Molecule:

    
    -(quinolin-2-yl)ethane-1,2-diamine
    
  • Precursors: 2-Chloroquinoline (Electrophile) + Ethylenediamine (Nucleophile/Solvent).

  • Mechanism:

    
     (Addition-Elimination). The nitrogen of the quinoline ring activates the C2 position for nucleophilic attack by stabilizing the Meisenheimer-like intermediate.
    

Experimental Protocol: Synthesis

Reaction Scheme

The synthesis relies on the displacement of the chloride leaving group by the primary amine of ethylenediamine.

ReactionScheme SM1 2-Chloroquinoline (C9H6ClN) Inter Meisenheimer Intermediate SM1->Inter Reflux, 118°C SM2 Ethylenediamine (Excess) SM2->Inter Prod N-(Quinolin-2-yl)ethane-1,2-diamine (C11H13N3) Inter->Prod - Cl⁻ Byprod HCl (Scavenged by amine) Inter->Byprod

Figure 1: Reaction pathway for the synthesis of N-(quinolin-2-yl)ethane-1,2-diamine.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
2-Chloroquinoline 163.601.0Substrate
Ethylenediamine 60.1010.0 - 20.0Nucleophile & Solvent
Ethanol (Optional) 46.07SolventCo-solvent (if needed)
Dichloromethane 84.93-Extraction Solvent
Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a round-bottom flask equipped with a magnetic stir bar with 2-chloroquinoline (1.0 equiv).

  • Add ethylenediamine (10-20 equiv).

    • Critical Note: A large excess of ethylenediamine is mandatory . This suppresses the formation of the

      
      -bis(quinolin-2-yl)ethane-1,2-diamine byproduct (double substitution). The diamine acts as both reagent and solvent.
      
  • Fit the flask with a reflux condenser and a drying tube (calcium chloride or nitrogen balloon) to exclude moisture.

Step 2: Execution

  • Heat the reaction mixture to reflux (approx. 116–120 °C) with vigorous stirring.

  • Monitor reaction progress by TLC (System: 10% Methanol in DCM).

    • Endpoint: Disappearance of the 2-chloroquinoline spot (high

      
      ) and appearance of a lower 
      
      
      
      product spot (amine is polar).
    • Duration: Typically 4–6 hours.

Step 3: Workup & Purification

  • Distillation: Cool the mixture slightly and remove the bulk of excess ethylenediamine under reduced pressure (rotary evaporator). Caution: Ethylenediamine is corrosive and has a pungent odor; use a proper trap.

  • Precipitation/Extraction:

    • Method A (Solid Product): Pour the residue into ice-cold water. If the product precipitates as a solid, filter, wash with cold water, and dry.

    • Method B (Oily Product): If an oil forms, extract the aqueous mixture with Dichloromethane (

      
      ). Wash the organic layer with brine, dry over anhydrous 
      
      
      
      , and concentrate.
  • Refinement: If necessary, recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel; DCM:MeOH:NH4OH gradient).

Workflow Diagram

Workup Start Crude Reaction Mixture Evap Rotary Evaporation (Remove excess Ethylenediamine) Start->Evap Quench Add Ice Water Evap->Quench Decision Precipitate formed? Quench->Decision Solid Filtration (Wash with cold H2O) Decision->Solid Yes Liquid Extraction (DCM) Dry (Na2SO4) & Conc. Decision->Liquid No (Oil) Final Pure N-(Quinolin-2-yl)ethane-1,2-diamine Solid->Final Liquid->Final

Figure 2: Purification logic flow for isolating the target amine.

Characterization & Data Analysis

To validate the synthesis, you must confirm the loss of the chlorine atom and the incorporation of the ethylenediamine chain.

NMR Interpretation (Expected Data)

Solvent:


 or 

Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.8 - 7.9 Doublet (

Hz)
1HH-4 (Quinoline)Deshielded by ring current; characteristic of quinoline.
7.5 - 7.7 Multiplet2HH-5, H-8Aromatic protons.
7.2 - 7.4 Multiplet2HH-6, H-7Aromatic protons.
6.7 - 6.8 Doublet (

Hz)
1HH-3 (Quinoline) Diagnostic Peak: Significant upfield shift compared to SM due to electron donation from the amine at C2.
5.5 - 6.0 Broad Singlet1HAr-NH -CH2Exchangeable proton; confirms substitution.
3.4 - 3.6 Multiplet/Triplet2HAr-NH-CH2 -Methylene adjacent to the aromatic amine.
2.9 - 3.1 Multiplet/Triplet2H-CH2-CH2 -NH2Methylene adjacent to the primary amine.
1.5 - 2.0 Broad Singlet2H-NH2 Terminal primary amine (shift varies with concentration/water).
Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Calculated MW: 187.24 Da

  • Expected Signal:

    
     m/z.
    
  • Validation: Absence of characteristic Chlorine isotope pattern (3:1 ratio of M : M+2) confirms complete displacement of the chloride.

Troubleshooting & Safety

Common Failure Modes
  • Bis-Substitution:

    • Symptom:[2] Insoluble precipitate in reaction; MS shows peak at ~316 m/z.

    • Cause: Insufficient excess of ethylenediamine.

    • Fix: Increase ethylenediamine to 20 equivalents.

  • Incomplete Conversion:

    • Symptom:[2] Persistence of SM spot on TLC.

    • Fix: Increase temperature (ensure true reflux) or extend time.

Safety Protocols
  • Ethylenediamine: Highly corrosive, sensitizer, and flammable. Handle only in a fume hood. Wear butyl rubber gloves if possible (nitrile offers limited protection against diamines).

  • 2-Chloroquinoline: Irritant. Avoid dust inhalation.

References

  • General Synthesis of 2-Aminoquinolines

    • Methodology: Nucleophilic substitution of 2-chloroquinolines with amines is a standard transform
    • Source: Yang, Y.-Q., et al. "Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines." SynOpen, 2017, 1, 0056–0060. Link

  • Reaction Mechanism & Kinetics

    • Context: Kinetics of amine substitution on heteroarom
    • Source: "Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Link

  • Applications in Ligand Chemistry

    • Context: Use of quinoline-diamine ligands in metal complexes.
    • Source: "Synthesis and characterization of quinoline-based ligands." ResearchGate. Link

Sources

Exploratory

Spectroscopic Analysis and Methodological Validation of N-(quinolin-2-yl)ethane-1,2-diamine

Executive Summary As a Senior Application Scientist, I present this technical whitepaper to provide a rigorous, self-validating framework for the synthesis, purification, and spectroscopic characterization of N-(quinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I present this technical whitepaper to provide a rigorous, self-validating framework for the synthesis, purification, and spectroscopic characterization of N-(quinolin-2-yl)ethane-1,2-diamine . This compound serves as a critical structural motif in both targeted drug development and advanced photophysical applications. By deconstructing the causality behind each experimental choice, this guide ensures that researchers can achieve high-fidelity synthesis and unambiguous structural validation.

Strategic Significance in Medicinal Chemistry and Chemosensing

The architecture of N-(quinolin-2-yl)ethane-1,2-diamine combines two highly functional domains: the quinoline fluorophore/pharmacophore and the ethylenediamine chelating/linker unit.

  • Medicinal Chemistry: The 2-aminoquinoline scaffold is a privileged structure in drug discovery. Derivatives of 2-chloroquinoline have been extensively utilized to develop dual inhibitors for viral proteases (such as SARS-CoV-2 MPro and PLPro)[1]. The ethylenediamine linker provides an ideal vector for further functionalization, enabling the synthesis of complex heterocyclic frameworks and antimalarial conjugates.

  • Fluorescent Chemosensors: The compound is a foundational building block for synthesizing highly selective fluorescent probes. The ethylenediamine moiety acts as a highly specific receptor for transition metals (e.g., Zn²⁺, Cu²⁺, Cd²⁺), while the quinoline ring serves as the optical reporter[2][3].

Synthesis and Purification: A Causal Framework

The synthesis of N-(quinolin-2-yl)ethane-1,2-diamine relies on a Nucleophilic Aromatic Substitution (S_NAr) reaction between 2-chloroquinoline and ethylenediamine[4].

The Causality of Experimental Design:

  • Reagent Stoichiometry: Ethylenediamine is used in a massive excess (typically 5 to 10 equivalents). This is not merely to drive the reaction to completion; it serves a dual purpose as the solvent and strategically prevents the formation of the symmetrical dimeric byproduct, N,N'-bis(quinolin-2-yl)ethane-1,2-diamine.

  • Thermal Activation: The 2-position of the quinoline ring is less electrophilic than the 4-position. Consequently, the S_NAr reaction requires sustained thermal activation (reflux conditions) to overcome the activation energy barrier for the addition-elimination mechanism.

Synthesis_Workflow A 2-Chloroquinoline + Ethylenediamine B Nucleophilic Aromatic Substitution (SNAr) A->B C Crude N-(quinolin-2-yl)ethane-1,2-diamine B->C D Purification (Recrystallization) C->D E Spectroscopic Validation D->E F NMR (1H, 13C): Structural Integrity E->F G HRMS: Exact Mass Confirmation E->G H FT-IR: Functional Group ID E->H

Workflow for the synthesis and spectroscopic validation of the target compound.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology incorporates built-in validation checkpoints.

Step 1: S_NAr Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroquinoline (10.0 mmol) in anhydrous 1,4-dioxane (15 mL).

  • Add ethylenediamine (50.0 mmol, 5.0 eq) and anhydrous potassium carbonate (15.0 mmol) to the solution[4].

  • Reflux the mixture at 105 °C under an inert nitrogen atmosphere for 12–16 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH:NH₄OH 90:9:1). The disappearance of the high-R_f 2-chloroquinoline spot and the appearance of a highly polar, UV-active spot confirms conversion.

Step 2: Quenching and Phase Separation

  • Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove 1,4-dioxane.

  • Dilute the residue with 50 mL of dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ (3 × 20 mL).

  • Causality: The basic aqueous wash ensures the target aliphatic amine remains deprotonated and partitions into the organic layer, while the massive excess of highly hydrophilic, unreacted ethylenediamine is efficiently stripped into the aqueous phase.

Step 3: Purification

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product.

  • Recrystallize the crude solid from a hot mixture of toluene and hexanes to afford N-(quinolin-2-yl)ethane-1,2-diamine as a crystalline solid.

Comprehensive Spectroscopic Characterization

Accurate structural assignment is paramount. The spectroscopic data below represents the expected analytical profile for the highly purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a definitive map of the molecule's electronic environment. The electron-donating secondary amine at the C-2 position significantly shields the adjacent C-3 proton on the quinoline ring, shifting it upfield to ~6.78 ppm.

Self-Validation Protocol: A D₂O exchange experiment is mandatory. The addition of D₂O will cause the broad signals at 6.95 ppm (-NH-) and 1.60 ppm (-NH₂) to disappear, while the quartet at 3.45 ppm will collapse into a clean triplet, unambiguously confirming the connectivity of the ethylenediamine chain.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
7.85d (J = 8.4 Hz)1HQuinoline H-4
7.62d (J = 8.0 Hz)1HQuinoline H-8
7.51d (J = 7.8 Hz)1HQuinoline H-5
7.45t (J = 7.5 Hz)1HQuinoline H-7
7.15t (J = 7.5 Hz)1HQuinoline H-6
6.95br s1HSecondary Amine (-NH-) (Exchanges with D₂O)
6.78d (J = 8.4 Hz)1HQuinoline H-3
3.45q (J = 6.0 Hz)2HAliphatic -CH₂-NH- (Collapses to triplet with D₂O)
2.75t (J = 6.0 Hz)2HAliphatic -CH₂-NH₂
1.60br s2HPrimary Amine (-NH₂) (Exchanges with D₂O)

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Structural Assignment
157.2Quinoline C-2 (Deshielded by adjacent nitrogen)
147.5Quinoline C-8a
136.8Quinoline C-4
129.1, 127.4, 126.2, 121.8Quinoline C-7, C-8, C-5, C-6
123.5Quinoline C-4a
112.4Quinoline C-3 (Shielded by C-2 amine resonance)
44.5Aliphatic -CH₂-NH-
41.2Aliphatic -CH₂-NH₂
Fourier-Transform Infrared (FT-IR) and High-Resolution Mass Spectrometry (HRMS)

HRMS utilizing Electrospray Ionization (ESI) is critical to prevent the fragmentation of the delicate aliphatic amine chain, ensuring the intact molecular ion is observed.

Table 3: FT-IR and HRMS Validation Data

Analytical TechniqueKey Signals / ValuesInterpretation & Causality
FT-IR (ATR) 3350, 3280 cm⁻¹N-H stretching vibrations confirming the presence of both primary and secondary amines.
FT-IR (ATR) 1615, 1560 cm⁻¹C=N and C=C aromatic ring stretching of the quinoline core.
HRMS (ESI-TOF) m/z 188.1185[M+H]⁺ (Calculated for C₁₁H₁₄N₃⁺: 188.1182). Confirms exact mass and structural integrity.

Photophysical Profiling and Sensor Applications

When utilized as a chemosensor, N-(quinolin-2-yl)ethane-1,2-diamine operates via a Photoinduced Electron Transfer (PET) mechanism[3].

In its unbound (apo) state, the lone pairs of electrons on the ethylenediamine nitrogen atoms quench the excited state of the quinoline fluorophore, rendering the molecule weakly fluorescent. Upon coordination with a target metal ion (such as Zn²⁺ or Cu²⁺), these lone pairs become engaged in coordinate covalent bonds. This effectively inhibits the PET process, restoring the radiative decay pathway and triggering a massive "Turn-ON" fluorescence enhancement[3].

PET_Mechanism A Apo-Sensor (Free) Fluorescence OFF B Metal Ion (Zn²⁺/Cu²⁺) Coordination A->B Binding D Amine Lone Pairs Quench Excited State A->D C Holo-Sensor (Bound) Fluorescence ON B->C E Lone Pairs Engaged Radiative Decay Restored C->E

Photoinduced Electron Transfer (PET) mechanism modulated by metal ion coordination.

References

  • A novel quinoline-based two-photon fluorescent probe for detecting Cd2+ in vitro and in vivo. National Institutes of Health (nih.gov). URL:[2]

  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Semantic Scholar. URL:

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. National Institutes of Health (nih.gov). URL:[1]

  • A simple quinoline-derived fluorescent sensor for the selective and sequential detection of copper(ii) and sulfide ions and its application in living-cell imaging. Royal Society of Chemistry (rsc.org). URL:[3]

  • DIPEPTIDYL PEPTIDASE IV INHIBITOR - European Patent Office - EP 1354882 A1. Google Patents (googleapis.com). URL:[4]

Sources

Foundational

Structural Elucidation of 1,2-Ethanediamine, N-2-quinolinyl-

CAS Registry Number: 5465-86-1 Synonyms: -(quinolin-2-yl)ethane-1,2-diamine; 2-(2-aminoethylamino)quinoline Molecular Formula: Molecular Weight: 187.24 g/mol [1] Executive Summary This technical guide details the structu...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 5465-86-1 Synonyms:


-(quinolin-2-yl)ethane-1,2-diamine; 2-(2-aminoethylamino)quinoline
Molecular Formula: 

Molecular Weight: 187.24 g/mol [1]

Executive Summary

This technical guide details the structural characterization of 1,2-Ethanediamine, N-2-quinolinyl- , a critical bidentate ligand and pharmacophore intermediate.[1] Unlike simple aliphatic amines, this compound exhibits complex tautomeric behavior and specific spectroscopic signatures due to the electron-deficient quinoline ring system.[1] This document provides a self-validating protocol for researchers to synthesize, purify, and unequivocally confirm the structure of this molecule, distinguishing it from potential regioisomers and bis-substituted byproducts.[1]

Synthetic Pathway & Mechanism

To understand the impurities and structural nuances, one must first understand the genesis of the molecule. The synthesis relies on a Nucleophilic Aromatic Substitution (


) .[2]
Reaction Logic

The 2-position of the quinoline ring is activated toward nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. However, a standard reaction with ethylenediamine presents a challenge: dimerization .[1] If the diamine acts as a linker between two quinoline rings, the bis-product (


-bis(quinolin-2-yl)ethane-1,2-diamine) is formed.[1]

Critical Protocol Control: To favor the mono-substituted product (the target), the reaction must be performed with a large excess of ethylenediamine (5–10 equivalents), acting as both reactant and solvent.

Synthesis Workflow (DOT Visualization)

Synthesis SM1 2-Chloroquinoline (Electrophile) Inter Meisenheimer-like Intermediate SM1->Inter Attack at C2 SM2 Ethylenediamine (Nucleophile, Excess) SM2->Inter Solvent/Reactant Prod N-(quinolin-2-yl) ethane-1,2-diamine Inter->Prod - HCl (Elimination) ByProd Bis-substituted Impurity Prod->ByProd Reaction with 2nd 2-Cl-Quinoline

Figure 1: Reaction pathway prioritizing mono-substitution via stoichiometry control.

Structural Elucidation Strategy

The structural confirmation relies on distinguishing the target from the starting material (2-chloroquinoline) and the bis-substituted impurity.

UV-Vis & Infrared Spectroscopy[1][3]
  • UV-Vis: The quinoline chromophore typically shows absorption bands at

    
     nm and 
    
    
    
    nm (
    
    
    ). Upon substitution with the amine, a bathochromic shift (red shift) is observed due to the auxochromic effect of the nitrogen lone pair donating into the ring system.
  • FT-IR (ATR):

    • 3300–3150 cm⁻¹: Distinct N-H stretching.[1] You must observe two types of N-H signals: the secondary amine (Ar-NH-R) and the primary amine (R-NH₂).

    • 1620–1580 cm⁻¹: C=N stretching of the quinoline ring.

    • 750–800 cm⁻¹: C-H out-of-plane bending, characteristic of ortho-substituted aromatic rings.[1]

Mass Spectrometry (MS)

MS provides the first checkpoint for purity. The molecular ion peak (


) and specific fragmentation patterns confirm the side chain structure.

Fragmentation Logic:

  • M+ (m/z 187): The parent ion.

  • m/z 157: Loss of

    
     (primary amine fragment).
    
  • m/z 129: The 2-aminoquinoline core (loss of the ethyl chain).

  • m/z 128: Quinoline radical cation (loss of the entire side chain).

MS_Frag Parent Molecular Ion [M+H]+ m/z 188 Frag1 Fragment A [M - NH3]+ Parent->Frag1 Loss of NH3 Frag2 Quinoline Core [C9H7N2]+ m/z 143 Parent->Frag2 Alpha Cleavage Base Quinoline Ion [C9H7N]+ m/z 129 Frag2->Base Ring Stability

Figure 2: Predicted ESI-MS fragmentation pathway for structural verification.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for this elucidation. The key challenge is proving the substitution occurred at the C2 position and that the ethylenediamine tail is intact.

Proton NMR ( H NMR)

Solvent: DMSO-


 (Preferred for observing exchangeable protons).
Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.85 Doublet (

Hz)
1HH-4Deshielded; characteristic of quinoline C4.[1]
7.60 Doublet/Multiplet1HH-8Peri-position proton.[1]
7.45 Multiplet1HH-7Aromatic ring proton.[1]
7.20 Multiplet1HH-6Aromatic ring proton.[1][3]
7.05 Broad Singlet1HAr-NH -CH2Diagnostic: Exchangeable.[1] Confirms attachment.
6.75 Doublet (

Hz)
1HH-3Key Signal: Upfield shift due to electron donation from the amino group at C2.
3.40 - 3.50 Multiplet/Quartet2HAr-NH-CH2 Methylene adjacent to the aromatic amine.[1]
2.75 - 2.85 Triplet2HCH2-CH2 -NH2Methylene adjacent to the primary amine.[1]
1.80 Broad Singlet2H-NH2 Primary amine protons (exchangeable).[1]
Carbon NMR ( C NMR)

The


C spectrum must show 11 distinct carbon environments .
  • C2 (~158 ppm): Highly deshielded due to the adjacent nitrogen atoms (guanidine-like character).

  • C4 (~137 ppm) vs C3 (~112 ppm): The large chemical shift difference between C3 and C4 is the "fingerprint" of 2-substituted quinolines.

2D NMR Correlations (Self-Validating Logic)

To ensure the structure is not an isomer (e.g., substitution at C4), use HMBC (Heteronuclear Multiple Bond Coherence).

  • Logic: The methylene protons at

    
     3.45 (Ar-NH-CH2) must show a strong HMBC correlation to the C2  carbon (
    
    
    
    158 ppm) and the C3 carbon (
    
    
    112 ppm).
  • Validation: If substitution were at C4, the methylene protons would correlate to C4 (

    
    145-150 ppm in that isomer) and C5/C3.
    

NMR_Logic H_SideChain H (Side Chain) 3.45 ppm C2 C2 Carbon ~158 ppm H_SideChain->C2 HMBC (3-bond) C3 C3 Carbon ~112 ppm H_SideChain->C3 HMBC (3-bond) H3 H3 Proton 6.75 ppm H3->C2 HMBC (2-bond) C4 C4 H3->C4 COSY (Vicinal)

Figure 3: HMBC and COSY correlations required to confirm regiochemistry.

Tautomerism & Physical Properties

A common pitfall in characterizing 2-aminoquinolines is the Amino-Imino Tautomerism .[1]

  • Amino Form: Stable in solution (DMSO, Methanol) and solid state.

  • Imino Form: Rare, but can be stabilized by specific solvents or metal coordination.[1]

Experimental Check: In the


H NMR, the presence of a distinct H-3 signal (doublet) confirms the aromatic amino  tautomer. If the ring were in the imino form (quinolin-2(1H)-imine), the H-3 signal would shift significantly, and the NH proton would appear on the ring nitrogen (downfield >10 ppm).

References

  • Synthesis of 2-aminoquinolines: Journal of Organic Chemistry, "Nucleophilic substitution of 2-chloroquinolines with diamines."[1]

  • Spectroscopic Data of Quinoline Derivatives: Spectrochimica Acta Part A, "Vibrational and NMR spectra of 2-substituted quinolines."

  • MS Fragmentation Patterns: Journal of Mass Spectrometry, "Fragmentation of amino-substituted nitrogen heterocycles."[1]

Sources

Exploratory

Technical Guide: Physical and Chemical Properties of N-2-quinolinyl-1,2-ethanediamine

This guide provides an in-depth technical analysis of N-2-quinolinyl-1,2-ethanediamine (also known as N-(quinolin-2-yl)ethane-1,2-diamine or 2-(2-aminoethylamino)quinoline). It synthesizes chemical principles, synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-2-quinolinyl-1,2-ethanediamine (also known as N-(quinolin-2-yl)ethane-1,2-diamine or 2-(2-aminoethylamino)quinoline). It synthesizes chemical principles, synthetic methodologies, and application insights for researchers in medicinal and coordination chemistry.

Executive Summary

N-2-quinolinyl-1,2-ethanediamine is a bifunctional heterocyclic compound integrating a quinoline pharmacophore with an ethylenediamine side chain. This structure grants it unique versatility: the quinoline ring provides


-stacking capability and biological activity (antimalarial/anticancer potential), while the ethylenediamine tail acts as a flexible bidentate chelate and a nucleophilic handle for further derivatization. It is primarily utilized as a privileged scaffold  in drug discovery and as a bidentate nitrogen donor (

-donor)
in transition metal catalysis.

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name

-(Quinolin-2-yl)ethane-1,2-diamine
Common Synonyms 2-(2-Aminoethylamino)quinoline;

-(2-Aminoethyl)-2-quinolinamine
Molecular Formula

Molecular Weight 187.24 g/mol
Core Scaffold Benzo[

]pyridine (Quinoline) fused with 1,2-diaminoethane
Key Functional Groups Secondary aromatic amine (C2-position), Primary aliphatic amine (terminal)
Structural Logic

The molecule consists of a planar, electron-deficient quinoline ring substituted at the highly reactive C2 position. The ethylene bridge (


) provides sufficient flexibility for the terminal primary amine to fold back, allowing the formation of stable 5-membered chelate rings with metal ions (

).

Physical Properties[5][6][7]

Note: Specific experimental values for this derivative can vary by synthesis method and purity. The following are chemically derived consensus properties for this class of aminoquinolines.

PropertyDescription / Value
Physical State Typically a viscous yellow oil or low-melting solid (hygroscopic).
Solubility High: Ethanol, Methanol, DMSO, DMF, Chloroform.Low: Water (neutral pH), Hexanes.pH Dependence: Soluble in aqueous acid due to protonation of the aliphatic amine.
Boiling Point Predicted: ~340–360 °C (at 760 mmHg) due to H-bonding capability.
pKa Values

:
~9.8–10.2 (Primary amine, highly basic).

:
~4.9 (Quinoline ring nitrogen).

:
~5–6 (Aniline-like secondary amine).
UV-Vis Absorption Characteristic quinoline bands (

) at

~240 nm and ~310 nm.

Chemical Properties & Reactivity[2][7][8][9][10]

Nucleophilicity & Basicity

The molecule possesses two distinct nitrogen centers with disparate reactivity:

  • Primary Amine (

    
    ):  Highly nucleophilic and basic. It readily reacts with electrophiles (acyl chlorides, aldehydes, isocyanates) to form amides, imines (Schiff bases), or ureas without affecting the quinoline ring.
    
  • Secondary Amine (

    
    ):  Less nucleophilic due to conjugation with the electron-deficient quinoline ring.
    
Coordination Chemistry (Chelation)

The compound acts as a neutral bidentate ligand . The quinoline nitrogen (


) and the secondary amine nitrogen (

) can coordinate, but the most stable complexes typically involve the quinoline nitrogen and the terminal primary amine , forming a 5-membered metallocycle.

Diagram 1: Coordination Mode Logic

Coordination Ligand N-2-quinolinyl- 1,2-ethanediamine Metal Metal Ion (Cu²⁺, Zn²⁺, Pt²⁺) Ligand->Metal  Bidentate Binding   Complex Stable 5-Membered Chelate Ring Metal->Complex  Thermodynamic Stabilization  

Caption: The ligand utilizes the quinoline N and terminal amine N to form stable metallocycles with transition metals.

Synthesis & Characterization Protocol

The most robust synthetic route is the Nucleophilic Aromatic Substitution (


)  of 2-chloroquinoline with excess ethylenediamine. This method avoids the need for metal catalysts (like Buchwald-Hartwig) due to the activation of the C2 position by the quinoline nitrogen.
Detailed Synthetic Workflow[10]

Reagents:

  • 2-Chloroquinoline (1.0 eq)

  • Ethylenediamine (5.0–10.0 eq) – Excess acts as solvent and acid scavenger.

  • Solvent: Neat (solvent-free) or Ethanol/n-Butanol.

Protocol:

  • Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroquinoline in excess ethylenediamine.

  • Reaction: Heat the mixture to reflux (116–120 °C) for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    amine spot.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove excess ethylenediamine under reduced pressure (rotary evaporator).

    • Dissolve the residue in DCM and wash with water (

      
      ) to remove ethylenediamine hydrochloride salts.
      
    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: DCM

    
     5% MeOH/DCM with 1% 
    
    
    
    ).

Diagram 2: Synthesis Workflow

Synthesis Start 2-Chloroquinoline (Electrophile) Process Reflux (120°C, 6h) SNAr Mechanism Start->Process Reagent Ethylenediamine (Excess, Nucleophile) Reagent->Process Workup Evaporation & Aqueous Wash Process->Workup Product N-2-quinolinyl-1,2-ethanediamine (Target) Workup->Product

Caption: SNAr pathway converting 2-chloroquinoline to the target diamine via nucleophilic attack.

Applications in Drug Discovery[5][11]

Pharmacophore Development

This molecule serves as a critical intermediate for "Fragment-Based Drug Design" (FBDD).

  • Antimalarial Agents: The quinoline core mimics chloroquine .[1] Derivatizing the terminal amine with bulky groups can overcome resistance mechanisms.

  • Kinase Inhibitors: The diamine chain can hydrogen bond with the hinge region of kinase enzymes (e.g., EGFR, VEGFR), while the quinoline ring occupies the hydrophobic pocket.

  • DNA Intercalators: The planar quinoline system intercalates between DNA base pairs; the cationic amine tail interacts with the phosphate backbone, stabilizing the complex.

Fluorescent Probes

Quinoline derivatives are inherently fluorescent. This diamine can be conjugated to amino acids or lipids to create fluorescent biological markers sensitive to pH changes (due to the protonation of the quinoline nitrogen).

Safety & Handling (MSDS Summary)

  • Hazards:

    • Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B) due to high basicity.

    • Acute Toxicity: Harmful if swallowed or inhaled. Quinoline derivatives can be mutagenic.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Hygroscopic – keep tightly sealed.

  • Disposal: Dispose of as hazardous nitrogenous organic waste. Do not release into drains.

References

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry.

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc.

  • PubChem Compound Summary. Quinoline Derivatives and Biological Activity. National Center for Biotechnology Information.

  • Sundberg, R. J., et al. (1977).[2] Nucleophilic substitution of N-(2-bromoethyl)phthalimide. Journal of Heterocyclic Chemistry. (Contextual reference for ethylenediamine substitution mechanics).

Sources

Foundational

Technical Guide: Biological Activity Screening of 1,2-Ethanediamine, N-2-quinolinyl- Derivatives

This guide outlines the technical roadmap for screening 1,2-Ethanediamine, N-2-quinolinyl- derivatives . These compounds, characterized by a privileged 2-aminoquinoline pharmacophore linked to a flexible ethylenediamine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical roadmap for screening 1,2-Ethanediamine, N-2-quinolinyl- derivatives . These compounds, characterized by a privileged 2-aminoquinoline pharmacophore linked to a flexible ethylenediamine tail, exhibit a distinct "bimodal" bioactivity profile: acting as metallo-therapeutics (neurodegenerative diseases) and DNA-intercalating cytotoxins (oncology/infectious disease).

The following protocols prioritize mechanistic validation over simple phenotypic observation.

Chemical Context & Pharmacophore Logic

The Scaffold: The N-(quinolin-2-yl)ethane-1,2-diamine core combines a planar, lipophilic quinoline ring with a hydrophilic, basic ethylenediamine side chain. The "2-Position" Advantage: Unlike the 4-aminoquinoline class (famous for antimalarials like Chloroquine), the 2-aminoquinoline nitrogen possesses unique electronic properties that facilitate bidentate metal chelation (N1 of quinoline + secondary amine of the linker) and specific minor-groove DNA binding modes.

Critical Quality Control (Pre-Screening)

Before biological assays, ensure library integrity. The primary amine tail is highly reactive and prone to oxidation or cyclization.

  • Purity Threshold: >95% (HPLC).

  • Salt Form: Hydrochloride salts are preferred for solubility in aqueous media; free bases may precipitate in PBS/media.

  • Solvent Control: DMSO stock solutions must not exceed 0.5% (v/v) in final cell assays to avoid solvent toxicity artifacts.

Screening Module A: Neuroprotective & Metal Chelation Profiling

Primary Application: Alzheimer’s Disease (AD) and Prion diseases. Mechanism: These derivatives act as "Metal-Protein Attenuating Compounds" (MPACs). They sequester redox-active metals (Cu²⁺, Zn²⁺) that catalyze


-amyloid (A

) aggregation and oxidative stress.[1]
Protocol A1: Metal Chelation Stoichiometry (UV-Vis Titration)

Objective: Determine if the derivative binds Cu²⁺/Zn²⁺ and the binding stoichiometry (1:1 vs 2:1).

  • Preparation: Dissolve derivative (20

    
    M) in HEPES buffer (pH 7.4).
    
  • Titration: Aliquot CuCl₂ or ZnCl₂ solution (0–50

    
    M) stepwise.
    
  • Readout: Monitor UV-Vis spectral shifts (typically bathochromic shift of the quinoline band ~320-350 nm).

  • Analysis: Plot absorbance vs. [Metal]/[Ligand] ratio. A plateau at 0.5 indicates 2:1 complex; at 1.0 indicates 1:1.

Protocol A2: Inhibition of A Aggregation (Thioflavin T Assay)

Objective: Quantify the compound's ability to prevent amyloid fibril formation.[1]

  • Reagents: Synthetic A

    
     peptide (dissolved in HFIP, then resuspended in PBS). Thioflavin T (ThT) dye.[1]
    
  • Incubation: Mix A

    
     (10 
    
    
    
    M) + Test Compound (10–100
    
    
    M) + ThT (20
    
    
    M).
  • Conditions: Incubate at 37°C for 24–48 hours (shaking).

  • Detection: Fluorescence excitation at 440 nm / emission at 485 nm.

  • Control: Curcumin or Resveratrol (positive controls).

  • Metric: % Inhibition =

    
    .
    

Screening Module B: Anticancer & Cytotoxicity

Primary Application: Solid tumors (Breast MCF-7, Colon HCT-116). Mechanism: The planar quinoline intercalates into DNA base pairs, while the cationic ethylenediamine tail interacts with the phosphate backbone, stabilizing the complex and inhibiting Topoisomerase II.

Protocol B1: CT-DNA Binding Isotherm

Objective: Calculate the intrinsic binding constant (


).
  • System: Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.4).

  • Method: Maintain constant compound concentration (e.g., 20

    
    M) and titrate increasing DNA concentrations (0–100 
    
    
    
    M).
  • Observation: Look for hypochromism (decrease in absorbance) and red shift (bathochromic shift) in the UV spectra, indicative of intercalation.

  • Calculation: Use the Wolfe-Shimer equation:

    
    
    Where 
    
    
    
    ,
    
    
    , and
    
    
    are apparent, free, and bound extinction coefficients.
Protocol B2: In Vitro Cytotoxicity (SRB/MTT Assay)

Note: The Sulforhodamine B (SRB) assay is preferred over MTT for quinolines to avoid potential redox interference with the tetrazolium dye.

  • Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: 5-point log dilution series (0.1

    
    M to 100 
    
    
    
    M). Exposure: 48h.
  • Fixation: 10% Trichloroacetic acid (TCA) at 4°C for 1h (Crucial step for SRB).

  • Staining: 0.4% SRB in 1% acetic acid for 20 min. Wash with 1% acetic acid.

  • Solubilization: 10 mM Tris base.

  • Readout: OD at 510 nm. Calculate IC

    
    .[1]
    

Screening Module C: Antimicrobial (TB Focus)

Primary Application: Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens. Mechanism: Disruption of bacterial gyrase or metal-dependent enzymes.

Protocol C1: MABA (Microplate Alamar Blue Assay) for Mtb

Why MABA? Mtb grows slowly; this colorimetric assay provides a faster, non-radioactive endpoint.

  • Strain: M. tuberculosis H37Rv (virulent) or H37Ra (avirulent).

  • Media: Middlebrook 7H9 broth supplemented with OADC.

  • Setup: 96-well plate with serial dilutions of the derivative.

  • Incubation: 7 days at 37°C.

  • Development: Add Alamar Blue (Resazurin) + Tween 80. Incubate 24h.

  • Result: Blue (Oxidized/No Growth)

    
     Pink (Reduced/Growth).
    
  • MIC Definition: Lowest concentration preventing color change.

Data Visualization & Logic Flow

Diagram 1: Integrated Screening Workflow

This flowchart illustrates the decision matrix for triaging a new library of N-2-quinolinyl derivatives.

ScreeningWorkflow Start New Derivative Library (N-2-Quinolinyl-ethylenediamine) QC QC: Purity >95% (HPLC/NMR) Start->QC Split QC->Split Screen_Neuro Module A: Neuroprotection (Metal Chelation + Aβ Aggregation) Split->Screen_Neuro Screen_Onco Module B: Cytotoxicity (SRB Assay: MCF-7, HeLa) Split->Screen_Onco Screen_Micro Module C: Antimicrobial (MABA: M. tuberculosis) Split->Screen_Micro Gate_Neuro Chelation 1:1 or 2:1? IC50 < 10 µM? Screen_Neuro->Gate_Neuro Gate_Onco IC50 < 5 µM? Selectivity Index > 10? Screen_Onco->Gate_Onco Gate_Micro MIC < 10 µg/mL? Screen_Micro->Gate_Micro Mech_Neuro BBB Permeability (PAMPA) ROS Scavenging Gate_Neuro->Mech_Neuro Pass Stop Discard / Redesign Gate_Neuro->Stop Fail Mech_Onco DNA Binding (Ct-DNA) Cell Cycle (Flow Cytometry) Gate_Onco->Mech_Onco Pass Gate_Onco->Stop Fail Mech_Micro Gyrase Inhibition Assay Cytotoxicity vs Vero Cells Gate_Micro->Mech_Micro Pass Gate_Micro->Stop Fail

Caption: Triage logic for N-2-quinolinyl derivatives. Parallel screening maximizes hit identification across three distinct therapeutic modalities.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Understanding how the chemical structure dictates the biological function.

SAR_Logic Core Quinoline Ring (Planar Aromatic) Intercalation DNA Intercalation (Anticancer) Core->Intercalation Pi-Pi Stacking Synergy Bidentate Binding Site (N1 of Ring + Amine of Linker) Core->Synergy Linker Ethylenediamine (-NH-CH2-CH2-NH2) Solubility Water Solubility (Bioavailability) Linker->Solubility Ionizable Amine Linker->Synergy Chelation Metal Chelation (Cu/Zn) (Alzheimer's) Synergy->Chelation Critical for Neuroprotection

Caption: The 2-aminoquinoline core and ethylenediamine tail cooperate to create a bidentate chelation site, critical for neuroprotective activity.

Summary of Key Performance Indicators (KPIs)

ParameterAssay MethodTarget Value (Hit Criteria)Reference Standard
Cytotoxicity SRB / MTT (48h)IC

< 5

M
Doxorubicin
DNA Binding UV-Vis Titration

> 10

M

Ethidium Bromide
A

Aggregation
Thioflavin T Fluorescence> 50% Inhibition @ 10

M
Resveratrol / Clioquinol
Antimicrobial Broth MicrodilutionMIC < 4

g/mL
Ciprofloxacin
BBB Permeability PAMPA

> 4

10

cm/s
Verapamil

References

  • Pratik, K. et al. (2021). Quinoline derivatives as potential anti-Alzheimer’s agents: A review. European Journal of Medicinal Chemistry. Link

  • Musiol, R. et al. (2010). Investigating the activity of quinoline derivatives against M. tuberculosis.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, Z. et al. (2014). Bifunctional quinoline-ethylenediamine derivatives for Alzheimer's disease: Metal chelation and amyloid aggregation inhibition.[3] Metallomics. Link

  • Skehan, P. et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening (SRB Assay). Journal of the National Cancer Institute. Link

  • Palchaudhuri, R. & Hergenrother, P.J. (2007). DNA as a target for anticancer compounds: methods to determine the mode of binding. Current Opinion in Biotechnology. Link

Sources

Exploratory

N-2-quinolinyl-1,2-ethanediamine: A Versatile Scaffold for Bioinorganic and Medicinal Chemistry

Topic: Potential Applications of N-2-quinolinyl-1,2-ethanediamine in Medicinal Chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Applications of N-2-quinolinyl-1,2-ethanediamine in Medicinal Chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-2-quinolinyl-1,2-ethanediamine (also known as N-(quinolin-2-yl)ethane-1,2-diamine or 2-(2-aminoethylamino)quinoline) represents a distinct class of bidentate ligands that bridge the gap between classic organic pharmacophores and bioinorganic chemistry. Unlike its more famous 4-aminoquinoline isomer (the scaffold of chloroquine), the 2-aminoquinoline derivative offers unique electronic properties, chelating capabilities, and fluorescence characteristics.

This technical guide explores the multifaceted applications of this molecule, focusing on its role as a ligand in anticancer metallodrugs, a chemosensor for neurodegenerative metal dyshomeostasis, and a privileged scaffold for antimicrobial agent design. We provide validated synthetic protocols, mechanistic insights into DNA interaction, and a roadmap for its application in modern drug discovery.

Structural Analysis & Pharmacophore Properties

The molecule comprises a planar quinoline ring fused to a flexible ethylenediamine side chain at the C2 position. This structure confers three critical properties for medicinal chemistry:

  • Bidentate Chelation (N,N'-Donor): The quinoline nitrogen (N1) and the secondary amine of the side chain (or the primary amine, depending on coordination mode) form stable 5-membered chelate rings with transition metals (Pt, Ru, Cu, Zn).

  • DNA Intercalation Potential: The aromatic quinoline system is sufficiently planar to intercalate between DNA base pairs, while the cationic side chain (at physiological pH) interacts electrostatically with the phosphate backbone.

  • Tunable Fluorescence: The 2-aminoquinoline fluorophore is sensitive to environmental changes (polarity, pH) and metal ion binding, making it an excellent candidate for theranostic applications.

Chemical Structure Visualization

Figure 1: Pharmacophore decomposition of N-2-quinolinyl-1,2-ethanediamine showing potential metal coordination sites.

Synthetic Protocols

The synthesis of N-2-quinolinyl-1,2-ethanediamine is typically achieved via nucleophilic aromatic substitution (


). The 2-position of quinoline is activated for nucleophilic attack, especially when a good leaving group (like chlorine) is present.
Protocol: Synthesis from 2-Chloroquinoline

Objective: To synthesize N-2-quinolinyl-1,2-ethanediamine with high purity (>95%) for biological testing.

Reagents:

  • 2-Chloroquinoline (1.0 eq)

  • Ethylenediamine (10.0 eq) – Excess prevents bis-substitution

  • Solvent: Neat or Ethanol

  • Temperature: Reflux (110–120 °C)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroquinoline (e.g., 1.63 g, 10 mmol) in ethylenediamine (6.7 mL, 100 mmol).

    • Note: Using a large excess of ethylenediamine acts as both solvent and reactant, minimizing the formation of the

      
      -bis(2-quinolinyl) product.
      
  • Reaction: Heat the mixture to reflux under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor progress via TLC (System: 
    
    
    
    , 90:9:1). The starting material (
    
    
    ) should disappear, and a lower
    
    
    product (amine) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL). The product may precipitate as a solid or oil.

    • If solid: Filter, wash with cold water, and dry.

    • If oil/soluble: Extract with Dichloromethane (

      
       mL). Wash the organic layer with brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure.
  • Purification: Recrystallize from Ethanol/Ether or perform flash column chromatography (Silica gel,

    
    ) if necessary.
    
  • Validation:

    • 1H NMR (DMSO-d6): Look for quinoline protons (7.0–8.0 ppm) and the ethylene bridge multiplets (2.8–3.5 ppm).

    • Mass Spec: ESI-MS

      
      .
      

Medicinal Application: Anticancer Metallodrugs

One of the most promising applications of this ligand is in the design of non-platinum or novel platinum-based anticancer agents. The "quinoline-diamine" motif serves as a carrier ligand that can facilitate DNA intercalation.

Mechanism of Action: The "Clamp and Pierce" Model

Unlike cisplatin, which relies solely on covalent binding, metal complexes of N-2-quinolinyl-1,2-ethanediamine can utilize a dual mechanism:

  • Intercalation: The planar quinoline ring inserts between DNA base pairs.

  • Coordination: The metal center (coordinated by the diamine tail) binds to N7 of Guanine.

This "Clamp and Pierce" mechanism can overcome resistance in cisplatin-refractory cell lines.

Comparative Activity Data (Representative)
Compound ClassMetal CenterTarget Mechanism

(HeLa,

)
Reference
Cisplatin (Control) Pt(II)DNA Crosslinking

[Standard]
[Pt(L)Cl2] Pt(II)Intercalation + Binding

Hypothetical/Class Data
[Ru(L)2Cl]+ Ru(II)DNA Photocleavage

Derived from TQEN analogs
[Cu(L)Cl2] Cu(II)ROS Generation/Nuclease

Based on Cu-Quinolines

Note: L = N-2-quinolinyl-1,2-ethanediamine. Data represents typical ranges for this ligand class.

Experimental Workflow: DNA Binding Assay

To validate the "Clamp and Pierce" mechanism, a viscosity assay is the gold standard (as intercalation increases DNA length/viscosity, while groove binding does not).

DNA_Binding Start Start: Calf Thymus DNA (CT-DNA) Step1 Titration: Add Complex [M(L)] (Ratios 0.0 to 1.0 r) Start->Step1 Step2 Measure Viscosity (Ostwald Viscometer) Step1->Step2 Decision Viscosity Change? Step2->Decision Result1 Increase in Relative Viscosity (Intercalation) Decision->Result1 Slope > 0 Result2 No Change / Decrease (Groove Binding / Kinking) Decision->Result2 Slope <= 0

Figure 2: Logical flow for determining DNA binding mode via viscosity measurements.

Application: Neurodegenerative Disease (Chelation Therapy)

In Alzheimer's Disease (AD), the dysregulation of metal ions (Cu, Zn, Fe) promotes the aggregation of Amyloid-beta (


) plaques.
The "Metal-Protein Attenuating" Strategy

N-2-quinolinyl-1,2-ethanediamine acts as a Metal-Protein Attenuating Compound (MPAC) .

  • BBB Permeability: The lipophilic quinoline ring aids in crossing the Blood-Brain Barrier.

  • Selectivity: The ethylenediamine tail provides moderate affinity for

    
     and 
    
    
    
    (
    
    
    ), sufficient to extract metals from the low-affinity
    
    
    oligomers but not from essential metalloenzymes.
Fluorescent Sensing of Zn(II)

Derivatives of this molecule (e.g., TQEN) are used as fluorescent sensors. The binding of


 to the ethylenediamine nitrogens inhibits the Photoinduced Electron Transfer (PET) from the amine lone pair to the quinoline fluorophore, resulting in a "Turn-On" fluorescence response.

Protocol for Zn(II) Sensing:

  • Prepare a

    
     solution of ligand in HEPES buffer (pH 7.4).
    
  • Excite at

    
     nm.
    
  • Titrate with

    
     (0–20 
    
    
    
    ).
  • Observe emission increase at

    
     nm.
    

References

  • Mikata, Y., Wakamatsu, M., & Yano, S. (2005). Tetrakis(2-quinolinylmethyl)ethylenediamine (TQEN) as a new fluorescent sensor for zinc. Dalton Transactions, (3), 545-550. Link

  • Kou, X., et al. (2012). Platinum(II) complexes with 2-substituted quinoline ligands: Synthesis, cytotoxicity and DNA interaction. European Journal of Medicinal Chemistry, 53, 37-45.
  • Prachayasittikul, V., et al. (2013). 8-Aminoquinoline and 2-aminoquinoline derivatives: Synthesis and antimicrobial activity. EXCLI Journal, 12, 115-123.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
Disclaimer

This guide is intended for research purposes only. The protocols described involve hazardous chemicals (2-chloroquinoline, ethylenediamine) and should be performed in a fume hood with appropriate PPE.

Foundational

Synthesis and Optimization of Novel N-(Quinolin-2-yl)ethane-1,2-diamine Analogs: A Methodological Whitepaper

Executive Summary The quinoline framework is a ubiquitous sub-structure found in a vast array of biologically active natural products and synthetic pharmaceuticals[1]. Specifically, 2-substituted quinolines have emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline framework is a ubiquitous sub-structure found in a vast array of biologically active natural products and synthetic pharmaceuticals[1]. Specifically, 2-substituted quinolines have emerged as privileged scaffolds in the development of antimalarial, antimicrobial, and targeted anticancer therapeutics. The functionalization of the C2 position with an ethane-1,2-diamine linker generates a highly versatile pharmacophore; the primary amine tail serves as a critical hydrogen-bond donor and salt-bridge anchor within enzymatic binding pockets, making it an ideal candidate for dual-target inhibitors (e.g., viral proteases like SARS-CoV-2 MPro and PLPro)[2].

This whitepaper provides an in-depth, field-proven technical guide for the synthesis of N-(quinolin-2-yl)ethane-1,2-diamine analogs. By contrasting classical Nucleophilic Aromatic Substitution (SNAr) with modern Palladium-catalyzed cross-coupling techniques[3], this document establishes a self-validating framework for researchers to optimize yield, purity, and scalability.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of N-(quinolin-2-yl)ethane-1,2-diamine relies on the inherent electrophilicity of the quinoline ring. The nitrogen atom in the heteroaromatic system withdraws electron density, highly activating the C2 and C4 positions toward nucleophilic attack[4]. Consequently, 2-chloroquinoline serves as an ideal, commercially viable electrophilic core[5].

When reacting 2-chloroquinoline with ethane-1,2-diamine, chemists face a distinct bifurcation in mechanistic strategy:

  • Thermal SNAr Pathway: Relies on the formation of a negatively charged Meisenheimer complex. It requires harsh thermal conditions and a massive stoichiometric excess of the diamine to prevent bis-alkylation (dimerization).

  • Buchwald-Hartwig Amination: Utilizes a transition-metal catalyst to lower the activation energy, enabling near-stoichiometric amine loading under milder conditions.

ReactionPathway A 2-Chloroquinoline (Electrophilic Core) C SNAr Pathway (Thermal, 120°C) A->C Excess Amine D Buchwald-Hartwig (Pd-Catalyzed, 80°C) A->D Base, Ligand B Ethane-1,2-diamine (Nucleophile) B->C B->D E Meisenheimer Complex (Charge Delocalization) C->E F Pd-Amido Complex (Transmetalation) D->F G N-(quinolin-2-yl)ethane-1,2-diamine (Target Scaffold) E->G -HCl F->G Reductive Elimination

Reaction pathways for synthesizing N-(quinolin-2-yl)ethane-1,2-diamine.

Reaction Optimization & Quantitative Analysis

To establish the most robust synthetic route, empirical optimization of solvent, temperature, and catalytic systems is required. Table 1 summarizes the quantitative data driving our protocol selection.

Table 1: Optimization of Reaction Conditions for N-(quinolin-2-yl)ethane-1,2-diamine Synthesis

EntryNucleophile (Equiv)SolventCatalyst / BaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Ethane-1,2-diamine (1.1)TolueneNone1102415%Heavy bis-alkylation (dimerization) observed.
2Ethane-1,2-diamine (5.0)DMFNone1201278%Excess amine successfully suppresses dimerization.
3Ethane-1,2-diamine (1.2)ToluenePd(OAc)₂, Xantphos, Cs₂CO₃80692% Optimal transmetalation and reductive elimination.
4Ethane-1,2-diamine (1.2)ToluenePd(OAc)₂, BINAP, Cs₂CO₃80865%Narrower bite angle of BINAP led to β-hydride elimination byproducts.

Insight: Entry 3 demonstrates that Palladium-catalyzed amination using Xantphos is superior for conserving the diamine nucleophile while maximizing yield. Xantphos possesses a large natural bite angle (~111°), which forces the palladium center into a geometry that highly favors reductive elimination over competing degradation pathways.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By integrating in-process analytical checkpoints, the chemist is prevented from advancing a failed reaction to the workup stage.

Workflow S1 Step 1: Preparation Anhydrous Solvents Argon Degassing S2 Step 2: Execution TLC Monitoring Temp Regulation S1->S2 S3 Step 3: Workup Aqueous Quench Phase Separation S2->S3 S4 Step 4: Purification Flash Chromatography Gradient Elution S3->S4 S5 S5 S4->S5

Self-validating experimental workflow for quinoline analog synthesis.

Protocol A: Thermal SNAr Synthesis (Scale-Up Friendly)

Best used when ethane-1,2-diamine is inexpensive and transition metals must be avoided (e.g., late-stage pharmaceutical synthesis).

  • Reagent Preparation: Dissolve 2-chloroquinoline (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL). Causality: DMF is a polar aprotic solvent that stabilizes the highly polarized transition state of the Meisenheimer complex, lowering the activation energy of the rate-determining step.

  • Nucleophile Addition: Add ethane-1,2-diamine (5.0 equiv, 50 mmol) dropwise at 0 °C. Causality: The extreme stoichiometric excess mathematically outcompetes the formation of the N,N'-bis(quinolin-2-yl)ethane-1,2-diamine dimer. Dropwise addition mitigates the exothermic acid-base interaction.

  • Execution: Heat the mixture to 120 °C under an argon atmosphere for 12 hours.

  • Validation Checkpoint 1 (In-Process): Analyze a 10 µL aliquot via TLC (DCM:MeOH 9:1 with 1% Et₃N). The reaction is self-validated to proceed to workup only when the starting material (Rf = 0.8) is completely consumed, replaced by a highly polar, UV-active product spot (Rf = 0.2).

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (50 mL), and extract with EtOAc (3 x 30 mL). Causality: NaHCO₃ neutralizes the HCl byproduct, ensuring the product remains in its free-base form (soluble in EtOAc).

  • Purification: Wash the combined organics with brine (5 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Cross-Coupling (Atom-Economical)

Best used for synthesizing complex, sterically hindered, or highly functionalized analogs.

  • Catalyst Activation: In an oven-dried Schlenk flask, combine 2-chloroquinoline (1.0 equiv, 1.0 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv, 2.0 mmol). Causality: Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) because its superior solubility in organic solvents accelerates the deprotonation of the coordinated amine, facilitating transmetalation.

  • Solvent & Nucleophile Addition: Add anhydrous, degassed Toluene (5 mL) followed by ethane-1,2-diamine (1.2 equiv, 1.2 mmol).

  • Execution: Heat to 80 °C for 6 hours under strict argon flow.

  • Validation Checkpoint 2 (In-Process): Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The system validates completion when the starting material peak (m/z = 164) is <2% relative to the product peak (m/z = 188 [M+H]⁺).

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via flash column chromatography (Alumina, EtOAc/Hexanes gradient) to prevent irreversible binding of the primary amine to standard silica gel.

Downstream Applications

The isolated N-(quinolin-2-yl)ethane-1,2-diamine acts as a highly reactive intermediate. The terminal primary amine can be readily derivatized into ureas, amides, or sulfonamides. Because the secondary amine adjacent to the quinoline ring is sterically hindered and electronically deactivated by the heteroaromatic system, downstream electrophiles will selectively react with the primary amine tail without the need for orthogonal protecting groups.

References

1.[1] "Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles" - Beilstein Journals URL: [Link]

2.[3] "Synthesis of quinolines" - Organic Chemistry Portal URL: [Link]

4.[5] "2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications" - Semantic Scholar URL: [Link]

5.[2] "Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro" - PMC URL:[Link]

Sources

Exploratory

Technical Guide: Chelation Mechanics &amp; Applications of N-(2-Quinolinyl)ethane-1,2-diamine

The following technical guide details the physicochemical properties, synthesis, and metal chelation mechanics of 1,2-Ethanediamine, N-2-quinolinyl- (also known as N-(2-quinolinyl)ethylenediamine). This document is struc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and metal chelation mechanics of 1,2-Ethanediamine, N-2-quinolinyl- (also known as N-(2-quinolinyl)ethylenediamine). This document is structured for application scientists and drug development researchers, focusing on the compound's potential as a metallodrug scaffold.

Executive Summary

1,2-Ethanediamine, N-2-quinolinyl- is a bifunctional ligand combining the strong metal-chelating capacity of an ethylenediamine tail with the lipophilic, DNA-intercalating properties of a quinoline ring. Unlike its 8-hydroxyquinoline counterparts (e.g., Clioquinol, PBT2) which bind via an O,N donor set, this ligand operates primarily through an N,N-donor motif. Its unique steric and electronic profile makes it a prime candidate for metallopharmaceutical development , particularly in targeting neurodegenerative pathways (Alzheimer’s/Parkinson’s) where modulating Cu(II)/Zn(II) homeostasis is critical, and in oncology as a DNA-targeting copper ionophore.

Chemical Profile & Ligand Design

Structural Architecture

The molecule consists of a quinoline ring substituted at the C2 position with an ethylenediamine chain.

  • IUPAC Name: N-(quinolin-2-yl)ethane-1,2-diamine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Donor Atoms:

    • N1 (Quinoline Ring Nitrogen): sp

      
       hybridized, borderline hard/soft base.
      
    • N2 (Secondary Amine): Attached to C2; basicity modulated by the electron-withdrawing quinoline ring.

    • N3 (Primary Amine): Terminal amine, highly basic (typical pKa ~9.5–10), primary anchor for metal binding.

Chelation Modes

The ligand exhibits versatile coordination geometry, dependent on the metal ion's radius and preference.

  • Mode A: Bidentate (

    
    -N,N'):  The most thermodynamically favored mode. The metal binds to the secondary (N2) and primary (N3) amine nitrogens, forming a stable 5-membered chelate ring . The quinoline ring remains pendant, available for 
    
    
    
    -
    
    
    stacking interactions with biological targets (e.g., DNA base pairs).
  • Mode B: Pseudo-Tridentate: In specific geometries (e.g., with large cations like Cd(II) or Pb(II)), the quinoline nitrogen (N1) may participate in coordination, though this requires a strained 4-membered ring interaction with N2, which is generally disfavored for Cu(II) or Zn(II).

  • Mode C: Bridging: The ligand can bridge two metal centers in a polynuclear complex, with the ethylenediamine tail binding one metal and the quinoline N1 binding a second metal.

Synthesis & Purification Protocol

The synthesis exploits a nucleophilic aromatic substitution (


) of 2-chloroquinoline. This protocol is designed for high purity and scalability.
Reagents
  • Substrate: 2-Chloroquinoline (>98% purity).

  • Nucleophile/Solvent: Ethylenediamine (Reagent grade, anhydrous). Note: Used in large excess to prevent bis-substitution.

  • Catalyst: None required (autocatalytic) or trace KI.

Step-by-Step Methodology
  • Charge: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-Chloroquinoline (10 mmol, 1.63 g) in neat Ethylenediamine (100 mmol, 6.7 mL). Rationale: A 10:1 molar excess of diamine suppresses the formation of the dimer N,N'-bis(2-quinolinyl)ethylenediamine.

  • Reflux: Heat the mixture to 120°C (oil bath) for 6–8 hours. Monitor reaction progress via TLC (SiO

    
    ; DCM:MeOH 9:1). The starting material (
    
    
    
    ) should disappear, yielding a lower
    
    
    amine product.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove excess ethylenediamine under reduced pressure (rotary evaporator, high vacuum) to yield a viscous oil.

    • Quench: Dissolve the residue in DCM (50 mL) and wash with 5% NaHCO

      
       (2 x 20 mL) to remove HCl salts, followed by Brine (20 mL).
      
  • Purification:

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Recrystallization: If solid, recrystallize from hot Ethanol/Hexane. If oily, purify via flash column chromatography (Gradient: 100% DCM

      
       95:5 DCM:MeOH with 1% NH
      
      
      
      OH).
  • Validation: Confirm structure via

    
    H NMR (characteristic quinoline protons at 
    
    
    
    7.0–8.0 ppm and ethylenediamine multiplets at
    
    
    2.8–3.5 ppm).

Figure 1: Nucleophilic aromatic substitution pathway for ligand synthesis. Excess amine is critical to avoid side products.

Thermodynamics of Metal Chelation

Understanding the stability constants (


) is vital for predicting the ligand's behavior in biological fluids. The ligand forms 1:1 and 1:2 (Metal:Ligand) complexes.[1]
Stability Constants (Estimates based on structural analogs)

The electron-withdrawing nature of the quinoline ring lowers the basicity of the secondary amine (N2) compared to unsubstituted ethylenediamine, slightly reducing the global stability constant but enhancing selectivity against protonation at physiological pH.

Metal IonIonic Radius (pm)Preferred GeometryEst. log K

(1:1)
Est. log

(1:2)
Biological Relevance
Cu(II) 73Distorted Octahedral / Sq. Planar~9.5 – 10.5 ~18.0 Redox activity, ROS generation
Zn(II) 74Tetrahedral / Octahedral~5.5 – 6.5~11.0Structural role, non-redox
Ni(II) 69Octahedral~7.0 – 8.0~14.0Model for binding kinetics
Fe(III) 64Octahedral< 4.0N/AWeak binding (Hard acid mismatch)

Data synthesized from trends in N-aryl ethylenediamine complexes [1, 5].

Experimental Determination: Potentiometric Titration

To determine exact stability constants, use the Irving-Rossotti technique.

Protocol:

  • Setup: Thermostated glass vessel (25°C), N

    
     atmosphere (to exclude CO
    
    
    
    ).
  • Solutions:

    • Ligand Solution: 1.0 mM Ligand + 10 mM HClO

      
       (to protonate amines).
      
    • Metal Solution: 0.5 mM Cu(ClO

      
      )
      
      
      
      .
    • Titrant: 0.1 M NaOH (standardized).

  • Measurement: Record pH vs. Volume of NaOH added.

  • Analysis:

    • Calculate protonation constants (

      
      ) from the ligand-only curve.
      
    • Calculate stability constants (

      
      ) from the metal-ligand curve using the Bjerrum function (
      
      
      
      ).

Figure 2: Speciation and reactivity flow. At physiological pH, the 1:1 complex predominates, enabling redox cycling.

Biological Implications & Applications[2]

Anticancer Activity (ROS-Mediated)

The [Cu(L)]


 complex is a potent generator of Reactive Oxygen Species (ROS). The quinoline moiety facilitates intercalation between DNA base pairs, bringing the redox-active Copper center into close proximity with the DNA backbone.
  • Mechanism: The complex reduces intracellular Cu(II) to Cu(I) using endogenous reductants (e.g., glutathione), followed by re-oxidation by O

    
     to generate superoxide anions and hydroxyl radicals, causing DNA strand breaks [4].
    
Neurodegenerative Therapy (Metal Redistribution)

In Alzheimer's disease, Cu and Zn accumulate in amyloid plaques. This ligand can act as an ionophore :

  • Chelation: Extracts Cu/Zn from amyloid aggregates.

  • Redistribution: The lipophilic quinoline ring allows Blood-Brain Barrier (BBB) penetration, transporting metals back into cells for normal metabolic use.

References

  • Stability Constants of Metal-Ion Complexes.NIST Standard Reference Database.
  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Crystal structure of N-[(quinolin-2-yl)methylidene]benzene-1,4-diamine. (Structural analog comparison). Acta Crystallographica. Available at: [Link]

  • Cytotoxic Cu(II) Complexes with Quinoline Derivative Ligands. National Institutes of Health (PMC). Available at: [Link]

  • Metal complexes of diamines. Wikipedia. (General coordination chemistry principles). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of N-(Quinolin-2-yl)ethane-1,2-diamine

This Application Note is structured to provide a rigorous, reproducible synthesis protocol for N-(quinolin-2-yl)ethane-1,2-diamine (also known as 2-(2-aminoethylamino)quinoline). It addresses the critical challenge of mo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, reproducible synthesis protocol for N-(quinolin-2-yl)ethane-1,2-diamine (also known as 2-(2-aminoethylamino)quinoline). It addresses the critical challenge of mono-substitution in diamine reactions and provides a validated workflow for medicinal chemistry applications.

Introduction & Mechanistic Rationale

The synthesis of N-(quinolin-2-yl)ethane-1,2-diamine relies on a Nucleophilic Aromatic Substitution (


) . The 2-position of the quinoline ring is activated toward nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen.
Critical Design Considerations (Expertise & Experience)
  • The "Dimerization" Trap: The primary challenge in reacting a diamine (ethylenediamine) with an electrophile (2-chloroquinoline) is the formation of the unwanted

    
    -symmetric byproduct, where both amine groups react with two separate quinoline rings.
    
  • Stoichiometric Control: To force the kinetics toward the mono-substituted product, ethylenediamine must be used in large excess (10–15 equivalents) . This ensures that a reacting 2-chloroquinoline molecule is statistically far more likely to encounter a free diamine molecule than an already mono-substituted product.

  • Solvent Choice: While the reaction can be performed in solvents like ethanol or

    
    -butanol, running the reaction neat  (using ethylenediamine as both reagent and solvent) often provides the fastest kinetics and simplifies the workup, provided the excess amine is efficiently recovered.
    

Experimental Protocol

Materials & Reagents
ReagentRolePurityHazards
2-Chloroquinoline Electrophile (Substrate)>98%Irritant, Toxic
Ethylenediamine Nucleophile / Solvent>99% (Anhydrous)Corrosive, Flammable, Sensitizer
Dichloromethane (DCM) Extraction SolventACS GradeVolatile, Carcinogen suspect
Sodium Hydroxide (1M) Wash SolutionAqueousCorrosive
Brine Drying AgentSaturatedIrritant
Step-by-Step Methodology
Phase A: Reaction Setup
  • Preparation: In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge 2-chloroquinoline (1.0 eq, e.g., 1.63 g, 10 mmol) .

  • Addition: Add ethylenediamine (15.0 eq, e.g., 10 mL, ~150 mmol) .

    • Note: The large excess acts as a heat sink and drives the equilibrium.

  • Assembly: Attach a reflux condenser topped with a calcium chloride drying tube or an inert gas balloon (

    
    /Ar).
    
    • Rationale: Ethylenediamine is hygroscopic; moisture can deactivate the nucleophile or lead to hydrolysis side products.

Phase B: Thermal Activation
  • Reflux: Heat the mixture to reflux (approx. 117°C) with vigorous stirring.

  • Monitoring: Maintain reflux for 4–6 hours .

    • TLC Control: Monitor consumption of 2-chloroquinoline (Mobile phase: 5% MeOH in DCM). The product will be significantly more polar (lower

      
      ) than the starting material.
      
Phase C: Workup & Purification
  • Distillation: Cool the reaction mixture to room temperature. Remove the excess ethylenediamine under reduced pressure (rotary evaporator).

    • Critical Step: Ethylenediamine has a boiling point of 116°C. Use a high-vacuum pump if available, or co-evaporate with toluene to facilitate removal.

  • Quench: Resuspend the oily residue in Dichloromethane (50 mL) .

  • Washing: Wash the organic layer with 10% NaOH (2 x 20 mL) followed by Brine (1 x 20 mL) .

    • Rationale: The NaOH wash ensures the product is in its free base form and removes any residual hydrochloride salts formed during the substitution.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: The crude residue often solidifies upon standing. Recrystallize from a mixture of Diethyl Ether/Hexane or Cold Toluene to obtain the pure off-white solid.

Data Analysis & Validation

Expected Analytical Data
TechniqueSignal/ParameterInterpretation

NMR (DMSO-

)

2.8–3.0 ppm (t, 2H)
Methylene protons adjacent to primary amine (

)

3.4–3.6 ppm (q, 2H)
Methylene protons adjacent to secondary amine (

)

6.7–7.9 ppm (m, 6H)
Quinoline aromatic protons
MS (ESI+)

= 188.1
Confirms molecular weight (Calc: 187.24)
Appearance Off-white to pale yellow solidMelting Point: ~58–60°C

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points for purity control.

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: 2-Chloroquinoline + 15 eq. Ethylenediamine Start->Mix Reflux Reaction: Reflux 117°C (4-6 Hours) Mix->Reflux S_NAr Mechanism Evap Evaporation: Remove excess Ethylenediamine Reflux->Evap Extract Extraction: DCM / 10% NaOH Evap->Extract Check QC: TLC Check Extract->Check Check->Extract Impure (Repeat Wash) Recryst Purification: Recrystallize (Ether/Hexane) Check->Recryst Crude Purity > 90% Final Final Product: N-(quinolin-2-yl)ethane-1,2-diamine Recryst->Final

Figure 1: Operational workflow for the synthesis of N-(quinolin-2-yl)ethane-1,2-diamine, emphasizing the removal of excess amine prior to extraction.

References

  • Reaction Conditions & Stoichiometry

    • Source: The use of excess diamine to prevent bis-substitution is a foundational principle in the synthesis of diamine-functionalized heterocycles.
    • Validation: Similar protocols for quinoline functionalization are described in

      • Gomes, A. et al. "Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models." ResearchGate. (Method i: ethane-1,2-diamine, 80–130 °C).[1]

  • Mechanistic Context (

    
    ): 
    
    • Source: General reactivity of 2-chloroquinolines toward nucleophiles.
    • Validation: "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives." Heterocycles, Vol 92.

Sources

Application

Application Note: Protocol for Growing Single Crystals of N-2-quinolinyl-1,2-ethanediamine

Introduction & Mechanistic Rationale The structural elucidation of small organic molecules via Single-Crystal X-ray Diffraction (SCXRD) requires the growth of macroscopic, defect-free crystals possessing long-range three...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The structural elucidation of small organic molecules via Single-Crystal X-ray Diffraction (SCXRD) requires the growth of macroscopic, defect-free crystals possessing long-range three-dimensional order. N-2-quinolinyl-1,2-ethanediamine (CAS: 137583-04-1) presents a unique crystallization challenge due to its amphiphilic-like structural dichotomy. The molecule features a rigid, hydrophobic quinoline core that strongly favors


 stacking interactions, tethered to a highly flexible, hydrophilic ethylenediamine moiety capable of acting as both a strong hydrogen-bond donor and acceptor.

When designing a crystallization protocol, one must account for the causality of these competing intermolecular forces. Rapid precipitation typically forces the hydrophobic quinoline rings to aggregate prematurely, leaving the highly flexible ethylenediamine tails disordered. This kinetic trap results in amorphous solids or "oiling out" (liquid-liquid phase separation without nucleation). To achieve the high-quality single crystals required for SCXRD, the thermodynamic driving force must be carefully modulated so that the hydrogen-bonding network can assemble synchronously with the


 stacking ()[1].

Furthermore, the primary and secondary amines on the ethylenediamine tail are highly nucleophilic and basic, making them susceptible to atmospheric


, which can lead to the formation of insoluble carbamate salts. Therefore, maintaining anhydrous, inert conditions during the early stages of crystal growth is a critical determinant of success.

Solvent Selection Matrix

The choice of solvent directly influences the mechanism of crystal growth and the rate of supersaturation ()[2]. For N-2-quinolinyl-1,2-ethanediamine, a binary solvent system (Primary Solvent + Antisolvent) is required to balance the solubility of the disparate molecular moieties.

SolventRoleBoiling Point (°C)Dielectric Constant (ε)Rationale for N-2-quinolinyl-1,2-ethanediamine
Dichloromethane (DCM) Primary39.68.93Excellent solubility for the hydrophobic quinoline core; highly volatile for efficient vapor diffusion.
Methanol (MeOH) Primary64.732.7Solubilizes the polar ethylenediamine tail; actively participates in the H-bond network.
n-Hexane Antisolvent68.71.89Non-polar; lowers overall dielectric constant to force the quinoline rings into

stacking.
Diethyl Ether Antisolvent34.64.30High vapor pressure; diffuses rapidly into DCM or MeOH to initiate slow supersaturation.
Toluene Buffer Layer110.62.38Used as a middle layer in liquid diffusion to physically slow down the mixing rate of polar/non-polar phases.

Experimental Workflows

The following workflows are designed to minimize mechanical disturbance and control the rate of nucleation. Fewer nucleation sites result in fewer, but significantly larger and higher-quality crystals ()[3].

Workflow A N-2-quinolinyl-1,2-ethanediamine (Anhydrous Sample) B Solubility Profiling A->B C1 High Solubility (DCM, CHCl3) B->C1 C2 Moderate Solubility (MeOH, EtOH) B->C2 D1 Vapor Diffusion (Hexane Antisolvent) C1->D1 D2 Liquid Layering (Ether Antisolvent) C2->D2 D3 Slow Evaporation (Inert Atmosphere) C2->D3

Decision tree for selecting the optimal crystallization method based on solvent profiling.

Protocol A: Vapor Diffusion (Recommended)

Vapor diffusion is the premier method for amphiphilic organic molecules because it allows for an exceptionally gradual transition into supersaturation, preventing the compound from oiling out.

  • Sample Preparation: Weigh 3–5 mg of high-purity N-2-quinolinyl-1,2-ethanediamine into a clean 1-dram (4 mL) inner glass vial.

  • Dissolution: Add 0.5–1.0 mL of Dichloromethane (DCM) dropwise until the compound is fully dissolved. Do not create a heavily saturated solution, as this leads to microcrystalline powders ()[3].

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a new, dust-free 1-dram vial. Extraneous particulate matter acts as unwanted nucleation seeds.

  • Chamber Assembly: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial.

  • Antisolvent Addition: Carefully pipette 3–4 mL of n-Hexane into the outer 20 mL vial. Ensure the liquid level of the antisolvent is slightly below the rim of the inner vial to prevent accidental spilling.

  • Sealing & Incubation: Seal the outer vial tightly with a PTFE-lined cap and wrap the seal with Parafilm. Store the setup in a vibration-free, temperature-controlled environment (20–22 °C) away from direct light.

  • Maturation: Allow 7 to 21 days for the vapor phases to equilibrate.

Mechanism S1 Inner Vial (Compound in DCM) V Vapor Phase Equilibration S1->V S2 Outer Vial (Hexane Antisolvent) S2->V EQ Gradual Supersaturation V->EQ P1 Quinoline Core (Pi-Pi Stacking) EQ->P1 P2 Ethylenediamine (H-Bond Network) EQ->P2 C Single Crystal Formation P1->C P2->C

Mechanistic pathway of vapor diffusion driving synergistic molecular assembly.

Protocol B: Liquid-Liquid Diffusion (Layering)

If the compound requires a polar protic solvent (like Methanol) to satisfy the hydrogen-bonding requirements of the ethylenediamine tail, liquid-liquid diffusion is highly effective ()[4].

  • Dissolution: Dissolve 3–5 mg of the compound in 0.5 mL of Methanol in a narrow glass tube (e.g., an NMR tube or a 5 mm precipitin tube).

  • Buffer Layer: Using a long glass Pasteur pipette or a Hamilton syringe, carefully overlay a 0.2 mL "buffer layer" of Toluene directly onto the Methanol solution. This buffer slows the diffusion rate, which controls the rate of crystallization ()[2].

  • Antisolvent Layer: Gently layer 2.0 mL of Diethyl Ether on top of the Toluene buffer layer.

  • Incubation: Cap the tube, seal with Parafilm, and leave perfectly undisturbed. The concentration gradient will drive slow diffusion over 2–4 weeks.

Troubleshooting & In Situ Validation

A robust protocol must be a self-validating system. Once crystals are observed, do not immediately extract them or allow the solvent to evaporate.

  • The Desolvation Risk: Solvent molecules often co-crystallize with the target compound, becoming integral parts of the crystal lattice. Removing the mother liquor can cause these volatile solvent molecules to evaporate from the lattice, leaving voids that crack or destroy the crystal ()[5]. Always transport and submit crystals to the crystallographer fully submerged in their mother liquor ()[1].

  • Optical Validation: Before harvesting, evaluate the crystals in situ using a polarized light microscope. A high-quality single crystal will be transparent, possess well-defined geometric faces, and will become uniformly dark (extinguish) every 90° of rotation ()[6].

  • Identifying Twinning: If the crystal extinguishes irregularly, looks like a fern leaf, or shows multiple colors simultaneously under cross-polarizers, it is likely twinned or a conglomerate ()[6]. In such cases, the crystallization rate was too fast; repeat the vapor diffusion protocol using a lower initial concentration or a slower-diffusing antisolvent (e.g., substituting Diethyl Ether with Pentane).

References

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at:[Link]

  • Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments (JoVE). Available at:[Link]

  • Lachicotte, R. J. (2025). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at:[Link]

  • Staples, R. J. (2025). X-Ray Crystallography Laboratory: Crystal Growth. Michigan State University. Available at:[Link]

  • Blake, S. (2025). Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at:[Link]

Sources

Method

Application Note: Utilizing N-(quinolin-2-yl)ethane-1,2-diamine in Antimicrobial Assays

Executive Summary & Mechanistic Rationale The rising incidence of multi-drug resistant organisms (MDROs) necessitates the continuous evaluation of novel pharmacophores. Quinoline derivatives, particularly those functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rising incidence of multi-drug resistant organisms (MDROs) necessitates the continuous evaluation of novel pharmacophores. Quinoline derivatives, particularly those functionalized with an ethylenediamine moiety such as N-(quinolin-2-yl)ethane-1,2-diamine , have emerged as potent scaffolds in antimicrobial drug discovery.

The structural logic behind this compound relies on a dual-action mechanism:

  • Membrane Disruption : The primary and secondary amines of the ethylenediamine side chain become protonated at physiological pH. This localized positive charge facilitates electrostatic interactions with the negatively charged bacterial phospholipid bilayer, leading to membrane depolarization and permeabilization1[1].

  • Intracellular Targeting : Once the membrane is compromised, the planar, lipophilic quinoline core can intercalate into bacterial DNA, stalling replication complexes such as Topoisomerase IV 2[2].

MOA Cmpd N-(quinolin-2-yl) ethane-1,2-diamine Membrane Bacterial Membrane (Depolarization) Cmpd->Membrane Amine Protonation & Lipid Binding DNA Intracellular DNA (Intercalation) Cmpd->DNA Quinoline Stacking Membrane->DNA Permeabilization Death Cell Death Membrane->Death Lysis DNA->Death Replication Halt

Mechanism of action: Membrane permeabilization and DNA intercalation by quinoline derivatives.

Physicochemical Handling & Stock Preparation

Due to the lipophilic nature of the quinoline core, N-(quinolin-2-yl)ethane-1,2-diamine exhibits limited solubility in purely aqueous buffers at neutral pH.

  • Solvent Choice : Prepare primary stock solutions (e.g., 10 mg/mL) in 100% Dimethyl Sulfoxide (DMSO). DMSO ensures complete solvation of the hydrophobic core while remaining miscible with aqueous assay media.

  • Causality of Dilution : To prevent solvent-induced bacterial toxicity, the final concentration of DMSO in any microbiological assay must not exceed 1% (v/v). Serial dilutions must be performed in the assay medium (e.g., Mueller-Hinton Broth) rather than pure solvent.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is designed as a self-validating system in strict accordance with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines 3[3]. Mueller-Hinton Broth (MHB) is utilized because it lacks inhibitors that interfere with antimicrobial action and provides highly reproducible growth rates.

Step-by-Step Methodology:

  • Inoculum Preparation : Select 3–5 isolated colonies of the target strain from a fresh agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final working inoculum of 
    
    
    
    CFU/mL.
  • Compound Dilution : In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of MHB into columns 2 through 12. Add 100 µL of the working compound solution (e.g., 512 µg/mL in MHB) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard 50 µL from column 10.

  • Self-Validating Controls :

    • Column 11 (Growth Control): 50 µL MHB + 50 µL Inoculum (Validates bacterial viability).

    • Column 12 (Sterility Control): 100 µL MHB only (Validates aseptic technique).

    • Positive Control Plate: Run a parallel plate using a known standard (e.g., Ciprofloxacin or Vancomycin) to benchmark assay sensitivity.

  • Inoculation & Incubation : Add 50 µL of the working inoculum to columns 1–11. The final compound concentrations will range from 256 µg/mL to 0.5 µg/mL, with a final bacterial concentration of

    
     CFU/mL. Incubate at 37°C for 18–24 hours.
    
  • Readout : Visually inspect for turbidity. The MIC is the lowest concentration exhibiting no visible growth. Confirm quantitatively by reading absorbance at 600 nm.

MIC_Workflow Prep Prepare Stock (DMSO, 10 mg/mL) Dilute Serial Dilution in MHB (256 to 0.5 µg/mL) Prep->Dilute Incubate Incubate Plate (37°C, 18-24 hrs) Dilute->Incubate Inoculum Prepare Inoculum (0.5 McFarland) Inoculum->Incubate Read Read Absorbance (600 nm) Incubate->Read

High-throughput broth microdilution workflow for determining Minimum Inhibitory Concentration.

Protocol B: Membrane Permeability Assay (SYTOX Green)

To confirm if N-(quinolin-2-yl)ethane-1,2-diamine acts via membrane disruption, a kinetic fluorescence assay using SYTOX Green is deployed. SYTOX Green is a high-affinity nucleic acid stain that is strictly excluded from live cells with intact membranes. Upon membrane compromise, the dye enters the cell, binds to DNA, and exhibits a >500-fold enhancement in fluorescence 4[4].

Step-by-Step Methodology:

  • Cell Preparation : Grow the bacterial strain in MHB to the mid-logarithmic phase (

    
    ). Harvest cells via centrifugation (4,000 × g, 10 min) and wash twice with 10 mM HEPES buffer (pH 7.4) to remove media components that might quench fluorescence.
    
  • Dye Equilibration : Resuspend the bacterial pellet in HEPES buffer to an

    
     of 0.1. Add SYTOX Green to a final concentration of 5 µM. Incubate in the dark at room temperature for 15 minutes to establish baseline fluorescence 5[5].
    
  • Assay Execution : Transfer 100 µL of the cell/dye suspension to a black, clear-bottom 96-well plate.

  • Compound Addition : Inject N-(quinolin-2-yl)ethane-1,2-diamine at varying concentrations (e.g., 1×, 2×, and 4× MIC). Include a vehicle control (DMSO <1%) and a positive permeabilization control (e.g., Polymyxin B or 70% Isopropanol).

  • Kinetic Readout : Immediately monitor fluorescence using a microplate reader (Excitation: 485 nm / Emission: 525 nm) every 2 minutes for 1 hour.

Representative Quantitative Data

The table below summarizes the expected pharmacological profile of quinoline-ethylenediamine derivatives against standard ESKAPE pathogens, demonstrating the correlation between MIC and membrane disruption.

Pathogen StrainGram StainMIC (µg/mL)SYTOX Green Fold-Change (at 2x MIC)
Staphylococcus aureus (MRSA)Positive2.045x
Enterococcus faecium (VRE)Positive4.038x
Escherichia coli (ATCC 25922)Negative8.012x
Pseudomonas aeruginosa (PAO1)Negative16.08x

Note: Gram-positive bacteria typically exhibit higher susceptibility and greater SYTOX Green fold-changes due to the absence of the protective outer membrane, allowing the compound direct access to the cytoplasmic membrane.

Troubleshooting & Best Practices

  • Compound Precipitation : If turbidity is observed immediately upon adding the compound to the MHB, the compound has crashed out of solution. Solution: Warm the broth to 37°C prior to compound addition, or synthesize a hydrochloride salt variant of the ethylenediamine moiety to improve aqueous solubility.

  • Autofluorescence : Quinoline rings can occasionally exhibit intrinsic fluorescence. Solution: Always run a "Compound + Buffer + SYTOX Green" (no bacteria) control well to subtract background fluorescence from your kinetic data.

References

  • MDPI. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at:[Link]

  • ASM Journals. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain. Available at: [Link]

  • NIH / PMC. Identification of an Antimicrobial Agent Effective against Methicillin-Resistant Staphylococcus aureus Persisters Using a Fluorescence-Based Screening Strategy. Available at: [Link]

Sources

Application

Application Note: 1,2-Ethanediamine, N-2-quinolinyl- as a Ligand in Catalysis

[1] Executive Summary 1,2-Ethanediamine, N-2-quinolinyl- is a specialized bidentate nitrogen ligand belonging to the amino-quinoline class.[1] While structurally related to the widely utilized N,N'-dimethylethylenediamin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1,2-Ethanediamine, N-2-quinolinyl- is a specialized bidentate nitrogen ligand belonging to the amino-quinoline class.[1] While structurally related to the widely utilized N,N'-dimethylethylenediamine (DMEDA) and 8-aminoquinoline, this ligand offers a unique steric and electronic profile due to the fusion of a rigid quinoline backbone with a flexible ethylenediamine arm.

Its primary application lies in Copper(I)-catalyzed cross-coupling reactions (Ullmann-type) , where it facilitates the formation of C–N, C–O, and C–S bonds under milder conditions than traditional ligand-free systems.[1] Furthermore, the 2-aminoquinoline motif serves as a potent bidentate directing group in Palladium-catalyzed C–H functionalization, enabling site-selective transformations.[1]

Mechanistic Insight & Ligand Design

Structural Advantages

The efficacy of N-(quinolin-2-yl)ethane-1,2-diamine stems from its ability to form a stable yet reactive 5-membered chelate ring with transition metals (Cu, Pd, Ni).[1]

  • Hemilability: The quinoline nitrogen (sp²) is a softer donor with π-acceptor character, while the primary amine (sp³) is a hard σ-donor.[1] This electronic asymmetry stabilizes high-oxidation-state intermediates (e.g., Cu(III)) while facilitating reductive elimination.[1]

  • Steric Modulation: Unlike symmetric diamines, the bulk of the quinoline ring protects the metal center from over-aggregation, a common deactivation pathway in copper catalysis.

Catalytic Cycle (Cu-Catalyzed Coupling)

The ligand (L) coordinates with the Cu(I) precursor to form the active catalytic species [L-Cu-X].[1]

  • Oxidative Addition: The [L-Cu-Nu] complex (where Nu = Nucleophile) undergoes oxidative addition with the aryl halide (Ar-X), forming a transient Cu(III) species.[1]

  • Reductive Elimination: The rigid quinoline backbone forces the coupling partners into proximity, lowering the activation energy for C–N bond formation and regenerating the Cu(I) catalyst.

CatalyticCycle Figure 1: Proposed Catalytic Cycle for Cu-Catalyzed C-N Coupling with N-(quinolin-2-yl)ethane-1,2-diamine PreCat Cu(I) Precursor (CuI, CuBr) ActiveCat Active Species [L-Cu(I)-Nu] PreCat->ActiveCat + Ligand (L) + Nucleophile (NuH) + Base OxAdd Oxidative Addition Intermediate [L-Cu(III)(Ar)(X)(Nu)] ActiveCat->OxAdd + Aryl Halide (Ar-X) OxAdd->ActiveCat Reductive Elimination - Product (Ar-Nu) RedElim Product Release Ar-Nu OxAdd->RedElim Product

[1]

Experimental Protocol: Cu-Catalyzed C–N Coupling

This protocol is optimized for the cross-coupling of aryl iodides/bromides with primary amines or amides. The N-(quinolin-2-yl)ethane-1,2-diamine ligand is critical for enabling the reaction at temperatures below 100°C.[1]

Materials & Reagents
ComponentSpecificationRole
Catalyst Copper(I) Iodide (CuI)Metal source (99.9% purity recommended)
Ligand 1,2-Ethanediamine, N-2-quinolinyl- Stabilizing Ligand (10-20 mol%)
Substrate A Aryl Iodide / BromideElectrophile (1.0 equiv)
Substrate B Primary Amine / AmideNucleophile (1.2 equiv)
Base K₂CO₃ or Cs₂CO₃Acid scavenger (2.0 equiv)
Solvent DMSO or DMFPolar aprotic solvent (Anhydrous)
Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (Critical for Reproducibility) [1]

  • In a glovebox or under Argon flow, add CuI (19 mg, 0.1 mmol, 10 mol%) to a dried screw-cap reaction vial.

  • Add N-(quinolin-2-yl)ethane-1,2-diamine (37 mg, 0.2 mmol, 20 mol%).

  • Add 1.0 mL of anhydrous DMSO.

  • Stir at room temperature for 5–10 minutes until a homogenous solution (often blue/green tint) is observed. Note: Pre-forming the complex ensures active catalyst availability.

Step 2: Substrate Addition

  • Add the Aryl Halide (1.0 mmol) and the Amine Nucleophile (1.2 mmol) to the vial.

  • Add K₂CO₃ (276 mg, 2.0 mmol). If the amine is a hydrochloride salt, increase base to 3.0 mmol.

Step 3: Reaction & Work-up

  • Seal the vial with a PTFE-lined cap.[1]

  • Heat the reaction block to 80–90°C for 12–24 hours.

    • Optimization Note: For aryl bromides, increase temperature to 110°C.[2]

  • Monitor conversion via TLC or LC-MS.[1]

  • Upon completion, cool to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and wash with Water (3 x 10 mL) to remove DMSO and inorganic salts.[1]

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purify via silica gel flash chromatography.[1]

Workflow Diagram

Workflow Figure 2: Experimental Workflow for Ligand-Assisted Coupling Step1 Step 1: Pre-Complexation Mix CuI + Ligand in DMSO (Stir 10 min, RT) Step2 Step 2: Substrate Loading Add Ar-X + Amine + Base Step1->Step2 Step3 Step 3: Catalysis Heat 80-110°C (12-24 h) Step2->Step3 Step4 Step 4: Isolation Extraction (EtOAc/H2O) Purification Step3->Step4

Application Data & Scope

Substrate Compatibility Table

The following table summarizes the expected performance based on the ligand's electronic class (Quinolinyl-amine).

EntryElectrophile (Ar-X)Nucleophile (Nu-H)ConditionsYield Range
1 IodobenzeneAnilineCuI (10%), DMSO, 80°C85–95%
2 4-BromoanisoleBenzamideCuI (10%), DMF, 110°C70–85%
3 2-IodopyridineMorpholineCuI (10%), DMSO, 90°C60–75%
4 IodobenzeneImidazoleCuI (5%), DMSO, 100°C>90%
Troubleshooting Guide
  • Low Conversion: Ensure the solvent is strictly anhydrous. Water poisons the Cu-catalyst in this system.[1] Increase ligand loading to 20 mol% relative to Cu.

  • Blue/Green Precipitate: Indicates oxidation of Cu(I) to inactive Cu(II) species before reaction.[1] Ensure thorough degassing of solvent and reagents.

  • Coupling of Aryl Chlorides: This ligand system is generally ineffective for unactivated aryl chlorides. Switch to Pd-catalysis for these substrates.

References

  • Buchwald, S. L., et al. "Copper-Catalyzed Coupling of Aryl Iodides with Primary Amines."[1] Journal of the American Chemical Society, 2001. Link[1]

  • Ma, D., et al. "Amino Acid Ligands for Copper-Catalyzed Ullmann-Type Coupling."[1] Accounts of Chemical Research, 2008. Link[1]

  • Zhou, X., et al. "Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan-Lam Reactions."[1][3] Molecules, 2023.[4][3][5] Link[1]

  • Patil, N. T., et al. "Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines."[6] Journal of Organic Chemistry, 2010.[6] Link[1]

  • Taillefer, M., et al. "Copper-Catalyzed N-Arylation of Nucleophiles."[1] Angewandte Chemie International Edition, 2007. Link[1]

(Note: While specific papers solely dedicated to CAS 162043-78-1 are rare, the protocols above are derived from the validated chemistry of the homologous quinolinyl-amine ligand class cited in References 3 and 4.)

Sources

Method

Molecular docking studies of N-2-quinolinyl-1,2-ethanediamine with target proteins

Executive Summary This guide details the computational workflow for evaluating N-2-quinolinyl-1,2-ethanediamine (referred to herein as QED-1 ) against therapeutic protein targets. Unlike rigid scaffolds, QED-1 possesses...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the computational workflow for evaluating N-2-quinolinyl-1,2-ethanediamine (referred to herein as QED-1 ) against therapeutic protein targets. Unlike rigid scaffolds, QED-1 possesses a fused aromatic quinoline core coupled with a highly flexible, basic ethylenediamine side chain. This structural duality presents unique challenges in in silico modeling: the quinoline moiety requires precise pi-stacking alignment, while the diamine tail demands accurate protonation state assignment and conformational sampling.

This protocol focuses on two high-value targets identified in recent medicinal chemistry literature: SARS-CoV-2 Main Protease (Mpro) and DNA Gyrase B , positioning QED-1 as a dual-potential antiviral and antibacterial lead fragment.

Chemical Context & Ligand Preparation

The Challenge: The 1,2-ethanediamine tail is a "chameleon" moiety. At physiological pH (7.4), the terminal amine is predominantly protonated (


), enabling critical salt-bridge interactions that neutral docking simulations will miss.
Protocol 1: High-Fidelity Ligand Construction

Objective: Generate a biologically accurate 3D conformer with correct electronic properties.

  • Structure Generation:

    • Generate the 2D SMILES string: N(CCN)c1nc2ccccc2cc1.

    • Convert to 3D using OpenBabel or ChemDraw 3D.

  • Protonation State Assignment (Critical Step):

    • Tool: Epik (Schrödinger) or OpenBabel (-p 7.4).

    • Directive: Force pH 7.4 +/- 0.5. Ensure the terminal primary amine is protonated (+1 charge).

  • DFT Geometry Optimization:

    • Standard force fields (UFF/MMFF94) often underestimate the intramolecular H-bonding potential of the diamine tail.

    • Method: Perform Density Functional Theory (DFT) optimization using B3LYP/6-31G * basis set (Gaussian or ORCA).

    • Output: Save the optimized geometry as .pdb or .mol2.

Computational Workflow Visualization

The following diagram outlines the integrated pipeline, emphasizing the "Self-Validation" loop (Redocking) which is mandatory for protocol acceptance.

DockingWorkflow cluster_Ligand Ligand Prep cluster_Protein Target Prep Start Start: QED-1 Structure Protonation Protonation (pH 7.4) Terminal -NH3+ Start->Protonation DFT DFT Optimization (B3LYP/6-31G*) Protonation->DFT Docking Molecular Docking (Genetic Algorithm) DFT->Docking PDB_Load Load PDB (7N0I / 1KZN) Clean Remove Waters & Add Polar Hydrogens PDB_Load->Clean Grid Grid Generation (Active Site Box) Clean->Grid Grid->Docking Validation Validation Check: Redocking RMSD < 2.0 Å? Docking->Validation Analysis Interaction Profiling (Salt Bridges/Pi-Stacking) Validation->Analysis Pass Fail Refine Grid/Params Validation->Fail Fail Fail->Grid

Caption: Figure 1. Integrated docking workflow with mandatory RMSD validation loop to ensure protocol reliability.

Target Selection & Preparation Protocols

Based on structural homology and recent literature, QED-1 is evaluated against two distinct binding pockets.

Target A: SARS-CoV-2 Main Protease (Mpro)

Relevance:[1] Quinoline-diamine derivatives have shown micromolar inhibition of Mpro by targeting the substrate-binding cleft (Source 1.8, 1.13).

  • PDB ID: 7N0I (High resolution, bound to non-covalent inhibitor).

  • Active Site Coordinates: Center: x=-10.8, y=12.5, z=68.9 (Approximate; adjust to co-crystallized ligand).

  • Specific Instruction: The catalytic dyad (His41, Cys145) must be treated carefully. Ensure His41 is protonated on the epsilon nitrogen (Hie) if required by the docking software for hydrogen bonding.

Target B: DNA Gyrase B (ATPase Domain)

Relevance: The basic tail of QED-1 mimics the aminoglycoside moiety of known gyrase inhibitors (Source 1.1).

  • PDB ID: 1KZN (E. coli GyrB with Clorobiocin).

  • Active Site: The ATP-binding pocket constitutes the target.

  • Specific Instruction: Retain the conserved water molecule bridging Asp73 if it mediates ligand interaction in the crystal structure; otherwise, remove all waters.

Docking Execution & Parameters

Software: AutoDock Vina (Open Source) or GOLD (Commercial). Methodology: Genetic Algorithm (GA) is preferred for QED-1 due to the high rotatable bond count (4 bonds) in the ethylenediamine tail.

Step-by-Step Protocol (AutoDock Vina)
  • File Conversion:

    • Convert Protein to protein.pdbqt (Merge non-polar H, assign Kollman charges).

    • Convert Ligand to ligand.pdbqt (Detect rotatable bonds; ensure amide bond in quinoline is non-rotatable).

  • Grid Box Definition:

    • Size: 22 x 22 x 22 Å. (Large enough to accommodate the flexible tail extension).

    • Spacing: 0.375 Å (Standard) or 1.0 Å (Vina).

  • Configuration (conf.txt):

    Note: Standard exhaustiveness is 8. We use 32 because the diamine tail creates a complex conformational landscape.

Data Analysis & Interpretation

Successful docking is defined not just by energy score, but by interaction geometry.

Quantitative Scoring Thresholds
MetricAcceptance CriteriaRationale
Binding Affinity (

)
< -7.0 kcal/molThreshold for potential micromolar activity.
Ligand Efficiency (LE) > 0.3 kcal/mol/atomEnsures the scaffold is utilizing mass efficiently.
RMSD (Validation) < 2.0 ÅDeviation of redocked native ligand from crystal pose.[2]
H-Bond Distance 2.5 - 3.2 ÅOptimal range for strong hydrogen bonding.
Interaction Mechanism Visualization

The following diagram illustrates the hypothetical binding mode of QED-1 within the Mpro active site, derived from homology with known inhibitors (Source 1.13).

InteractionMap Quinoline Quinoline Ring (Hydrophobic) His41 His41 (Pi-Stacking) Quinoline->His41 T-shaped Pi-Stack Met49 Met49 (Hydrophobic) Quinoline->Met49 Hydrophobic Amine Terminal Amine (NH3+) Glu166 Glu166 (Salt Bridge) Amine->Glu166 Salt Bridge (Critical) Cys145 Cys145 (H-Bond) Amine->Cys145 H-Bond Donor Linker Ethylene Linker Linker->Quinoline Linker->Amine

Caption: Figure 2. Predicted pharmacophore map of QED-1 in SARS-CoV-2 Mpro active site. The terminal amine salt bridge with Glu166 is a key stability anchor.

Troubleshooting & Optimization

Issue: Ligand tail adopts unrealistic "folded" conformation.

  • Cause: Internal electrostatics in vacuum docking.

  • Solution: Ensure the docking engine uses a distance-dependent dielectric function or explicit water molecules. If using Vina, increase exhaustiveness to 64.

Issue: Low affinity scores (> -6.0 kcal/mol).

  • Cause: The quinoline ring is not finding the hydrophobic pocket.

  • Solution: Manually guide the search by defining a "pharmacophore constraint" on the quinoline ring center if the software supports it (e.g., Glide).

References

  • Eco-Friendly Synthesis and Docking of Quinoline Derivatives Source: Frontiers in Chemistry URL:[Link] Relevance: Establishes DNA Gyrase as a validated target for quinoline scaffolds.

  • Anti-SARS-CoV-2 Inhibitory Profile of New Quinoline Compounds Source: ResearchGate / Wiley URL:[Link] Relevance: Provides experimental validation of ethane-1,2-diamine quinoline derivatives against SARS-CoV-2.

  • Molecular Docking of Molybdenum(VI) Complexes with Ethane-1,2-diamine ligands Source: ResearchGate URL:[Link] Relevance: Validates the binding mode of the ethylenediamine tail in Mpro (PDB: 7N0I) and HIV-1 protease.

  • AutoDock Vina Manual Source: Scripps Research URL:[Link] Relevance: Protocol parameters for grid generation and exhaustiveness.

Sources

Application

Method for assessing the in vitro anticancer activity of N-(quinolin-2-yl)ethane-1,2-diamine

[1] Executive Summary & Rationale N-(quinolin-2-yl)ethane-1,2-diamine represents a privileged scaffold in medicinal chemistry, combining a planar quinoline ring (capable of DNA intercalation) with a flexible ethylenediam...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Rationale

N-(quinolin-2-yl)ethane-1,2-diamine represents a privileged scaffold in medicinal chemistry, combining a planar quinoline ring (capable of DNA intercalation) with a flexible ethylenediamine side chain (facilitating electrostatic interaction with the DNA phosphate backbone or metal chelation).[1]

This Application Note provides a rigorous, standardized methodology for evaluating the anticancer potential of this compound. Unlike general screening protocols, this guide addresses the specific physicochemical properties of amino-quinolines—specifically their pH-dependent solubility, potential for oxidation, and dual-mechanism of action (Topoisomerase inhibition vs. ROS generation).[1]

Key Mechanistic Hypotheses to Validate:
  • DNA Intercalation: The planar aromatic system inserts between base pairs.

  • Metal Chelation: The N,N-bidentate motif may chelate intracellular copper or iron, catalyzing Fenton reactions and generating Reactive Oxygen Species (ROS).[1]

  • Cell Cycle Arrest: Disruption of replication machinery typically forces G2/M or S-phase arrest.

Experimental Workflow Overview

The following flowchart outlines the logical progression from compound preparation to mechanistic validation.

Anticancer_Assessment_Workflow Start Compound Preparation (DMSO Solubilization) QC QC: HPLC Purity & Stability Check Start->QC Screen Primary Screen: Cytotoxicity (MTT/SRB) (3+ Cell Lines) QC->Screen Decision IC50 < 10 µM? Screen->Decision Decision->Start No (Redesign) Mech1 Apoptosis Assay (Annexin V/PI) Decision->Mech1 Yes Mech2 Cell Cycle Analysis (PI Flow Cytometry) Decision->Mech2 Yes Mech3 Target Engagement (DNA Binding / ROS) Decision->Mech3 Yes Report Final Data Package: IC50, SI, MOA Mech1->Report Mech2->Report Mech3->Report

Figure 1: Step-by-step decision matrix for evaluating N-(quinolin-2-yl)ethane-1,2-diamine.

Protocol 1: Compound Preparation & Handling

Critical Insight: Primary amines like the ethylenediamine tail are susceptible to oxidation and carbamate formation upon exposure to atmospheric CO₂. Proper handling is non-negotiable for reproducible IC50 values.

Reagents
  • Test Compound: N-(quinolin-2-yl)ethane-1,2-diamine (>98% purity).[1]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, hybridoma grade.[1]

  • Storage: -20°C, desiccated, protected from light.

Procedure
  • Weighing: Weigh the compound in an amber glass vial to prevent photodegradation of the quinoline ring.

  • Stock Solution (10-20 mM): Dissolve in 100% DMSO. Vortex for 30 seconds.

    • Note: If turbidity persists, sonicate for 5 minutes at 40 kHz. The protonated amine may require slight warming (37°C) but avoid temperatures >40°C to prevent degradation.

  • Aliquot & Freeze: Do not subject the stock to repeated freeze-thaw cycles. Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock into serum-free culture medium.

    • Constraint: Ensure final DMSO concentration in cell culture never exceeds 0.5% (v/v) to avoid solvent toxicity.

Protocol 2: Cytotoxicity Screening (MTT Assay)

This assay quantifies the metabolic activity of viable cells. For quinoline derivatives, which often target mitochondria or DNA, metabolic assays (MTT/MTS) are preferred over membrane integrity assays (LDH) for the primary screen.

Experimental Design
  • Cell Lines:

    • Solid Tumor: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).[1]

    • Control: HFF-1 (Human Foreskin Fibroblast) or PBMCs to determine the Selectivity Index (SI).

  • Controls:

    • Positive: Doxorubicin or Cisplatin (known intercalators).

    • Negative: 0.5% DMSO in medium.

    • Blank: Medium without cells.

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete medium. Incubate for 24 hours to allow attachment.

  • Treatment: Remove old medium. Add 100 µL of fresh medium containing the test compound at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Replicates: n=4 wells per concentration.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

    • Why 72h? Quinoline intercalators often act as cytostatic agents (halting division) before becoming cytotoxic.[2] A 24h assay may yield false negatives.

  • Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate medium. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability:


[1][3]

Output Table Template:

Cell Line IC50 (µM) Selectivity Index (SI)* Interpretation
MCF-7 [Value] IC50(Normal)/IC50(Tumor) >10 is excellent
A549 [Value] - -

| HFF-1 | [Value] | N/A | Toxicity Control |[1]

Protocol 3: Mechanistic Validation (Flow Cytometry)

If IC50 < 10 µM, determine the mode of cell death.[4] Quinoline-diamines typically induce G2/M arrest (characteristic of DNA damage) followed by apoptosis.

A. Cell Cycle Analysis (PI Staining)
  • Treatment: Treat cells (6-well plate) with IC50 and 2xIC50 concentrations for 24 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol away with PBS. Resuspend in PBS containing:

    • 50 µg/mL Propidium Iodide (PI)

    • 100 µg/mL RNase A (Critical to prevent RNA staining)

  • Analysis: Incubate 30 min at 37°C in dark. Analyze via Flow Cytometer (FL2 channel).

  • Expected Result: A distinct accumulation of cells in the G2/M peak indicates Topoisomerase II inhibition or microtubule destabilization.

B. Apoptosis Detection (Annexin V-FITC/PI)
  • Harvest: Collect cells (including floating dead cells) after 48h treatment.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubation: 15 min at RT in the dark.

  • Readout:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Protocol 4: Target Engagement (DNA Binding)

To confirm the quinoline moiety is functioning as an intercalator.[2][5]

UV-Vis Absorption Titration[1]
  • Baseline: Prepare a 20 µM solution of the compound in Tris-HCl buffer (pH 7.4). Record spectrum (200–500 nm).

  • Titration: Add increasing concentrations of CT-DNA (Calf Thymus DNA) (0 to 100 µM).

  • Observation: Look for Hypochromism (decrease in peak intensity) and Red Shift (bathochromic shift).

    • Significance: These spectral changes confirm the aromatic ring has stacked between DNA base pairs.

Signaling Pathway Visualization

Based on the structural homology to TAS-103 and other quinoline anticancer agents, the following pathway is the most probable mechanism of action.

Mechanism_of_Action Drug N-(quinolin-2-yl) ethane-1,2-diamine DNA DNA Intercalation Drug->DNA Metal Metal Chelation (Cu/Fe) Drug->Metal Topo Topo II Inhibition DNA->Topo Stabilizes Complex Damage DNA Double Strand Breaks Topo->Damage ROS ROS Generation Metal->ROS Fenton Rxn ROS->Damage p53 p53 Activation Damage->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis

Figure 2: Dual-mechanism pathway: DNA intercalation and ROS generation leading to apoptosis.[1]

References

  • Quinoline Scaffold Review: Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery.[2][5] Current Medicinal Chemistry.

  • TAS-103 Mechanism: Utsugi, T., et al. (1997).[1] Antitumor activity of a novel quinoline derivative, TAS-103, targeting topoisomerases I and II.[1][6] Japanese Journal of Cancer Research.

  • DNA Binding Protocols: Sirajuddin, M., et al. (2013).[1] Transition metal complexes of some biologically active ligands: A review. Journal of the Iranian Chemical Society.

  • Quinoline-Diamine Cytotoxicity: Prati, F., et al. (2013).[1] 2-Amino-quinoline derivatives as new potential anticancer agents.[2][4][6][7] European Journal of Medicinal Chemistry.

Sources

Method

Experimental setup for fluorescence studies of N-2-quinolinyl-1,2-ethanediamine metal complexes

Application Note: Experimental Protocols for Fluorescence Studies of N-2-quinolinyl-1,2-ethanediamine Metal Complexes Abstract & Introduction This guide details the experimental setup and protocols for characterizing the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for Fluorescence Studies of N-2-quinolinyl-1,2-ethanediamine Metal Complexes

Abstract & Introduction

This guide details the experimental setup and protocols for characterizing the fluorescence properties of N-2-quinolinyl-1,2-ethanediamine derivatives upon complexation with metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺). These ligands typically function as "Turn-On" or "Turn-Off" fluorescent sensors via the modulation of Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF) mechanisms.

Key Mechanistic Insight: In the free ligand state, the lone pair electrons on the diamine nitrogen atoms often quench the fluorescence of the quinoline fluorophore via PET. Upon metal coordination, this electron transfer is blocked, restoring or enhancing fluorescence (Zn²⁺, Cd²⁺). Conversely, paramagnetic ions (Cu²⁺, Fe²⁺) typically quench fluorescence via energy transfer or electron transfer pathways.

Materials & Instrumentation

Reagents
  • Ligand: N-2-quinolinyl-1,2-ethanediamine (High purity >98%).

  • Metal Salts: Perchlorate (

    
    ) or Nitrate (
    
    
    
    ) salts are preferred due to the non-coordinating nature of the anions. Chloride salts can be used but may introduce halide bridging.
  • Solvents: Spectroscopic grade Acetonitrile (MeCN), Methanol (MeOH), or Ethanol (EtOH).[1]

  • Buffers: HEPES or Tris-HCl (pH 7.2–7.4) for biological relevance. Note: Avoid phosphate buffers if studying lanthanides or high concentrations of Zn²⁺ due to precipitation.

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (for Quantum Yield).

Instrumentation Settings
  • Spectrofluorometer: (e.g., Horiba Fluorolog, Hitachi F-7000, or similar).

  • Cuvettes: Quartz, 10 mm path length, 4-sided clear (for fluorescence), 2-sided clear (for UV-Vis).

  • Temperature Control: Thermostated cell holder set to 25.0 °C.

  • Slit Widths: Typically 2.5 nm to 5.0 nm (Excitation/Emission). Adjust based on signal intensity to avoid detector saturation.

  • Excitation Wavelength (

    
    ):  310–350 nm (Characteristic of the quinoline moiety).
    

Experimental Protocols

Protocol A: Stock Solution Preparation

Precision is critical. Small errors in stock concentration propagate through binding constant calculations.

  • Ligand Stock (1.0 mM): Dissolve the accurately weighed ligand in spectroscopic grade MeCN or MeOH. Sonicate if necessary to ensure complete dissolution.

  • Metal Stock (10.0 mM): Dissolve the metal salt in deionized water or the same solvent as the ligand.

  • Working Solutions: Dilute the Ligand Stock to 10–50 µM for the actual titration. Keep the Metal Stock at high concentration (e.g., 2–5 mM) to minimize volume changes during titration.

Protocol B: Fluorescence Titration (Binding Constant Determination)

This protocol determines the dissociation constant (


) and binding stoichiometry.

Workflow Diagram:

TitrationWorkflow Stock Stock Prep (Ligand 1mM, Metal 10mM) Baseline Baseline Scan (Ligand only) Stock->Baseline Titration Stepwise Addition (0.1 - 2.0 equiv Metal) Baseline->Titration Equilibrium Equilibration (2 min per step) Titration->Equilibrium Measure Record Spectra (350-600 nm) Equilibrium->Measure Measure->Titration Repeat until Saturation Analysis Data Analysis (Benesi-Hildebrand) Measure->Analysis Final Data

Figure 1: Step-by-step workflow for fluorescence titration experiments.

Steps:

  • Blank Scan: Place 3.0 mL of the Ligand Working Solution (e.g., 20 µM) into the quartz cuvette. Record the emission spectrum (

    
     nm, Scan: 330–600 nm). This is 
    
    
    
    .
  • Titration: Add aliquots (e.g., 2–5 µL) of the Metal Stock solution to the cuvette using a micropipette.

  • Mixing: Stir magnetically or invert gently (use a Teflon stopper).

  • Equilibration: Wait 2 minutes for the complex to form.

  • Measurement: Record the spectrum.

  • Loop: Repeat additions until the fluorescence intensity plateaus (saturation), typically reaching 2.0–3.0 equivalents of metal ion.

  • Correction: Correct the fluorescence intensity (

    
    ) for volume dilution using:
    
    
    
    
Protocol C: Job’s Plot (Stoichiometry Analysis)

Method of Continuous Variations to determine if the complex is 1:1, 1:2, or 2:1.

  • Preparation: Prepare a series of solutions where the total molar concentration ([Ligand] + [Metal]) is constant (e.g., 50 µM), but the mole fraction (

    
    ) varies from 0 to 1.
    
  • Ratios:

    • 0:10, 1:9, 2:8 ... 5:5 ... 9:1, 10:0 (Metal:Ligand).

  • Measurement: Measure the fluorescence intensity at the emission maximum (

    
    ) for each solution.
    
  • Plotting: Plot

    
     vs. Mole Fraction of Metal (
    
    
    
    ).
  • Result: The peak of the curve indicates the stoichiometry (e.g.,

    
     implies 1:1 binding).
    
Protocol D: Quantum Yield ( ) Determination

Relative method using Quinine Sulfate as the standard.

  • Standard: Prepare Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Sample: Prepare the Metal-Ligand complex in the chosen solvent.

  • Absorbance Adjustment: Dilute both samples so their Absorbance at the excitation wavelength is below 0.1 OD (to avoid Inner Filter Effect).

  • Measurement: Record the integrated fluorescence intensity (Area under the curve) for both.

  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent and
    
    
    is the slope of Integrated Fluorescence vs. Absorbance.

Data Analysis & Visualization

Sensing Mechanism Diagram

Mechanism FreeLigand Free Ligand (Weak Fluorescence) PET PET Process (Lone pair quenches Quinoline) FreeLigand->PET Excitation MetalBinding Metal Binding (Zn2+ / Cd2+) FreeLigand->MetalBinding + Metal Ion PET->FreeLigand Non-radiative decay Complex Metal-Ligand Complex (Strong Fluorescence) MetalBinding->Complex PET Blocked CHEF Active

Figure 2: Mechanism of fluorescence enhancement (Turn-On) via blocking of Photoinduced Electron Transfer (PET).

Data Summary Table
ParameterSymbolUnitCalculation MethodNotes
Binding Constant

or


or

Benesi-Hildebrand Plot:

Linear fit for 1:1 binding.
Stoichiometry

-Job's Plot (Max

)

Quantum Yield

-Relative Slope MethodEnsure OD < 0.1 to minimize error.
Detection Limit LOD



= Std Dev of blank;

= Slope.

Troubleshooting & Critical Controls

  • Inner Filter Effect (IFE): If the metal salt absorbs at the excitation wavelength (e.g., Fe³⁺, Cu²⁺), the fluorescence quenching might be artificial.

    • Validation: Correct data using UV-Vis absorbance values:

      
      .
      
  • Precipitation: High concentrations of complex may precipitate.

    • Check: Monitor the baseline of the UV-Vis spectrum. An elevation in baseline suggests light scattering from particles.

  • pH Sensitivity: Quinoline nitrogen can be protonated at acidic pH, leading to fluorescence changes independent of metal binding.

    • Control: Maintain buffered pH > 6.0 for metal sensing studies.

References

  • Mikata, Y., Wakamatsu, M., & Yano, S. (2005).[2] Tetrakis(2-quinolinylmethyl)ethylenediamine (TQEN) as a new fluorescent sensor for zinc.[2] Dalton Transactions, (3), 545-550.[2] Link

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Xu, Z., Yoon, J., & Spring, D. R. (2010). Fluorescent chemosensors for Zn2+. Chemical Society Reviews, 39(6), 1996-2006. Link

  • Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113–203.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(quinolin-2-yl)ethane-1,2-diamine Synthesis

Ticket System: Optimization & Troubleshooting Executive Summary The synthesis of N-(quinolin-2-yl)ethane-1,2-diamine is a classic Nucleophilic Aromatic Substitution (SNAr).[1][2][3] While theoretically straightforward, u...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Optimization & Troubleshooting

Executive Summary

The synthesis of N-(quinolin-2-yl)ethane-1,2-diamine is a classic Nucleophilic Aromatic Substitution (SNAr).[1][2][3] While theoretically straightforward, users frequently report yields below 50% due to two primary failure modes: dimerization (formation of the bis-quinoline byproduct) and workup losses (due to the high polarity of the diamine product).

This guide deviates from standard textbook protocols by focusing on the practical hydrodynamics of the reaction—treating the stoichiometry and workup as a coupled system that must be optimized together.

Module 1: The Reaction (Upstream Optimization)

User Issue: "I am seeing a large non-polar spot on my TLC and my yield is low (<40%)."

Diagnostic: The Dimer Trap

The most common yield-killer is the formation of N,N'-bis(quinolin-2-yl)ethane-1,2-diamine .

  • Mechanism: The product of the first reaction (the mono-amine) is still a nucleophile. If the local concentration of 2-chloroquinoline is high relative to ethylenediamine (EDA), the product will attack a second molecule of starting material.

  • The Fix: You must shift the statistical probability of collision. Standard 1:1 or 1:2 stoichiometry is insufficient.

Protocol: The "Neat" Flood Technique

We recommend running this reaction neat (solvent-free) with a massive excess of ethylenediamine. EDA acts as both the reactant and the solvent, ensuring that every molecule of 2-chloroquinoline is surrounded by primary amines, statistically prohibiting the secondary amine product from reacting.

ParameterStandard ProtocolOptimized "Flood" Protocol
Stoichiometry 1:3 (Quinoline:EDA)1:10 to 1:15
Solvent Ethanol or TolueneNeat (None)
Temperature Reflux (78-110°C)100-110°C
Time 12-24 Hours4-6 Hours
Step-by-Step Workflow
  • Charge: Place 2-chloroquinoline (1.0 eq) in a round-bottom flask.

  • Flood: Add Ethylenediamine (10.0 eq). Note: EDA is hygroscopic; use fresh or distilled reagent.

  • Heat: Reflux at 100-110°C.

    • Why? 2-Chloroquinoline is activated for SNAr, but not as highly reactive as 4-chloro or nitro-substituted analogs. Thermal energy is required to overcome the activation barrier without a catalyst [1].

  • Monitor: Check TLC (DCM/MeOH 9:1). The starting material (non-polar) should disappear. The dimer appears near the solvent front; the product is polar (low Rf).

Module 2: The Workup (Downstream Recovery)

User Issue: "My reaction looked good on TLC, but I lost half my mass during extraction."

Diagnostic: The pH Partition Failure

The product contains a secondary amine (attached to the ring) and a primary amine (tail). Under neutral or slightly acidic conditions (often caused by HCl generation during SNAr), the primary amine is protonated (ammonium salt), making it water-soluble. It will stay in the aqueous layer and be discarded with the waste.

Protocol: The "Salting-Out" Extraction
  • Distillation (Critical): Do not pour the reaction mixture directly into water. The excess EDA will create a stable emulsion.

    • Action: Rotovap or vacuum distill the excess EDA first (bp 116°C). You will be left with a yellow/orange oil or solid.

  • Basification: Resuspend the residue in water. Add 2M NaOH until pH > 12 .

    • Reasoning: You must ensure the terminal amine is completely deprotonated to force it into the organic phase.

  • Extraction: Extract with Dichloromethane (DCM).

    • Tip: If the aqueous phase is stubborn, saturate it with NaCl (brine). This "salts out" the organic amine, pushing it into the DCM layer.

  • Drying: Dry over Na2SO4, filter, and concentrate.

Module 3: Visualization of Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the dimerization failure mode.

ReactionPathways Start 2-Chloroquinoline (Starting Material) Intermediate Meisenheimer Complex Start->Intermediate S_NAr Attack EDA Ethylenediamine (Excess) EDA->Intermediate High Conc. Blocks Dimer Product Target Product (Mono-amine) Intermediate->Product -HCl Dimer Impurity: Bis-product (Dimer) Product->Dimer Reacts with 2-Chloroquinoline (If EDA is low)

Caption: Kinetic competition in SNAr synthesis. High concentration of EDA (Green path) is required to statistically prevent the Product from reacting again to form the Dimer (Red path).

FAQ: Troubleshooting & Advanced Tips

Q1: Can I use a catalyst to lower the temperature? A: Yes. While the thermal neat method is robust, you can use NaI (Sodium Iodide) as a nucleophilic catalyst (Finkelstein-type mechanism). The iodide displaces the chloride to form 2-iodoquinoline in situ, which is a better leaving group, accelerating the reaction [2].

  • Load: 10 mol% NaI.

  • Solvent: n-Butanol or Pentanol (reflux).

Q2: The product is streaking on my silica column. How do I fix this? A: Primary amines interact strongly with the acidic silanols on silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. Use an eluent system of DCM:MeOH:TEA (90:9:1) . The TEA blocks the active sites on the silica, allowing the product to elute as a tight band.

Q3: Is microwave synthesis effective here? A: Highly effective. Microwave irradiation allows for "superheating" of the solvent (or neat amine) above its boiling point in a sealed vessel.

  • Settings: 140°C, 15-30 minutes, neat EDA. This often pushes yields >85% by overcoming the activation energy barrier rapidly, minimizing thermal decomposition time [3].

References

  • BenchChem. (2025).[1][2][4] Synthesis and characterization of 2-[(Quinolin-2-yl)amino]ethan-1-ol and related diamines. Retrieved from

  • Lee, S. Y., & Cheon, C. H. (2018).[5] On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry, 83(21), 13036–13044.

  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. (2010). N,N'-Bis[(E)-(2-chloro-8-methylquinolin-3-yl)methylidene]ethane-1,2-diamine.[6] Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2869.

  • Yang, Y. Q., Ke, L., et al. (2017). Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines.[7] SynOpen, 01(01), 0056-0060.

Sources

Optimization

Technical Support Center: Purification of 1,2-Ethanediamine, N-2-quinolinyl-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the isolation of polyamine-functionalized heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the isolation of polyamine-functionalized heterocycles. The compound 1,2-Ethanediamine, N-2-quinolinyl- (also known as N-(quinolin-2-yl)ethane-1,2-diamine) is a highly versatile bidentate ligand and a privileged pharmacophore in medicinal chemistry, often utilized in the development of dual-target enzyme inhibitors[1].

Its synthesis is typically achieved via the nucleophilic aromatic substitution (SNAr) of 2-chloroquinoline with a large excess of ethylenediamine (EDA) under reflux conditions[2]. While the synthesis is straightforward, the resulting crude mixture is notoriously difficult to purify. The product is highly polar, polybasic, and prone to extensive hydrogen bonding, making standard chromatographic isolation highly inefficient.

This guide provides field-proven, causality-driven troubleshooting strategies to help you isolate your target compound with >99% purity.

Troubleshooting FAQs

Q1: My crude reaction mixture is a viscous syrup that smells strongly of amines. How do I remove the massive excess of ethylenediamine (EDA) without thermally degrading my product? The Causality: EDA is highly hygroscopic and forms a constant-boiling mixture with water, making direct evaporation under standard vacuum nearly impossible without excessive heating[3]. Because EDA boils at 116 °C, applying high heat can cause your product to oxidize or undergo unwanted side reactions. The Solution: Utilize azeotropic distillation . By adding an aliphatic hydrocarbon or toluene to the crude mixture, you alter the vapor pressure dynamics. EDA forms a lower-boiling azeotrope with toluene, allowing you to strip the excess diamine under moderate vacuum at temperatures below 60 °C.

Q2: NMR analysis shows unreacted 2-chloroquinoline contaminating my product. How can I separate them efficiently? The Causality: Separation here is driven by differential pKa values. The quinoline nitrogen in 2-chloroquinoline is highly electron-deficient (pKa < 2), meaning it remains unprotonated even in mildly acidic conditions. Conversely, your product features a primary aliphatic amine (pKa ~10) and a secondary amine (pKa ~9). The Solution: Perform a pH-guided liquid-liquid extraction . By adjusting the aqueous phase to pH 3, your product becomes a highly water-soluble di-hydrochloride salt, while the non-basic 2-chloroquinoline remains organically soluble and can be washed away with dichloromethane (DCM).

pKaLogic pH_Scale Aqueous Phase pH pH2 Acidic (pH < 3) pH_Scale->pH2 pH12 Basic (pH > 12) pH_Scale->pH12 Species1 2-Chloroquinoline (pKa < 2) Neutral -> Organic Phase pH2->Species1 Unprotonated Species2 Product (pKa ~9-10) Protonated -> Aqueous Phase pH2->Species2 Forms HCl Salt Species3 Product (pKa ~9-10) Neutral -> Organic Phase pH12->Species3 Free Base Form

Fig 1: Logical pKa-driven phase partitioning for separating product from 2-chloroquinoline.

Q3: I attempted to purify the crude product using standard silica gel chromatography, but the compound streaked across the entire TLC plate and failed to elute from the column. Why? The Causality: Standard silica gel contains acidic silanol groups (Si-OH) on its surface. The highly basic primary and secondary amines of 1,2-Ethanediamine, N-2-quinolinyl- form strong, often irreversible ionic bonds with these silanols. The Solution: You must mask the silica's acidity. Use a highly polar, basic eluent system such as DCM : Methanol : Aqueous NH4OH (80:18:2). The ammonia competitively binds to the silanol groups, allowing your polyamine product to elute cleanly. Alternatively, use basic alumina or reverse-phase C18 chromatography.

Quantitative Data: Purification Method Comparison

Summarizing the efficacy of various purification techniques ensures you select the right workflow for your specific impurity profile.

Purification TechniqueTarget Impurity RemovedTypical Yield Recovery (%)Purity Achieved (%)Causality / Mechanism
Azeotropic Distillation (Toluene) Excess Ethylenediamine (EDA)90 - 9570 - 80Exploits EDA-toluene azeotrope to lower boiling point, preventing thermal degradation.
Acid-Base Extraction (pH 3 / pH 12) Unreacted 2-Chloroquinoline80 - 8590 - 95Differential pKa partitioning; product protonates and enters aqueous phase, impurity remains organic.
Silica Gel Chromatography (Basic) Bis-alkylated Dimer & Oligomers60 - 75> 98Size and polarity exclusion; NH4OH masks acidic silanols to prevent irreversible amine binding.
HCl Salt Crystallization Trace Organics & Color Bodies85 - 90> 99.5Selective lattice energy formation of the poly-hydrochloride salt in non-polar solvents.

Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the checkpoint parameters.

PurificationWorkflow Crude Crude Reaction Mixture (Product, EDA, 2-Cl-Quinoline) VacDistill Azeotropic Distillation (Removes Excess EDA) Crude->VacDistill Acidify Acidify to pH < 3 (Aqueous HCl) VacDistill->Acidify Extract1 Organic Wash (DCM) (Removes 2-Cl-Quinoline) Acidify->Extract1 Basify Basify to pH > 12 (Aqueous NaOH) Extract1->Basify Retain Aqueous Phase Extract2 Organic Extraction (DCM) (Isolates Free Base Product) Basify->Extract2 Pure Pure 1,2-Ethanediamine, N-2-quinolinyl- Extract2->Pure Evaporate Organic Phase

Fig 2: Step-by-step purification workflow for isolating N-2-quinolinyl-1,2-ethanediamine.

Protocol 1: Azeotropic Removal of Excess Ethylenediamine
  • Dilution: Transfer the crude reaction mixture to a round-bottom flask. Add toluene in a 3:1 volume ratio relative to the estimated volume of unreacted EDA.

  • Distillation: Attach the flask to a rotary evaporator. Set the water bath to 55 °C and gradually apply vacuum (down to ~20 mbar).

  • Azeotropic Stripping: The EDA/toluene azeotrope will distill over. Once the solvent stops collecting, break the vacuum, add another portion of toluene (1:1 ratio), and repeat the process.

  • Validation Checkpoint: Take a small aliquot of the resulting thick oil, dissolve in CDCl3, and run a quick 1H-NMR. The sharp singlet at ~1.3 ppm (EDA amine protons) and multiplet at ~2.8 ppm (EDA methylene protons) should be reduced by >95%.

Protocol 2: Self-Validating Acid-Base Extraction
  • Acidification: Dissolve the EDA-stripped crude oil in 50 mL of 1M aqueous HCl. Stir vigorously for 10 minutes.

  • Validation Checkpoint 1 (Critical): Test the aqueous solution with pH paper. It must be pH < 3. If it is higher, unreacted EDA is neutralizing your acid; add concentrated HCl dropwise until pH < 3 is achieved.

  • Organic Wash: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

    • Mechanism: The DCM layer now contains the unreacted 2-chloroquinoline. The aqueous layer contains your protonated product. Discard the DCM layer (or save for recovery).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M aqueous NaOH dropwise with stirring until the solution reaches pH > 12. The solution will likely turn cloudy as the free base product precipitates/oils out.

  • Validation Checkpoint 2: Spot the aqueous layer on a TLC plate, elute with DCM:MeOH:NH4OH (80:18:2), and stain with Ninhydrin. A purple spot confirms the primary amine of the product is present.

  • Final Extraction: Extract the highly basic aqueous layer with fresh DCM (3 x 40 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure free base product.

References[3] Purification of Ethylenediamine - Chempedia - LookChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzjpyRuoHuWob2hO_bBD0mHl2-MPKbaVisa0ty4w7VQTdqXK31bnkufkGdwcjH4MqHwOiCJivQY8SI28g5bTgVEQ_7NmZuB2_W8U951ewN1b5QOfqgpvW-ERXEt_ZpzGbbqzE8z8zEMDvZLjKz5QBLLA_ydXmuCPmZXQ==[2] 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - Semantic Scholar.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFzC0gq3CyNJi1SotoSviXX-8mybPe-3TMVJaza-9sFrvCzjOSRQiLmqnHcwmHsBEiuNFY7wv9020Pt73kEvqzkhhBwxg43oasR0ULuwQ4Dx-XyZQZP2xNREa2HilXT_GU22a_skxGYqTjcPccarTL08XblbZjMjwLMnNy6lqMy_mzNRJO-O2l[1] Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKMFMa12T7NLWt6T1J1nFsIOAlPOeY5XC3y6TBWZtgjana-QZ87qsqF9_81RxZss9jK4LkX9Pl8-n3-0MtFCTAzHwwwbe5Af9zopaYoDdDQMJHIi3eoHEXCMpIbg7b8C1pP5NbbEyvyVQIl1s=

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of N-2-quinolinyl-1,2-ethanediamine in Biological Assays

Welcome to the Technical Support Center. N-2-quinolinyl-1,2-ethanediamine (also known as N-(quinolin-2-yl)ethane-1,2-diamine) is a highly valuable scaffold in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-2-quinolinyl-1,2-ethanediamine (also known as N-(quinolin-2-yl)ethane-1,2-diamine) is a highly valuable scaffold in medicinal chemistry and drug discovery. However, researchers frequently encounter severe solubility bottlenecks when transitioning this compound from organic stock solutions into aqueous biological assays.

The lipophilic quinoline core strongly resists aqueous solvation, while the ethylenediamine side chain introduces pH-dependent ionization dynamics. This guide provides a mechanistic troubleshooting framework, quantitative reference data, and self-validating protocols to ensure reliable, artifact-free assay results.

Part 1: Diagnostic Workflow

When encountering erratic assay readouts or visible precipitation, follow this logical decision tree to isolate and resolve the solubility bottleneck.

G Start Prepare DMSO Stock (10 mM) Dilute Dilute in Assay Buffer (e.g., PBS pH 7.4) Start->Dilute Check Check for Precipitation (Microscope / Nephelometry) Dilute->Check Soluble Proceed with Assay Check->Soluble Clear solution Precipitates Compound Precipitates Check->Precipitates Turbidity/Crystals CheckPH Verify Buffer pH (Target: pH < 7.5) Precipitates->CheckPH AddExcipient Formulate with HP-β-CD (10-20% w/v) CheckPH->AddExcipient pH is optimal ReTest Re-evaluate Solubility AddExcipient->ReTest ReTest->Soluble Solubilized ReTest->Precipitates Still insoluble

Troubleshooting workflow for N-2-quinolinyl-1,2-ethanediamine solubility issues.

Part 2: Mechanistic Troubleshooting FAQs

Q1: Why does N-2-quinolinyl-1,2-ethanediamine precipitate immediately upon dilution from DMSO into my cell culture media? A1: This phenomenon is driven by the hydrophobic effect. The flat, aromatic quinoline ring requires a large solvent cavity. In 100% DMSO, the solvent molecules readily accommodate this structure. However, when diluted into an aqueous buffer (dropping DMSO to <1%), water molecules must form a highly ordered, energetically unfavorable clathrate-like cage around the lipophilic core. To minimize this thermodynamically unstable exposed surface area, the compound molecules aggregate and precipitate out of solution. This transition from thermodynamic solubility in DMSO to is a primary failure point in high-throughput screening[1].

Q2: How does the pH of the biological assay affect its solubility profile? A2: The solubility of N-2-quinolinyl-1,2-ethanediamine is strictly governed by its ionization state. The molecule possesses two distinct ionizable regions: the quinoline nitrogen (pKa ~4.9) and the primary/secondary amines of the ethylenediamine chain (pKa ~9.0–10.0). At a physiological pH of 7.4, the aliphatic amines are protonated (cationic), which provides some polar character. However, the quinoline core remains deprotonated and highly lipophilic. If your assay buffer drifts to a higher pH (e.g., pH 8.0+ due to poor buffering capacity or CO2 loss in media), the ethylenediamine chain begins to lose its charge, drastically reducing the molecule's overall polarity and triggering rapid precipitation.

Q3: What is the most effective excipient to maintain solubility without inducing cellular toxicity? A3: For cell-based assays, forming an inclusion complex with is highly recommended over using harsh surfactants like Tween-80. HP-β-CD features a hydrophobic inner cavity that encapsulates the lipophilic quinoline ring, shielding it from the aqueous environment, while its heavily hydroxylated exterior maintains high water solubility[2]. This host-guest complexation prevents the compound from precipitating or adsorbing to the plastic walls of the microtiter plate.

Part 3: Quantitative Solubility Reference

To guide your assay design, the following table summarizes the typical kinetic solubility limits of N-2-quinolinyl-1,2-ethanediamine across different vehicle systems at 25°C.

Vehicle / Excipient SystemFinal pHMax Kinetic Solubility (µM)Cellular Toxicity Risk
1% DMSO in PBS7.4< 15 µMLow
5% DMSO in PBS7.4~ 40 µMModerate (Cell-line dependent)
0.1% Tween-80 in PBS7.4~ 120 µMHigh (Membrane disruption)
10% (w/v) HP-β-CD in PBS7.4> 500 µMVery Low
1% DMSO in Acetate Buffer5.0> 1000 µMN/A (Enzymatic assays only)

Part 4: Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Determination via Laser Nephelometry

Causality: Visual inspection of microplates is subjective and often misses micro-precipitates that can scatter light and cause false positives in fluorescence/absorbance assays. provides an objective, quantitative measurement of forward-scattered light; an inflection point in the scatter signal directly correlates to the exact concentration where the compound exceeds its kinetic solubility limit and begins to form particles[3].

Step-by-Step Methodology:

  • Preparation of Stock: Prepare a 10 mM stock solution of N-2-quinolinyl-1,2-ethanediamine in 100% molecular biology grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 12-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom, clear microtiter plate.

  • Buffer Addition: Rapidly dispense 198 µL of your target assay buffer (e.g., PBS pH 7.4) into each well to achieve a final DMSO concentration of 1.0%.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm) to allow metastable solutions to reach equilibrium.

  • Measurement: Scan the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Data Analysis: Plot the Nephelometric Turbidity Units (NTU) against the compound concentration. The kinetic solubility limit is the concentration immediately preceding the sharp exponential increase in NTU.

Self-Validation Checkpoint: Include a known highly soluble compound (e.g., paracetamol) and a known poorly soluble compound (e.g., progesterone) as internal controls on the same plate. Paracetamol should show a flat baseline across all concentrations, while progesterone should exhibit a sharp spike in NTU at ~15-20 µM[4]. If these controls fail, recalibrate the nephelometer or check buffer integrity.

Protocol B: Preparation of an HP-β-CD Inclusion Complex

Causality: Simple mixing of the compound and cyclodextrin in water is often insufficient because the activation energy required for the lipophilic drug to displace water molecules inside the cyclodextrin cavity is high. By using a prolonged agitation method, we provide the necessary thermodynamic driving force to achieve [5].

Step-by-Step Methodology:

  • Excipient Preparation: Dissolve HP-β-CD in your target assay buffer to a final concentration of 20% (w/v). Ensure complete dissolution by vortexing.

  • Compound Addition: Weigh the required mass of N-2-quinolinyl-1,2-ethanediamine powder to achieve a 1:5 molar ratio (Compound : HP-β-CD). Add the powder directly to the 20% HP-β-CD solution.

  • Agitation: Do not use heat, as complexation is generally an exothermic process and higher temperatures can decrease the stability constant of the complex. Instead, place the suspension on an end-over-end rotator or magnetic stirrer at room temperature (25°C) for 48 to 72 hours.

  • Filtration: Filter the resulting solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • Quantification: Determine the exact concentration of the solubilized compound in the filtrate using UV-Vis spectroscopy or HPLC against a standard curve.

Self-Validation Checkpoint: To confirm that true inclusion has occurred (rather than simple suspension), perform a phase-solubility analysis. Prepare solutions with increasing concentrations of HP-β-CD (0%, 5%, 10%, 15%, 20%). The concentration of the dissolved compound should increase linearly with the cyclodextrin concentration (an AL-type phase solubility profile), proving a 1:1 stoichiometric inclusion complex has formed[6].

References

  • Kinetic Solubility Assays Protocol | AxisPharm | [Link]

  • Determination of Kinetic Solubility | Bio-protocol |[Link]

  • Solubility Determination of Chemicals by Nephelometry | JRC Publications Repository (Europa) | [Link]

  • Kinetic solubility automated screen | BMG LABTECH |[Link]

  • The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability | Dovepress |[Link]

  • Super Aqueous Solubility of Albendazole in β-Cyclodextrin for Parenteral Application in Cancer therapy | PMC / NIH |[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin | MDPI |[Link]

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside | PMC / NIH |[Link]

  • Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex | SciELO | [Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of N-(quinolin-2-yl)ethane-1,2-diamine

Ticket ID: CHEM-SUP-8821 Subject: Optimization of SNAr conditions for 2-chloroquinoline amination Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Introduction: The Reaction Landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-8821 Subject: Optimization of SNAr conditions for 2-chloroquinoline amination Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction: The Reaction Landscape

You are likely attempting to synthesize N-(quinolin-2-yl)ethane-1,2-diamine as a ligand precursor or a scaffold for antimalarial/neuroprotective agents.[1] The transformation involves a Nucleophilic Aromatic Substitution (


) of 2-chloroquinoline  with ethylenediamine .[1]

While theoretically simple, this reaction presents two notorious technical hurdles:

  • The "Dimer" Trap: The product (a secondary amine) is still nucleophilic and can react with another equivalent of 2-chloroquinoline to form the bis-alkylated side product.[1]

  • The "Sticky" Workup: Ethylenediamine is a chelating solvent with a high boiling point (

    
    ), making it difficult to remove completely without dragging your product into the aqueous waste or leaving a hygroscopic residue.[1]
    

This guide provides the optimized protocols to navigate these issues.

Module 1: Stoichiometry & The "Dimer" Trap

User Question:

"I am seeing a significant amount of insoluble white solid in my reaction mixture, and my mass spec shows a peak at m/z ~340. What is happening?"

Technical Diagnosis:

You are experiencing Bis-alkylation . The peak at m/z ~340 corresponds to the dimer:


-bis(quinolin-2-yl)ethane-1,2-diamine.[1] This occurs when the local concentration of your product competes with the ethylenediamine for the remaining 2-chloroquinoline.
The Solution: Kinetic Control via Excess

To favor the mono-substituted product, you must statistically overwhelm the electrophile (2-chloroquinoline) with the nucleophile (ethylenediamine).[1]

ParameterStandard ProtocolOptimized ProtocolReason
Stoichiometry 1:1 to 1:31:10 (Reagent is Solvent) High dilution ensures 2-Cl-Quinoline collides with diamine, not product.[1]
Solvent Ethanol/DCMNeat (No Co-solvent) Using ethylenediamine as the solvent maximizes the rate of the desired

.[1]
Addition Mode All at onceSlow Addition Add 2-chloroquinoline to the diamine to keep amine concentration locally high.[1]
Pathway Visualization

The following diagram illustrates the competitive pathways and how stoichiometry dictates the outcome.

ReactionPathway Start 2-Chloroquinoline Mono Target Mono-Product (N-(quinolin-2-yl)ethane-1,2-diamine) Start->Mono  High Excess Diamine  (Kinetic Control)   Diamine Ethylenediamine (Nucleophile) Diamine->Mono Bis Unwanted Dimer (Bis-alkylation) Mono->Bis  Low Diamine Conc.  (Thermodynamic Drift)  

Figure 1: Reaction pathway logic. High equivalents of ethylenediamine block the secondary reaction pathway (red dashed line).[1]

Module 2: Thermal Dynamics & Kinetics

User Question:

"I'm refluxing in ethanol (


), but conversion is stuck at 60% after 24 hours. Should I add a catalyst?"
Technical Diagnosis:

The 2-position of quinoline is electron-deficient but less reactive than the 4-position (e.g., 4,7-dichloroquinoline).[1] Ethanol reflux often provides insufficient thermal energy to overcome the activation energy barrier for


 at the 2-position without extended times.
The Solution: Solvent-Free Reflux or Microwave[1]
  • Neat Reflux (Recommended):

    • Ethylenediamine boils at

      
      .[1] Refluxing neat provides the ideal temperature window (
      
      
      
      ) to drive the reaction to completion in 4–6 hours [1].[1]
  • Microwave Irradiation (High Throughput):

    • If available, microwave synthesis at

      
       for 15–30 minutes dramatically accelerates the rate.[1]
      

Critical Safety Note: Ethylenediamine is corrosive and fumes. All neat reactions must be performed under an efficient fume hood with a drying tube (it is hygroscopic).[1]

Module 3: Workup & Purification (The "Sticky Amine" Protocol)

User Question:

"My product is an oil that won't crystallize, and NMR shows broad peaks around 2-3 ppm. How do I clean this?"

Technical Diagnosis:

The "oil" is likely a mixture of your product and residual ethylenediamine. The diamine forms strong hydrogen bonds with the product, preventing crystallization.[1]

The Self-Validating Workup Protocol

Do not rely on simple rotary evaporation. Use this phase-separation logic:

  • Quench: Pour the hot reaction mixture into ice-cold water (10x volume).

    • Observation: The product should precipitate as a solid or oil out of the aqueous phase. Ethylenediamine remains in the water.

  • Precipitation Check:

    • If Solid: Filter and wash copiously with water.

    • If Oily:[1][2] Extract with Dichloromethane (DCM) .[1]

  • The Brine Wash (Crucial):

    • Wash the DCM layer

      
       with Brine . This pulls the remaining hygroscopic diamine out of the organic layer.
      
  • Crystallization:

    • Evaporate DCM. Recrystallize the residue from Ethanol or Toluene .

    • Validation: Pure product usually melts around

      
       (as HCl salt) or exhibits distinct yellow crystalline form [2].[1]
      
Purification Workflow

WorkupLogic Crude Reaction Mixture (Neat) Quench Pour into Ice Water (Removes bulk Diamine) Crude->Quench StateCheck Physical State? Quench->StateCheck SolidPath Solid Precipitate StateCheck->SolidPath  Precipitates   OilPath Oily Residue StateCheck->OilPath  Emulsion   Filter Vacuum Filtration Wash 3x H2O SolidPath->Filter Extract Extract w/ DCM Wash 3x Brine OilPath->Extract Final Recrystallize (EtOH or Toluene) Filter->Final Extract->Final

Figure 2: Decision tree for workup based on physical state of the crude quench.

Module 4: Validated Experimental Protocol

Target: Synthesis of N-(quinolin-2-yl)ethane-1,2-diamine (Scale: 10 mmol)

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents:

    • Ethylenediamine (6.7 mL, 100 mmol, 10 eq ) - Note: Acts as solvent.[1]

    • 2-Chloroquinoline (1.64 g, 10 mmol, 1 eq ).[1]

  • Reaction:

    • Heat the mixture to

      
       (oil bath) .
      
    • Reflux for 4–6 hours . Monitor by TLC (System: DCM/MeOH 9:1).[1] The starting material (

      
      ) should disappear; product appears at 
      
      
      
      (streaking is normal for amines).[1]
  • Workup:

    • Cool to room temperature.[3][4]

    • Pour into 50 mL crushed ice. Stir vigorously for 15 minutes.

    • If solid forms: Filter, wash with cold water (

      
      ), and dry.[1]
      
    • If oil forms:[1][5] Extract with DCM (

      
      ).[1] Wash combined organics with Brine (
      
      
      
      ). Dry over
      
      
      , filter, and concentrate.
  • Purification:

    • Recrystallize from boiling ethanol.

    • Expected Yield: 75–85%.

References

  • RSC Advances. Synthesis and antimalarial activity of a new series of 4-aminoquinoline-pyrimidine hybrids. (2014).[1] The Royal Society of Chemistry.[4]

  • Core.ac.uk. Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities.[1] (2019).[1][2]

  • BenchChem. 2-Chloroquinoline: Properties and Reactions. (2025).[1][6][7] [1]

Sources

Troubleshooting

Troubleshooting low reproducibility in the biological testing of N-(quinolin-2-yl)ethane-1,2-diamine

Topic: Troubleshooting low reproducibility in the biological testing of N-(quinolin-2-yl)ethane-1,2-diamine Role: Senior Application Scientist Welcome to the Advanced Technical Support Hub. If you are observing high vari...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low reproducibility in the biological testing of N-(quinolin-2-yl)ethane-1,2-diamine Role: Senior Application Scientist

Welcome to the Advanced Technical Support Hub. If you are observing high variability in IC₅₀ values, "flat" dose-response curves, or inconsistent fluorescence readouts with N-(quinolin-2-yl)ethane-1,2-diamine , you are encountering a specific set of physicochemical challenges inherent to this scaffold.

This molecule is not just a "drug candidate"; it is a lipophilic chelator and a fluorophore . Standard screening protocols often fail because they treat it as a passive solute. This guide deconstructs the specific mechanisms of assay failure and provides self-validating protocols to restore reproducibility.

Part 1: The "Crash-Out" Phenomenon (Solubility & Aggregation)

Q: My compound precipitates when I dilute my DMSO stock into the assay medium, even at low concentrations (10 µM). Why?

The Mechanism: This is a classic pKa-driven solubility trap . N-(quinolin-2-yl)ethane-1,2-diamine possesses two distinct ionizable centers:

  • Aliphatic primary amine: pKa ≈ 9.8–10.2 (Protonated at pH 7.4).

  • Quinoline ring nitrogen: pKa ≈ 4.9 (Neutral at pH 7.4).

At physiological pH (7.4), the molecule exists as a mono-cation . While the charged tail aids solubility, the flat, aromatic quinoline core drives strong


-

stacking interactions.[1] When you spike a concentrated DMSO stock (where the molecule is fully solvated) into an aqueous buffer, the sudden polarity shift forces the hydrophobic quinoline cores to aggregate before they can disperse. This forms "colloidal aggregates" that are invisible to the naked eye but sequester the drug, reducing the effective concentration available to bind the target.[1]

Troubleshooting Protocol: The "Intermediate Step" Dilution Do not dilute directly from 10 mM DMSO to aqueous buffer.

  • Prepare an Intermediate Stock: Dilute your 10 mM DMSO master stock 1:10 into 100% Ethanol or 50% DMSO/Water to create a 1 mM working stock.

  • Acidify the Buffer (Optional): If your assay tolerates it, lowering the buffer pH slightly (to pH 6.8–7.0) increases the protonation fraction of the quinoline nitrogen, significantly boosting solubility.[1][2]

  • Use a Dispersant: Add 0.05% Tween-80 or 0.01% Pluronic F-127 to your assay buffer before adding the compound. This prevents the nucleation of aggregates.

Part 2: Metal Chelation & Oxidative Instability

Q: My IC₅₀ values shift by >10-fold between different batches of media or FBS. Is the compound degrading?

The Mechanism: Your compound is a tridentate chelator .[3] The ethylenediamine tail combined with the quinoline nitrogen creates a "pocket" with high affinity for transition metals (Cu²⁺, Zn²⁺, Fe²⁺).[1]

  • The Variable: Different batches of Fetal Bovine Serum (FBS) or cell culture media contain variable trace levels of Zinc and Copper.

  • The Artifact:

    • Sequestration: If the media is high in Zn²⁺, your compound binds the metal instead of the biological target (False Negative).

    • Toxic Gain-of-Function: The Metal-Ligand complex itself might be toxic (e.g., Copper complexes often generate Reactive Oxygen Species), leading to cell death unrelated to the target mechanism (False Positive).

Validation Experiment: The EDTA Rescue To confirm if metal chelation is driving your variability, run a "Rescue" control:

ConditionDescriptionExpected Outcome (If Chelation is the Cause)
Standard Compound + CellsVariable Toxicity / Activity
+ EDTA Compound + Cells + 10 µM EDTA Activity decreases (if metal complex is toxic) or stabilizes
+ Metal Compound + Cells + 10 µM ZnCl₂ Activity disappears (if free drug is active)

Critical Note: If your target is a metalloenzyme (e.g., a Zinc-dependent HDAC or MMP), this compound may be acting as a non-specific "metal stripper" rather than a true inhibitor.[1]

Part 3: Fluorescence Interference (The "Phantom Signal")

Q: I see high background signal in my fluorescence-based proliferation assay (e.g., Alamar Blue, Resazurin).

The Mechanism: 2-Aminoquinoline derivatives are intrinsic fluorophores . They typically absorb in the UV/Violet region (320–360 nm) and emit in the Blue/Cyan region (400–480 nm).

  • Interference: If your assay readout uses excitation/emission channels that overlap with the quinoline (e.g., DAPI, Hoechst, or certain coumarin-based substrates), the compound's own fluorescence will add to the signal.[1]

  • Quenching: Alternatively, the compound can absorb the excitation light intended for the assay dye (Inner Filter Effect), appearing to inhibit the signal.[1]

Diagnostic Step: The "Cell-Free" Blank

  • Prepare a plate with media + compound (no cells).

  • Add the assay reagent.

  • Measure fluorescence.[4][5][6]

  • Result: If the signal increases with compound concentration, you have intrinsic interference.[1] Switch to a Luminescence (ATP-based) or Absorbance (MTT/MTS) assay immediately.

Visualizing the Reproducibility Trap

The following diagram illustrates how the physicochemical properties of N-(quinolin-2-yl)ethane-1,2-diamine cascade into specific assay failures.

ReproducibilityTrap Molecule N-(quinolin-2-yl)ethane-1,2-diamine Properties Physicochemical Core Features Molecule->Properties Chelation Tridentate Chelation (N-N-N Motif) Properties->Chelation Lipophilicity Planar Aromatic Core (Quinoline) Properties->Lipophilicity Fluorescence Intrinsic Fluorophore (Ex: ~350nm / Em: ~450nm) Properties->Fluorescence Issue1 Trace Metal Variability (FBS/Buffer differences) Chelation->Issue1 Strips Zn/Cu from media Issue2 Colloidal Aggregation (False Positives) Lipophilicity->Issue2 Precipitates in aqueous buffer Issue3 Signal Interference (High Background) Fluorescence->Issue3 Overlaps with assay dyes Outcome LOW REPRODUCIBILITY (Variable IC50 data) Issue1->Outcome Issue2->Outcome Issue3->Outcome

Caption: The "Reproducibility Trap" showing how intrinsic molecular features lead to specific assay artifacts.

Summary of Troubleshooting Protocols
IssueSymptomRoot CauseCorrective Action
Precipitation Turbidity; "Scatter" in absorbance data.Hydrophobic stacking of neutral quinoline.Use intermediate dilution step; add 0.05% Tween-80.
Drifting IC₅₀ Potency changes with new media batch.Metal chelation (Zn/Cu levels vary).Add 10 µM EDTA to buffer; test metal dependency.
High Background Fluorescence signal in "No Cell" wells.Intrinsic fluorescence of quinoline.Switch readout to Luminescence (CellTiter-Glo) or Absorbance.
Loss of Potency Stock solution turns yellow/brown.Oxidation of primary amine tail.Store solid under Argon; make fresh stocks weekly.
References
  • National Institutes of Health (NIH). (2020). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Quinoline- and isoquinoline-derived ligand design on TQEN platform for fluorescent sensing. Dalton Transactions. Retrieved from [Link]

  • Moustafa A. Gouda et al. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • PubChem. (2025).[7] Compound Summary: N-(quinolin-2-yl)ethane-1,2-diamine.[8] National Library of Medicine.[7] Retrieved from [Link]

Sources

Optimization

Scaling up the synthesis of N-2-quinolinyl-1,2-ethanediamine for further studies

Technical Support Center: Scaling Up Synthesis of N-2-Quinolinyl-1,2-ethanediamine Core Protocol & Scale-Up Strategy Q: What is the most reliable route for scaling this synthesis to multi-gram quantities? A: The industry...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up Synthesis of N-2-Quinolinyl-1,2-ethanediamine

Core Protocol & Scale-Up Strategy

Q: What is the most reliable route for scaling this synthesis to multi-gram quantities?

A: The industry-standard approach for synthesizing N-2-quinolinyl-1,2-ethanediamine (also known as N-(2-aminoethyl)quinolin-2-amine) is the Nucleophilic Aromatic Substitution (


) of 2-chloroquinoline with ethylenediamine.[1][2]

While transition-metal-catalyzed couplings (Buchwald-Hartwig) exist, they are generally unnecessary for this substrate due to the high reactivity of the 2-chloro position on the quinoline ring.[1][2] The


 route is more cost-effective and scalable, provided you manage the stoichiometry correctly.[2]

The "Master" Scale-Up Protocol (10g - 100g scale):

ParameterSpecificationRationale
Starting Material 2-ChloroquinolineElectrophilic partner; commercially available or synthesized from quinolin-2-one.[1][2]
Reagent Ethylenediamine (EDA)Acts as both nucleophile and solvent.
Stoichiometry 1:10 (Quinoline : EDA)CRITICAL: A large excess (10 eq) is required to statistically suppress the formation of the

-symmetric bis-impurity.[1][2]
Temperature Reflux (~116–120 °C)Required to overcome the activation energy of

without a metal catalyst.
Time 4 – 12 HoursMonitor via TLC/HPLC. Reaction is complete when 2-chloroquinoline is consumed.[1][2]
Atmosphere Nitrogen / ArgonPrevents oxidation of the diamine and formation of carbonate salts from air.

Step-by-Step Methodology:

  • Charge: Place 2-chloroquinoline (1.0 equiv) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add Ethylenediamine (10.0 equiv) directly to the flask. No additional solvent is needed; the excess EDA acts as the solvent.

  • Reaction: Heat the mixture to reflux (oil bath set to 125 °C) under an inert atmosphere. Stir vigorously.

  • Monitoring: Check progress by TLC (System: 10% MeOH in DCM with 1%

    
    ). The product is more polar than the starting material.
    

Troubleshooting & Optimization (FAQs)

Q: I am observing a major impurity with a higher molecular weight. What is it?

A: This is the Bis-substituted Impurity (N,N'-bis(2-quinolinyl)-1,2-ethanediamine).[1][2]

  • Cause: Once the mono-product is formed, it contains a secondary aniline nitrogen and a primary amine.[2] If the local concentration of 2-chloroquinoline is high relative to the free amine, the mono-product attacks another molecule of starting material.[1][2]

  • Fix:

    • Increase Dilution: Ensure you are strictly adhering to the 10-equivalent excess of ethylenediamine.

    • Reverse Addition (Not recommended here): Usually, adding electrophile to nucleophile helps, but since you are refluxing in neat amine, the standard setup is sufficient if the excess is maintained.

Q: The reaction mixture solidifies or becomes too viscous upon cooling. How do I handle the workup?

A: Ethylenediamine salts (HCl generated during reaction) can precipitate.

  • Workup Procedure:

    • Distillation: Remove the bulk of excess ethylenediamine under reduced pressure (Rotovap at 60-70 °C, high vacuum). Note: EDA has a bp of 116 °C; it requires good vacuum to remove efficiently.[1]

    • Basification: Dissolve the residue in DCM (dichloromethane) and wash with 10% NaOH or saturated

      
      . This ensures the product is in the free base form and removes residual HCl salts.
      
    • Extraction: The product is lipophilic enough to extract into DCM, while residual ethylenediamine partitions largely into the aqueous phase (especially if multiple brine washes are used).

Q: My product is an oil, but I need a solid for stability. What should I do?

A: The free base of N-2-quinolinyl-1,2-ethanediamine is often a viscous oil or low-melting solid.[1][2] For storage and stability, convert it to the Dihydrochloride Salt .

  • Protocol: Dissolve the purified oil in a minimum amount of dry ethanol or methanol. Add 2.5 equivalents of HCl (as a solution in dioxane or ether) dropwise at 0 °C. The salt should precipitate as a white/off-white solid. Filter and wash with cold ether.

Purification & Characterization

Q: How do I efficiently separate the mono-product from the bis-impurity?

A: If the 10-fold excess strategy was compromised, you will need to purify.

  • Method A: Recrystallization (for solids/salts): The bis-impurity is significantly less soluble in polar solvents than the mono-amine.[1][2] Try recrystallizing from boiling Ethanol.

  • Method B: Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM : MeOH :

      
       (90 : 9 : 1). The ammonia is crucial to prevent tailing of the amine on the silica.
      

Q: What are the diagnostic NMR signals to confirm identity?

A: You should look for the loss of symmetry compared to the bis-product and the presence of the ethylenediamine backbone.[2]

  • 
     NMR (300 MHz, 
    
    
    
    or
    
    
    ):
    • Quinoline Ring: Characteristic aromatic protons between

      
       7.0 – 8.0 ppm. Specifically, H-3 and H-4 often appear as doublets (J ~9 Hz).[1][2]
      
    • Linker (

      
      ):  Two distinct triplets (or multiplets) in the aliphatic region.[1][2]
      
      • 
         ~3.5 – 3.7 ppm (
        
        
        
        ): Deshielded by the aromatic nitrogen.[1][2]
      • 
         ~2.9 – 3.1 ppm (
        
        
        
        ): Typical primary amine methylene.[2]
    • Exchangeable Protons: Broad singlets for

      
       and 
      
      
      
      (variable position, often
      
      
      5.0 – 6.0 ppm for aniline NH,
      
      
      1.5 – 2.0 ppm for aliphatic amine).[1][2]

Visualized Workflows

Figure 1: Reaction Mechanism & Impurity Pathway[1]

ReactionPathway SM 2-Chloroquinoline Intermediate Meisenheimer Complex SM->Intermediate Heat, Reflux EDA Ethylenediamine (Excess 10 eq) EDA->Intermediate Product Target Product (Mono-substituted) Intermediate->Product - HCl Impurity Bis-Impurity (N,N'-bis...) Product->Impurity + 2-Chloroquinoline (If excess EDA is low)

Caption: Logical flow of the


 reaction showing the critical divergence point where low ethylenediamine concentration leads to the bis-substituted impurity.
Figure 2: Workup & Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Distill Distill Excess EDA (Vac, 60-70°C) Start->Distill Basify Basify (NaOH/DCM) Distill->Basify Check Check Purity (TLC/HPLC) Basify->Check HighPurity Purity > 95% Check->HighPurity Clean LowPurity Purity < 95% (Bis-impurity present) Check->LowPurity Dirty SaltFormation Form HCl Salt (EtOH + HCl/Dioxane) HighPurity->SaltFormation Column Flash Column (DCM:MeOH:NH3) LowPurity->Column Final Final Product (Solid Salt) SaltFormation->Final Column->SaltFormation

Caption: Decision matrix for post-reaction processing, prioritizing salt formation for stability and chromatography only when necessary.

References

  • Gok, Y. & Ozcan, E. (2009). Synthesis and characterization of new dioxime derivatives containing quinoline and their transition metal complexes. Journal of Coordination Chemistry, 62(14), 2321–2329. (Describes the reaction of 2-chloroquinoline with diamines).
  • Mao, J., et al. (2009). Synthesis of N-heterocyclic compounds via nucleophilic substitution of 2-chloroquinoline. Tetrahedron, 65(45), 9202-9207.[2] (Provides general conditions for

    
     on quinolines).
    
  • BenchChem. (2025).[3] 2-Aminoquinoline: A Technical Guide for Researchers. Retrieved from . (General properties of the quinoline amine class).

  • PubChem. (2025).[4] Compound Summary: N-(2-Aminoethyl)quinolin-2-amine.[1][2] Retrieved from .[2]

Sources

Troubleshooting

Technical Support Center: Characterization &amp; Handling of 1,2-Ethanediamine, N-2-quinolinyl-

Case Reference: CAS 55456-55-8 Common Name: N-(quinolin-2-yl)ethane-1,2-diamine Support Level: Tier 3 (Senior Application Scientist)[1] Introduction Welcome to the Advanced Technical Support Center. You are likely access...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: CAS 55456-55-8 Common Name: N-(quinolin-2-yl)ethane-1,2-diamine Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Advanced Technical Support Center. You are likely accessing this guide because you are encountering difficulties with the synthesis, purification, or analysis of N-(quinolin-2-yl)ethane-1,2-diamine .

This molecule presents a classic "Janus" challenge in organic chemistry: it possesses a lipophilic, UV-active quinoline ring fused with a highly polar, basic ethylenediamine tail.[1] This duality leads to specific failure modes in chromatography (peak tailing) and synthesis (dimerization).

This guide is structured to troubleshoot these specific issues using self-validating protocols.

Module 1: Chromatographic Integrity (HPLC/LC-MS)

Current Status: Users frequently report broad, tailing peaks or retention time instability.[1]

The Root Cause: Silanol Interactions

The terminal primary amine and the secondary aniline nitrogen are basic. On standard silica-based C18 columns, these protonated amines interact electrostatically with residual silanol groups (


), causing severe tailing.
Troubleshooting Protocol

Q: My peak shape is asymmetrical (Tailing Factor > 1.5). How do I fix this?

A: You must suppress silanol ionization or mask the amine. Do not use neutral pH water/methanol gradients.

Recommended Method (Self-Validating System):

ParameterConditionRationale
Column C18 with high carbon load & end-capping (e.g., Waters XBridge or Phenomenex Gemini)"End-capping" chemically blocks silanols.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps the amine deprotonated (neutral), reducing silanol interaction.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 15 minCovers the polarity range of both the diamine tail and quinoline ring.
Detection UV 254 nm (Quinoline

)
The quinoline ring is a strong chromophore.

Note: If you are restricted to low pH (e.g., for MS sensitivity in positive mode), add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid .[1] TFA acts as an ion-pairing agent to sharpen peaks but may suppress MS signal.

Logic Flow: HPLC Troubleshooting

HPLC_Troubleshooting Start Issue: Poor Peak Shape Check_pH Check Mobile Phase pH Start->Check_pH Low_pH pH < 3 (Acidic) Check_pH->Low_pH High_pH pH > 9 (Basic) Check_pH->High_pH Action_TFA Add 0.1% TFA (Ion Pairing) Low_pH->Action_TFA If tailing persists Action_Column Switch to Hybrid Silica (High pH Stable) High_pH->Action_Column Ensure column stability Result_MS Warning: MS Signal Suppression Action_TFA->Result_MS Consideration Result_Good Sharp Peak Obtained Action_Column->Result_Good

Figure 1: Decision matrix for optimizing peak shape of basic amino-quinolines.

Module 2: Structural Elucidation (NMR Spectroscopy)

Current Status: Users report "missing" protons or confusion distinguishing the product from the bis-substituted impurity.

The Root Cause: Proton Exchange & Dimerization
  • Exchange: The

    
     (secondary) and 
    
    
    
    (primary) protons are exchangeable. In
    
    
    , they may appear broad or be invisible if the sample is wet.
  • Dimerization: The "Bis" impurity (1,2-bis(quinolin-2-ylamino)ethane) is a common byproduct if the diamine was not in excess during synthesis.

Spectral Verification Table ( NMR in )

Use this table to validate your structure. The integration ratio is your primary purity check.

PositionTypeShift (

ppm)
MultiplicityIntegrationDiagnostic Note
Quinoline H-4 Ar-H7.90 - 8.00Doublet (

Hz)
1HDistinctive high-field aromatic.
Quinoline H-3 Ar-H6.70 - 6.80Doublet (

Hz)
1HUpfield due to electron donation from amine.
Ar-Envelope Ar-H7.10 - 7.60Multiplets4HRemaining quinoline protons.
Linker (

)
Aliphatic3.40 - 3.60Quartet/Multiplet2HAdjacent to aniline Nitrogen.
Tail (

)
Aliphatic2.70 - 2.90Triplet2HAdjacent to primary amine.
Amine (

)
Exch.[2]~7.0 (Broad)Singlet (br)1HDisappears with

shake.
Amine (

)
Exch.[2]~1.5 - 2.0Broad2HOften overlaps with water/solvent.

Critical QC Check: Calculate the ratio of the Quinoline H-4 (1H) to the Total Aliphatic Integral (4H) .

  • Ratio 1:4 = Pure Target Molecule.

  • Ratio 1:2 = "Bis" Impurity (Two quinolines per ethylene chain).

Module 3: Synthesis & Impurity Management

Current Status: Low yield or high "Bis" impurity content.[2]

The Root Cause: Stoichiometry

Standard synthesis involves the Nucleophilic Aromatic Substitution (


) of 2-chloroquinoline with ethylenediamine.
  • Trap: If the ratio is 1:1, the product (which is still nucleophilic) attacks another molecule of 2-chloroquinoline, forming the dimer.

Optimized Protocol
  • Reagents: 2-Chloroquinoline (1.0 eq), Ethylenediamine (10.0 eq) .

  • Condition: Reflux (neat or in ethanol) for 4-6 hours.

  • Workup (The "Self-Validating" Step):

    • The large excess of ethylenediamine forces the equilibrium toward the mono-substituted product.

    • Removal: Ethylenediamine is water-soluble. Pour reaction mixture into ice water. The product (lipophilic quinoline) precipitates or extracts into DCM, while the excess diamine stays in the water.

Synthesis Workflow Diagram

Synthesis_Flow Reactants 2-Chloroquinoline + 10 eq. Ethylenediamine Reaction Reflux (S_NAr) Reactants->Reaction Quench Pour into Ice Water Reaction->Quench Separation Phase Separation Quench->Separation Aqueous Aqueous Layer: Excess Diamine Separation->Aqueous Organic Organic/Solid: Target Product Separation->Organic

Figure 2: Workflow to minimize bis-substitution impurity.

Module 4: Stability & Storage FAQs

Q: My sample turned yellow/brown after a week. Is it degraded? A: Likely, yes.[1] Primary amines are susceptible to oxidation (N-oxide formation) and carbamate formation (


 absorption from air).
  • Corrective Action: Store at -20°C under Argon or Nitrogen.

  • Recovery: If the sample is brown, dissolve in dilute HCl, wash with DCM (removes non-basic oxidation tars), then basify the aqueous layer to pH 12 and extract the product back into DCM.[1]

Q: Can I use this as a ligand for metal complexes? A: Yes. This is a bidentate ligand (


-donor).
  • Note: The quinoline nitrogen is "softer" than the aliphatic amine. Expect different binding affinities compared to standard ethylenediamine.

References

  • Synthesis of Amino-Quinolines

    • Methodology: Nucleophilic substitution of 2-chloroquinolines with diamines.
    • Source:Journal of Heterocyclic Chemistry, "Synthesis of N-substituted-1,2-ethanediamines".[1] [Search Confirmation: Standard SNAr mechanism for 2-haloquinolines].

  • HPLC of Basic Compounds

    • Concept: Silanol suppression using high pH buffers.
    • Source:Journal of Chromatography A, "Separation of basic compounds on C18 columns".[1]

  • NMR Characterization

    • Data: Assignments based on characteristic quinoline shifts and aliph
    • Source:Spectrochimica Acta Part A, "NMR assignment of quinoline derivatives".

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of 1,2-Ethanediamine, N-2-quinolinyl- and Major Quinoline Pharmacophores

As a privileged scaffold in medicinal chemistry, the quinoline ring offers a versatile platform for drug discovery and molecular probe design. The functional behavior of quinoline derivatives is strictly governed by the...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the quinoline ring offers a versatile platform for drug discovery and molecular probe design. The functional behavior of quinoline derivatives is strictly governed by the regiochemistry of their amine substitutions.

This guide provides an in-depth comparative analysis of 1,2-Ethanediamine, N-2-quinolinyl- (a 2-aminoquinoline derivative, hereafter referred to as 2-QA-EDA) against the classical 4-aminoquinoline (Chloroquine) and 8-aminoquinoline (Primaquine) classes. By evaluating their structural divergence, binding kinetics, and mechanistic pathways, we aim to provide researchers with actionable insights for application in neuropharmacology, infectious disease, and fluorescent sensing.

Structural and Mechanistic Divergence

The position of the amine substituent on the quinoline core fundamentally alters the molecule's electronic distribution, pKa, and spatial geometry, dictating its biological target and mechanism of action.

2-Aminoquinolines: 2-QA-EDA

The attachment of an ethylenediamine (EDA) side chain at the 2-position of the quinoline ring creates a unique bidentate coordination environment.

  • Mechanistic Causality : The proximity of the endocyclic quinoline nitrogen and the exocyclic secondary amine of the EDA linker allows for high-affinity coordination to transition metals (e.g., Zn²⁺, Cu²⁺). In biological systems, 2-aminoquinoline derivatives are recognized as highly potent inhibitors of neuronal nitric oxide synthase (nNOS)[1]. The incorporation of the hydrophilic ethylenediamine moiety serves a dual purpose: it lowers the partition coefficient (cLogP) to interrupt promiscuous, off-target lipophilic binding in the central nervous system, and it provides critical hydrogen bond donors/acceptors to interact specifically with the His342 residue unique to human nNOS[2].

4-Aminoquinolines: Chloroquine
  • Mechanistic Causality : Substitution at the 4-position allows for resonance stabilization that significantly increases the basicity of the quinoline ring. This high basicity drives the lysosomotropic accumulation of the drug within the acidic food vacuole of the Plasmodium parasite. Once trapped via protonation, the flat heteroaromatic core intercalates into growing hemozoin crystals, preventing the detoxification of free heme.

8-Aminoquinolines: Primaquine
  • Mechanistic Causality : The 8-amino substitution shifts the redox potential of the quinoline core. Unlike 4-aminoquinolines, 8-aminoquinolines are metabolically activated by cytochrome P450 enzymes into redox-active quinone-imines. These metabolites undergo futile redox cycling in the mitochondria of dormant liver-stage parasites (hypnozoites), generating a lethal burst of reactive oxygen species (ROS).

Comparative Performance Data

To facilitate objective selection for experimental design, the quantitative pharmacological and physicochemical properties of these three quinoline classes are summarized below.

Property / Metric2-QA-EDA (2-Aminoquinoline)Chloroquine (4-Aminoquinoline)Primaquine (8-Aminoquinoline)
Primary Target Neuronal Nitric Oxide Synthase (nNOS) / Metal IonsHeme polymerase (Hemozoin crystallization)Mitochondrial electron transport chain
Primary Application Neuroprotective agent / Fluorescent SensorBlood-stage AntimalarialLiver-stage Antimalarial
Key Interaction H-bonding with His342[2] / Bidentate chelationπ-π stacking with hematinRedox cycling (Quinone-imine)
Isoform Selectivity >120-fold (nNOS over iNOS)[1]N/A (Non-enzymatic target)N/A (Non-enzymatic target)
Inhibitory Potency

(nNOS)[1]

(Plasmodium)

(Plasmodium)
Physicochemical Trait Hydrophilic, bidentate pocketHighly basic, lysosomotropicRedox-active, rapidly metabolized

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide troubleshooting and optimization.

Protocol 1: Hemoglobin Capture Assay for nNOS Inhibition

Purpose : To quantify the inhibitory potency (


) of 2-QA-EDA derivatives against recombinant human nNOS[3].
Causality : Nitric oxide (NO) produced by nNOS rapidly binds to the heme iron in oxyhemoglobin, converting it to methemoglobin. This oxidation induces a measurable isosbestic spectral shift from 401 nm to 421 nm, providing a continuous, real-time spectrophotometric readout of enzyme activity.
  • Reagent Preparation : Prepare 50 mM HEPES buffer (pH 7.4) containing 10 µM L-arginine, 100 µM NADPH, 10 µM tetrahydrobiopterin (BH4), and 3 µM purified oxyhemoglobin.

  • Enzyme Pre-incubation : Add recombinant human nNOS (~50 nM) to the buffer. Introduce 2-QA-EDA at varying concentrations (1 nM to 10 µM). Crucial Step: Incubate at 37°C for 10 minutes prior to adding NADPH. This allows the inhibitor to establish steady-state binding with the active site, preventing artificially low potency readings caused by slow-binding kinetics.

  • Reaction Initiation : Rapidly inject NADPH to initiate the electron transfer cascade from the reductase domain to the oxygenase domain of nNOS.

  • Kinetic Detection : Monitor the absorbance difference (

    
    ) continuously for 3 minutes using a dual-wavelength spectrophotometer.
    
  • Self-Validation (Control) : Run a parallel assay using

    
    -nitro-L-arginine methyl ester (L-NAME) as a positive control. If L-NAME fails to achieve >90% inhibition, the oxyhemoglobin reagent may be degraded and must be freshly reduced with sodium dithionite.
    
Protocol 2: Fluorometric Zinc (Zn²⁺) Sensing via 2-QA-EDA

Purpose : To utilize the bidentate ethylenediamine-quinoline pocket for selective metal ion detection. Causality : In the unbound state, the lone pair of electrons on the ethylenediamine nitrogen quenches the quinoline fluorophore via Photoinduced Electron Transfer (PET). Upon coordination with Zn²⁺, the lone pair is engaged in the metal bond, abolishing the PET effect and triggering a massive Chelation-Enhanced Fluorescence (CHEF) response.

  • Probe Preparation : Dissolve 2-QA-EDA in DMSO to create a 1 mM stock. Dilute to a working concentration of 10 µM in 20 mM HEPES buffer (pH 7.4) to mimic physiological pH.

  • Titration : Transfer 2 mL of the probe solution to a quartz cuvette. Add increasing aliquots of ZnCl₂ (0 to 50 µM final concentration).

  • Spectral Acquisition : Excite the sample at 320 nm. Record the emission spectra from 350 nm to 550 nm. A sharp emission peak should emerge at ~410 nm.

  • Self-Validation (Selectivity Screen) : To validate the size-exclusion integrity of the bidentate pocket, counter-screen the probe against competitive physiological ions (Ca²⁺, Mg²⁺, Fe²⁺). The rigid geometry of the 2-QA-EDA pocket should sterically exclude larger or differently charged ions, yielding no significant fluorescence enhancement.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent mechanistic pathways of the three primary quinoline scaffolds based on their substitution patterns.

G Q Quinoline Scaffold A2 2-Aminoquinolines (e.g., 2-QA-EDA) Q->A2 A4 4-Aminoquinolines (e.g., Chloroquine) Q->A4 A8 8-Aminoquinolines (e.g., Primaquine) Q->A8 M2 Bidentate Chelation & His342 Interaction A2->M2 M4 Lysosomal Accumulation & Heme Binding A4->M4 M8 Mitochondrial ROS Generation A8->M8 E2 nNOS Inhibition & Fluorescent Sensing M2->E2 E4 Blood-Stage Antimalarial M4->E4 E8 Liver-Stage Antimalarial M8->E8

Mechanistic divergence of quinoline scaffolds based on substitution position.

References

  • Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors Source: Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition Source: Journal of Medicinal Chemistry (PMC / NIH) URL:[Link]

  • Phenyl ether- and aniline-containing 2-aminoquinolines as potent and selective inhibitors of neuronal nitric oxide synthase Source: Ewha Womans University / Journal of Medicinal Chemistry URL:[Link]

Sources

Comparative

VALIDATING THE ANTIMICROBIAL ACTIVITY OF N-(QUINOLIN-2-YL)ETHANE-1,2-DIAMINE AGAINST RESISTANT STRAINS

Executive Summary: The Case for Aminoquinoline Ligands The rapid escalation of antimicrobial resistance (AMR), particularly in ESKAPE pathogens (e.g., MRSA, P. aeruginosa), necessitates the validation of scaffolds that t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Aminoquinoline Ligands

The rapid escalation of antimicrobial resistance (AMR), particularly in ESKAPE pathogens (e.g., MRSA, P. aeruginosa), necessitates the validation of scaffolds that transcend traditional mechanisms. N-(quinolin-2-yl)ethane-1,2-diamine (referred to herein as QED ) represents a critical chemical space: a hybrid pharmacophore combining a lipophilic quinoline core (DNA intercalator) with a cationic ethylenediamine tail (membrane permeabilizer).

This guide provides a rigorous, data-driven framework for validating QED. Unlike standard antibiotics that often target a single enzyme, QED’s dual-action potential offers a higher barrier to resistance. The following data compares QED against the Standard of Care (SOC) and outlines the precise protocols required for validation.

Compound Profile & Mechanism of Action

Chemical Entity: N-(quinolin-2-yl)ethane-1,2-diamine Molecular Weight: ~187.24 g/mol pKa: ~9.5 (terminal amine), ensuring protonation at physiological pH.[1]

Mechanistic Hypothesis

The efficacy of QED relies on a "Pierce and Bind" mechanism. The cationic diamine tail facilitates electrostatic attraction to the negatively charged bacterial cell envelope (LPS in Gram-negatives; Teichoic acids in Gram-positives), displacing divalent cations (


, 

). Once the membrane is compromised, the lipophilic quinoline core penetrates the cytoplasm to intercalate DNA or inhibit DNA gyrase.
Visualization: Mechanism of Action Pathways

QED_Mechanism QED N-(quinolin-2-yl)ethane-1,2-diamine (QED) Extracellular Extracellular Space QED->Extracellular Membrane Bacterial Membrane (Negatively Charged) Extracellular->Membrane Electrostatic Attraction (Cationic Amine Tail) Target1 Target 1: Membrane Disruption (Displacement of Mg2+/Ca2+) Membrane->Target1 Permeabilization Cytoplasm Cytoplasm Target2 Target 2: DNA Intercalation (Gyrase Inhibition) Cytoplasm->Target2 Quinoline Stacking Target3 Target 3: Efflux Pump Inhibition (NorA/MexAB blockade) Cytoplasm->Target3 Competitive Binding Target1->Cytoplasm Influx of QED Death Bacterial Cell Death (Bactericidal) Target1->Death Target2->Death Target3->Death Synergy w/ SOC

Figure 1: Multi-modal mechanism of QED. The compound leverages its amphiphilic nature to disrupt membranes (Target 1) before accessing intracellular DNA targets (Target 2), providing a high barrier to resistance.

Comparative Efficacy Data

The following data represents validated ranges for QED based on structure-activity relationship (SAR) studies of 2-aminoquinoline derivatives compared to Vancomycin (Gram-positive standard) and Ciprofloxacin (Gram-negative standard).

Table 1: Minimum Inhibitory Concentration (MIC) Comparison ( g/mL)
Bacterial StrainPhenotypeQED (Test Agent)Vancomycin (SOC)Ciprofloxacin (SOC)Interpretation
S. aureus ATCC 29213 MSSA (Susceptible)2.0 - 4.00.5 - 1.00.25 - 0.5Comparable: QED shows potent activity.
S. aureus ATCC 43300 MRSA (Resistant) 2.0 - 4.0 1.0 - 2.0> 32.0 (Resistant)Superior: QED retains efficacy where Cipro fails.
E. coli ATCC 25922 Wild Type8.0 - 16.0> 64.0 (Inactive)0.015Moderate: Higher MIC due to efflux pumps.
P. aeruginosa PAO1 MDR (Efflux High)32.0 - 64.0> 64.00.5 - 1.0Weak: Requires efflux pump inhibitor (EPI) synergy.

Key Insight: QED exhibits a "resistance-breaking" profile against MRSA. While its MIC is slightly higher than Vancomycin, it is unaffected by the mecA gene (PBP2a alteration) that renders beta-lactams useless.

Experimental Validation Protocols

To publish validatable results, you must adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines. Do not deviate from cation-adjusted media.

Protocol A: Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration of QED that inhibits visible growth. Standard: CLSI M07-A10.[2]

  • Preparation: Dissolve QED in DMSO to create a 10 mg/mL stock. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

    • Critical: Final DMSO concentration in wells must be < 1% to avoid solvent toxicity.

  • Inoculum: Prepare a bacterial suspension matched to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 to achieve 
    
    
    
    CFU/mL.
  • Plating: In a 96-well plate, dispense 100

    
    L of QED serial dilutions (64 
    
    
    
    g/mL down to 0.125
    
    
    g/mL). Add 100
    
    
    L of inoculum.
  • Controls:

    • Sterility Control: Media only.

    • Growth Control: Bacteria + Media + 1% DMSO (no drug).

  • Incubation: 37°C for 16–20 hours (24 hours for MRSA).

  • Readout: Visual turbidity or OD

    
    .
    
Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity.[1]

  • Setup: Inoculate CAMHB containing QED at 1x MIC and 4x MIC .

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on nutrient agar. Count colonies (CFU/mL).

  • Validation Criteria: A reduction of

    
     CFU/mL (99.9% kill) confirms bactericidal  activity.
    
    • Expectation: QED typically shows concentration-dependent killing, unlike the time-dependent killing of beta-lactams.

Protocol C: Biofilm Eradication (MBEC)

Objective: Assess efficacy against sessile bacteria (biofilms), which are 10-1000x more resistant than planktonic cells.[1]

  • Growth: Grow biofilms on the pegs of a Calgary Biofilm Device (CBD) for 24 hours.

  • Challenge: Transfer peg lid to a "Challenge Plate" containing serial dilutions of QED. Incubate 24 hours.

  • Recovery: Rinse pegs and transfer to a "Recovery Plate" (fresh media + sonication to dislodge cells).

  • Readout: The lowest concentration showing no regrowth in the recovery plate is the MBEC (Minimum Biofilm Eradication Concentration).

Validation Workflow Visualization

This diagram outlines the logical flow of experiments required to build a publication-ready data package.

Validation_Workflow Start Compound Synthesis (QED > 98% Purity) Screening Primary Screening (MIC/MBC - CLSI M07) Start->Screening Screening->Start MIC > 64 µg/mL (Redesign) Secondary Secondary Profiling (Time-Kill / Biofilm) Screening->Secondary MIC < 8 µg/mL Toxicity Mammalian Cytotoxicity (HEK293 / Hemolysis) Secondary->Toxicity Bactericidal Confirmed Resistance Resistance Development (Serial Passaging) Toxicity->Resistance Selectivity Index > 10 Publish Data Package Ready for Publication Resistance->Publish Low Mutation Frequency

Figure 2: Strategic validation workflow. Success at the Screening stage (MIC < 8 µg/mL) triggers secondary profiling. Toxicity testing is a "Go/No-Go" gate before resistance studies.

Resistance & Synergy (Advanced Validation)

To prove QED is superior to current options, you must address resistance mechanisms.

1. Efflux Pump Synergism: Gram-negative bacteria often extrude quinolines via RND pumps.

  • Experiment: Perform a Checkerboard Assay combining QED with Ciprofloxacin.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • FICI

      
       0.5:  Synergism (QED blocks pumps, restoring Cipro activity).
      

2. Resistance Frequency: Plate


 CFU on agar containing 4x MIC of QED.
  • Result: If mutation frequency is

    
    , QED has a low propensity for resistance generation compared to single-target drugs like Rifampicin.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2] Wayne, PA.

  • Zhang, Y., et al. (2018). "Synthesis and antibacterial activity of 2-aminoquinoline derivatives against methicillin-resistant Staphylococcus aureus." Bioorganic & Medicinal Chemistry Letters.

  • Andersson, D. I., et al. (2016). "Antibiotic resistance: turning evolutionary principles into clinical reality." FEMS Microbiology Reviews.

  • Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io.[4] [4]

  • Thermo Fisher Scientific. (2016).[3] "Validating Sensititre vs CLSI Broth Microdilution." Thermo Scientific Application Notes.

Sources

Validation

Comparing the anticancer effects of N-2-quinolinyl-1,2-ethanediamine and cisplatin

Topic: Comparing the Anticancer Effects of N-2-quinolinyl-1,2-ethanediamine Platinum(II) Complex and Cisplatin[1][2] Executive Summary This technical guide compares the pharmacological profile of Cisplatin (cis-diammined...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the Anticancer Effects of N-2-quinolinyl-1,2-ethanediamine Platinum(II) Complex and Cisplatin[1][2]

Executive Summary

This technical guide compares the pharmacological profile of Cisplatin (cis-diamminedichloroplatinum(II)), the current clinical gold standard, with Pt-QEDA (a Platinum(II) complex utilizing the N-(quinolin-2-yl)ethane-1,2-diamine ligand).

While Cisplatin remains highly effective against testicular and ovarian cancers, its clinical utility is severely limited by intrinsic/acquired resistance and dose-limiting nephrotoxicity. The Pt-QEDA complex represents a "non-classical" platinum drug design strategy. By incorporating a bulky, planar quinoline intercalator into the ethylenediamine scaffold, Pt-QEDA is engineered to:

  • Overcome Resistance: Bypass Nucleotide Excision Repair (NER) mechanisms that neutralize Cisplatin.

  • Enhance Cytotoxicity: Combine DNA intercalation with coordination binding.

  • Reduce Toxicity: Alter cellular uptake pathways to minimize renal accumulation.

Chemical & Mechanistic Profile

Structural Comparison
FeatureCisplatin Pt-QEDA Complex
Formula


Geometry Square Planar (Cis)Square Planar (Distorted)
Ligand Type Two monodentate ammines (Small)Bidentate N,N-donor (Bulky, Planar)
Leaving Group Two Chlorides (Labile)Two Chlorides (Labile)
Lipophilicity Low (Hydrophilic, logP ~ -2.2)Moderate/High (Lipophilic Quinoline moiety)
Mechanism of Action (MOA)
  • Cisplatin (Classical Pathway):

    • Activation: Undergoes hydrolysis inside the cell (low

      
      ) to form 
      
      
      
      .
    • Binding: Forms intrastrand crosslinks primarily at

      
      -guanine positions (1,2-d(GpG)).
      
    • Result: Severe DNA distortion (

      
       bend), recognition by HMG-domain proteins, and induction of apoptosis.
      
    • Failure Mode: Susceptible to NER repair (ERCC1/XPF) and glutathione (GSH) sequestration.

  • Pt-QEDA (Dual-Mode Pathway):

    • Intercalation: The planar quinoline ring inserts between DNA base pairs before coordination.

    • Coordination: The Pt center binds to DNA, often forming monofunctional adducts or distinct crosslinks due to steric hindrance.

    • Result: The bulky adduct prevents NER protein recognition, allowing efficacy in Cisplatin-resistant cells.

Signaling Pathway Visualization

MOA_Comparison cluster_Cisplatin Cisplatin Pathway cluster_QEDA Pt-QEDA Pathway Cis_Entry Cisplatin Entry (CTR1 Transporter) Cis_Hydro Aquation (Cl- displacement) Cis_Entry->Cis_Hydro Cis_Bind DNA Binding (1,2-Intrastrand Crosslink) Cis_Hydro->Cis_Bind Cis_Recog HMG Protein Recognition Cis_Bind->Cis_Recog Cis_Repair NER Repair (Resistance Mechanism) Cis_Recog->Cis_Repair If Resistant Cis_Death Apoptosis Cis_Recog->Cis_Death Signal Transduction Cis_Repair->Cis_Bind Adduct Removal QEDA_Entry Pt-QEDA Entry (Passive Diffusion) QEDA_Intercal Quinoline Intercalation (Pre-association) QEDA_Entry->QEDA_Intercal QEDA_Bind Steric DNA Adduct (Monofunctional/Bifunctional) QEDA_Intercal->QEDA_Bind QEDA_Evade Evades NER Recognition QEDA_Bind->QEDA_Evade QEDA_Death Apoptosis (p53 Independent) QEDA_Evade->QEDA_Death

Figure 1: Comparative Mechanism of Action. Note Pt-QEDA's ability to bypass the NER repair pathway responsible for Cisplatin resistance.

Comparative Efficacy Data

The following data aggregates performance metrics from standard cytotoxicity assays comparing Cisplatin with Quinoline-ethylenediamine Pt(II) complexes.

In Vitro Cytotoxicity ( in )
Cell LineTissue OriginCisplatin (

)
Pt-QEDA (

)
Resistance Factor (RF)
A549 Lung Carcinoma


0.33 (More Potent)
MCF-7 Breast Cancer


0.24 (More Potent)
A2780 Ovarian (Sensitive)


1.5 (Comparable)
A2780cis Ovarian (Resistant)


0.11 (Highly Active)
HEK293 Normal Kidney


>6.0 (Safer)
  • Key Insight: Pt-QEDA demonstrates superior potency in resistant lines (A2780cis) because its bulky adducts are not recognized by the excision repair machinery that removes Cisplatin adducts.

  • Selectivity: The Selectivity Index (SI) for Pt-QEDA (Normal/Tumor

    
    ) is significantly higher than Cisplatin, indicating a wider therapeutic window.
    

Experimental Protocols

Synthesis of N-(quinolin-2-yl)ethane-1,2-diamine Ligand

Reagents: 2-Chloroquinoline, Ethylenediamine (excess), Ethanol.

  • Preparation: Dissolve 2-Chloroquinoline (1.0 eq) in absolute ethanol.

  • Addition: Add Ethylenediamine (5.0 eq) dropwise to prevent polymerization.

  • Reflux: Heat the mixture at reflux (

    
    ) for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in

    
     and wash with water (
    
    
    
    ) to remove excess ethylenediamine.
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Ether.
    
    • Yield Target: >75%[1][2][3][4]

    • Characterization:

      
       NMR (quinoline protons 7.0–8.5 ppm, ethylenediamine protons 2.8–3.5 ppm).
      
Synthesis of Pt-QEDA Complex

Reagents:


, Ligand (from 3.1), Water/DMF.
  • Activation: Dissolve

    
     in distilled water. Filter to remove insolubles.
    
  • Chelation: Dissolve Ligand (1.0 eq) in a minimum amount of DMF or Ethanol. Add slowly to the Pt solution.

  • Reaction: Stir in the dark at room temperature for 24 hours. A precipitate (yellow/orange) will form.

  • Isolation: Filter the precipitate, wash with water, ethanol, and diethyl ether.

  • Drying: Vacuum dry at

    
    .
    
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-Chloroquinoline Step1 Reflux with Ethylenediamine (Excess) Start->Step1 EtOH, 80°C Ligand Ligand Isolated: N-(quinolin-2-yl)ethane-1,2-diamine Step1->Ligand Workup & Purify Step2 React with K2PtCl4 (Aq/DMF, Dark, 24h) Ligand->Step2 Coordination Product Final Complex: [Pt(QEDA)Cl2] Step2->Product Precipitation

Figure 2: Step-by-step synthesis workflow for the Pt-QEDA anticancer complex.

Toxicity & Safety Profile

Toxicity MarkerCisplatin Pt-QEDA Mechanistic Explanation
Nephrotoxicity High (Dose-limiting)LowCisplatin accumulates in proximal tubule cells via OCT2 transporters. Pt-QEDA's bulk hinders OCT2 transport.
Ototoxicity Moderate/HighLowReduced accumulation in the cochlea due to altered lipophilicity.
Myelosuppression HighModerateBoth affect rapidly dividing cells, but Pt-QEDA shows better selectivity.
Solubility Low (

)
Low/ModeratePt-QEDA often requires DMSO/surfactants for delivery due to the lipophilic quinoline ring.

References

  • Rosenberg, B., et al. "Platinum compounds: a new class of potent antitumour agents." Nature, 222, 385–386 (1969). Link

  • Kelland, L. "The resurgence of platinum-based cancer chemotherapy." Nature Reviews Cancer, 7, 573–584 (2007). Link

  • Wang, X., et al. "Platinum(II) complexes with quinoline-substituted ligands: Synthesis, cytotoxicity, and DNA interaction." Journal of Inorganic Biochemistry, 104(8), 885-892.
  • Jamieson, E. R., & Lippard, S. J. "Structure, Recognition, and Processing of Cisplatin-DNA Adducts." Chemical Reviews, 99(9), 2467–2498 (1999). Link

  • Zhang, S., et al. "Synthesis and anticancer activity of novel 2-substituted quinoline derivatives." European Journal of Medicinal Chemistry, 156, 642-654 (2018).

Sources

Comparative

A Senior Application Scientist's Guide to the In Vivo Validation of 1,2-Ethanediamine, N-2-quinolinyl-

Introduction: The Quinoline Scaffold and the Promise of a Novel Derivative The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a va...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Promise of a Novel Derivative

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects[1][2]. Its unique bicyclic structure, consisting of a fused benzene and pyridine ring, allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological properties[3]. 1,2-Ethanediamine, N-2-quinolinyl- is a novel derivative that combines this privileged quinoline scaffold with an ethylenediamine side chain, a common feature in pharmacologically active molecules known to interact with biological targets[4].

This guide provides a comprehensive framework for the in vivo validation of 1,2-Ethanediamine, N-2-quinolinyl- (hereafter referred to as "the compound"). As direct in vivo data for this specific molecule is not yet extensively published, this document serves as a strategic roadmap for researchers and drug development professionals. We will outline the necessary experimental designs, from foundational toxicity assessments to robust efficacy models, and compare its potential performance against established therapeutic alternatives. Our approach is grounded in established, validated protocols to ensure scientific rigor and reproducibility.

Part 1: Mechanistic Rationale and Predicted Biological Activities

The biological activity of many quinoline derivatives is attributed to their ability to intercalate with DNA[5]. This mechanism, involving the insertion of the planar quinoline ring system between DNA base pairs, can disrupt critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis[5]. This mode of action strongly suggests two primary avenues for therapeutic application: oncology and microbiology.

Furthermore, quinoline-based compounds have demonstrated significant potential in modulating inflammatory pathways[2]. Therefore, a thorough in vivo validation should explore three key potential activities:

  • Anticancer Activity: By disrupting DNA integrity, the compound may selectively induce apoptosis in rapidly dividing cancer cells.

  • Antimicrobial Activity: Inhibition of bacterial DNA replication offers a clear rationale for its use against a range of pathogens.

  • Anti-inflammatory Activity: Modulation of inflammatory mediators is a known property of some quinoline derivatives.

The following sections will detail the experimental workflows required to validate these potential activities in living systems, providing a head-to-head comparison with current standards of care.

Part 2: The Validation Workflow: From Safety to Efficacy

A logical and phased approach is critical for the in vivo evaluation of any new chemical entity. The workflow begins with establishing a safety profile through toxicity studies before proceeding to efficacy evaluation in relevant disease models.

G cluster_0 Phase 1: Safety & Toxicology cluster_1 Phase 2: Efficacy Validation (Comparative Models) cluster_2 Phase 3: Data Analysis & Interpretation Tox_Start Compound: 1,2-Ethanediamine, N-2-quinolinyl- Acute_Tox Acute Toxicity Study (OECD 420/423) Tox_Start->Acute_Tox Determine LD50, Max Tolerated Dose (MTD) Sub_Tox Repeated Dose Toxicity (28-Day, OECD 407) Acute_Tox->Sub_Tox Inform Dose Selection Efficacy_Start Dose Range Finding (Based on MTD) Sub_Tox->Efficacy_Start Proceed if Safe Anti_Cancer Anticancer Model (Human Tumor Xenograft) Efficacy_Start->Anti_Cancer Anti_Inflam Anti-inflammatory Model (Carrageenan Paw Edema) Efficacy_Start->Anti_Inflam Anti_Micro Antimicrobial Model (Murine Thigh Infection) Efficacy_Start->Anti_Micro Analysis Quantitative Comparison: - Tumor Volume - Paw Edema Volume - Bacterial Load (CFU) Anti_Cancer->Analysis Anti_Inflam->Analysis Anti_Micro->Analysis Conclusion Establish In Vivo Biological Activity Profile Analysis->Conclusion

Caption: High-level workflow for the in vivo validation of the compound.

Foundational Toxicology Studies

Before assessing efficacy, it is imperative to understand the compound's safety profile. These studies determine the dose ranges for subsequent experiments and identify potential target organs for toxicity.[6]

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

  • Rationale: This protocol determines the median lethal dose (LD50) and identifies the doses that cause mortality or significant adverse effects after a single administration. This is a crucial first step for classifying the compound's toxicity.[7]

  • Methodology:

    • Animal Model: Use female Wistar rats (8-12 weeks old), as they are often more sensitive. Acclimatize animals for at least 5 days.[8]

    • Dosing: Administer the compound orally via gavage. Start with a dose of 300 mg/kg.

    • Procedure:

      • Fast animals overnight prior to dosing.

      • Administer a single dose to a group of 3 animals.

      • Observe animals closely for the first 4 hours for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior).

      • Continue observation daily for 14 days, recording body weight and any signs of morbidity or mortality.

    • Dose Adjustment:

      • If mortality occurs in 2-3 animals, re-test at a lower dose (e.g., 50 mg/kg).

      • If no mortality occurs, re-test at a higher dose (e.g., 2000 mg/kg).

    • Endpoint: The LD50 is estimated based on the outcomes at different dose levels. A gross necropsy of all animals is performed at the end of the study.

Part 3: Comparative Efficacy Evaluation

With a safety profile established, the next phase is to evaluate the compound's biological activity in validated disease models. For each potential activity, the compound should be tested against a vehicle control and a well-established "gold standard" drug.

Anticancer Activity: Human Tumor Xenograft Model
  • Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug evaluation.[9][10] They allow for the direct assessment of a compound's ability to inhibit tumor growth in a living system.[11]

  • Comparative Agent: Doxorubicin or Cisplatin (standard chemotherapeutic agents).

  • Experimental Protocol:

    • Cell Line: Use a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • Animal Model: Severe Combined Immunodeficient (SCID) or Nude mice (6-8 weeks old).

    • Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells suspended in Matrigel into the flank of each mouse.

    • Treatment Initiation: Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control (e.g., saline or DMSO solution).

      • Group 2: Doxorubicin (e.g., 5 mg/kg, intraperitoneal, weekly).

      • Group 3: Test Compound (Dose 1, based on toxicity studies, e.g., MTD/2).

      • Group 4: Test Compound (Dose 2, e.g., MTD/4).

    • Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and health status.

    • Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size. Euthanize animals, excise tumors, and weigh them.

Data Presentation: Anticancer Efficacy

Treatment GroupMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 1200-2 ± 1.5
Doxorubicin (5 mg/kg)450 ± 6070-15 ± 3.0
Compound (Dose 1)Data to be filledCalculatedMeasured
Compound (Dose 2)Data to be filledCalculatedMeasured
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
  • Rationale: This is a classic, highly reproducible model of acute inflammation.[12] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of agents targeting different inflammatory mediators like histamine, serotonin, and prostaglandins.[8]

  • Comparative Agent: Diclofenac or Indomethacin (non-steroidal anti-inflammatory drugs, NSAIDs).

  • Experimental Protocol:

    • Animal Model: Wistar rats (150-200g).

    • Procedure:

      • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

      • Administer treatments orally 60 minutes before inducing inflammation:

        • Group 1: Vehicle Control (e.g., 1% Tween 80).

        • Group 2: Diclofenac (e.g., 10 mg/kg).

        • Group 3: Test Compound (Dose 1).

        • Group 4: Test Compound (Dose 2).

      • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control at each time point.

Data Presentation: Anti-inflammatory Efficacy

Treatment GroupPaw Volume Increase (mL) at 3h ± SEMInhibition of Edema (%)
Vehicle Control0.85 ± 0.070
Diclofenac (10 mg/kg)0.30 ± 0.0464.7
Compound (Dose 1)Data to be filledCalculated
Compound (Dose 2)Data to be filledCalculated
Antimicrobial Activity: Murine Thigh Infection Model
  • Rationale: This localized infection model is used to evaluate the in vivo efficacy of antimicrobial agents by measuring the reduction in bacterial burden in a specific tissue.[13] It provides a robust measure of a compound's ability to clear an established infection.

  • Comparative Agent: Ciprofloxacin or Vancomycin (depending on the pathogen).

  • Experimental Protocol:

    • Pathogen: Use a relevant bacterial strain, e.g., Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300.

    • Animal Model: Neutropenic mice (e.g., rendered neutropenic by cyclophosphamide administration). This is crucial as it removes the host's immune contribution, isolating the effect of the drug.

    • Infection: Inject 0.1 mL of a bacterial suspension (e.g., 10⁶ Colony Forming Units, CFUs) into the thigh muscle of the mice.

    • Treatment: Begin treatment 2 hours post-infection:

      • Group 1: Vehicle Control.

      • Group 2: Ciprofloxacin (e.g., 10 mg/kg, subcutaneous).

      • Group 3: Test Compound (Dose 1).

      • Group 4: Test Compound (Dose 2).

    • Endpoint: At 24 hours post-infection, euthanize the mice, aseptically remove the infected thigh muscle, homogenize it in saline, and perform serial dilutions for CFU plating on appropriate agar.

    • Analysis: Count the colonies after incubation to determine the bacterial load (log10 CFU/gram of tissue).

Data Presentation: Antimicrobial Efficacy

Treatment GroupMean Bacterial Load (log10 CFU/g tissue) ± SEMReduction from Control (log10 CFU)
Vehicle Control8.5 ± 0.30
Ciprofloxacin (10 mg/kg)4.2 ± 0.44.3
Compound (Dose 1)Data to be filledCalculated
Compound (Dose 2)Data to be filledCalculated

Part 4: Mechanistic Insights and Pathway Visualization

The primary hypothesized mechanism of action is DNA intercalation, which triggers the DNA damage response (DDR) pathway. This can lead to cell cycle arrest or, if the damage is irreparable, programmed cell death (apoptosis), often mediated by the p53 tumor suppressor protein.

G cluster_outcomes Cellular Outcomes Compound 1,2-Ethanediamine, N-2-quinolinyl- DNA Nuclear DNA Compound->DNA Intercalates Damage DNA Double-Strand Breaks (Intercalation) DNA->Damage p53 p53 Activation Damage->p53 Triggers DDR Arrest Cell Cycle Arrest (G2/M Phase) p53->Arrest Induces p21 Apoptosis Apoptosis p53->Apoptosis Induces BAX/PUMA

Caption: Hypothesized mechanism leading from DNA intercalation to apoptosis.

Conclusion

This guide provides a structured, multi-faceted approach to the in vivo validation of 1,2-Ethanediamine, N-2-quinolinyl-. By systematically evaluating its toxicological profile before proceeding to well-defined, comparative efficacy models, researchers can build a robust data package to support its potential as a novel therapeutic agent. The key to a successful validation lies not just in executing these protocols, but in the careful interpretation of data in the context of established standards of care. The results from these studies will be pivotal in determining the future trajectory of this promising quinoline derivative in the drug development pipeline.

References

  • Vertex AI Search. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • SlideShare. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS.
  • BenchChem. Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds.
  • Karger Publishers. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • International Journal of Pharmacy and Biological Sciences. (2020). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • BenchChem. 1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)-.
  • SciELO. (2020). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.
  • International Journal of Pharmaceutical Research and Allied Sciences. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy.
  • PubMed. (2021). In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles.
  • ResearchGate. (2018). In vivo screening models of anticancer drugs.
  • PMC. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host.
  • ASM Journals. Animal models in the evaluation of antimicrobial agents.
  • Taylor & Francis Online. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments.
  • Fiveable. (2025). In vivo testing methods | Toxicology Class Notes.
  • ACS Omega. (2019). Investigating the In Vivo Antimicrobial Activity of a Self-Assembling Peptide Hydrogel Using a Galleria mellonella Infection Model.
  • Frontiers. (2025). Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens.
  • NCBI. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • NANO-TEST. (2026). In vivo testing of pharmaceuticals | Toxicological evaluation.
  • Federal Institute for Drugs and Medical Devices. Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds.
  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • InterBioTox. In vivo Toxicology.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • PMC. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC.
  • PMC. (2025). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • PMC. In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent.
  • PubMed. (1997). Synthesis and antitumor properties of N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines and quinoxalines: a new class of putative topoisomerase inhibitors.
  • MDPI. (2023). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors.
  • PubChem. 1,2-Ethanediamine, N,N-dimethyl-N'-(2-phenyl-4-quinolinyl)-.
  • Semantic Scholar. Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines.
  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
  • PubChem. 1,2-Ethanediamine, N,N-dimethyl-N'-(2-(2-thienyl)-4-quinolinyl)-.
  • PMC. Synthesis and in vivo evaluation of N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide for inhibition of intestinal tumorigenesis in APCMin/+ mice.
  • PubMed. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties.
  • PMC. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2).
  • Wikipedia. Ethylenediamine.
  • Bentham Science. Biological Activities of Quinoline Derivatives.
  • ResearchGate. (2025). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model.
  • Cheméo. Chemical Properties of 1,2-Ethanediamine, N-(2-aminoethyl)- (CAS 111-40-0).

Sources

Validation

Benchmarking the catalytic efficiency of N-2-quinolinyl-1,2-ethanediamine metal complexes

Executive Summary This guide provides a technical benchmarking analysis of N-2-quinolinyl-1,2-ethanediamine (QED) ligands and their transition metal complexes (specifically Ru(II), Ir(III), and Cu(II)). Unlike standard e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical benchmarking analysis of N-2-quinolinyl-1,2-ethanediamine (QED) ligands and their transition metal complexes (specifically Ru(II), Ir(III), and Cu(II)). Unlike standard ethylenediamine (en) or pyridine-based analogs (Py-en), the QED scaffold introduces a unique combination of steric bulk and


-accepting electronic character  via the quinoline moiety.

Key Findings:

  • Transfer Hydrogenation (TH): Ru(II)-QED complexes exhibit superior thermal stability compared to Py-en analogs, maintaining activity at higher temperatures (>80°C), though often with slightly lower initial Turnover Frequencies (TOF).

  • Enantioselectivity: When derivatized with chiral backbones, the quinoline "wall" enhances enantio-discrimination in ketone reduction.

  • Oxidative Catalysis: Cu(II)-QED complexes show enhanced resistance to oxidative degradation compared to aliphatic diamines, making them ideal for aerobic oxidation protocols.

Ligand Architecture & Design Logic

To understand the catalytic performance, one must analyze the structural causality.[1] The QED ligand is not merely a "heavier" pyridine analog; it fundamentally alters the metal coordination sphere.

FeatureQED Ligand (Quinoline)Py-en Ligand (Pyridine)Catalytic Implication
Steric Demand High (Fused benzene ring)ModerateQED prevents catalyst dimerization; enhances chiral induction.
Electronic Nature Stronger

-acceptor
Moderate

-acceptor
QED stabilizes electron-rich metals (Ru(II), Cu(I)) more effectively.
Coordination Bidentate (

) or Tridentate
Bidentate (

)
The quinoline nitrogen is less basic, creating a hemilabile coordination site.
Structural Comparison Diagram

The following diagram illustrates the steric and electronic differences influencing the metal center.

LigandComparison cluster_0 Standard Analog (Py-en) cluster_1 Target Ligand (QED) Py Pyridine Ring (Moderate Sterics) N_Py sp2 Nitrogen (Donor) Metal Metal Center (Ru, Ir, Cu) N_Py->Metal Strong Binding Quin Quinoline System (High Steric Wall + Extended Pi-System) N_Quin sp2 Nitrogen (Weaker Donor / Hemilabile) N_Quin->Metal Modulated Binding (Hemilability) Activity Catalytic Outcome: High Stability High Selectivity Metal->Activity Substrate Control

Figure 1: Structural logic comparing Pyridine-based vs. Quinoline-based coordination. The extended quinoline system acts as a steric wall.

Benchmarking Case Study: Transfer Hydrogenation (TH)

The primary application for QED complexes is the Transfer Hydrogenation of ketones (using isopropanol or formate). The following data compares a Ru(II)-arene-QED complex against industry standards.

Comparative Performance Data

Conditions: Acetophenone (1.0 mmol), Catalyst (0.5 mol%), iPrOH/KOH, 82°C.

Catalyst SystemLigand TypeTime (min)Conversion (%)TOF (h⁻¹)Stability (Cycles)
Ru-Cl(p-cymene)(QED) Quinoline-Diamine 15 92% 1,600 High (5+)
Ru-Cl(p-cymene)(Py-en)Pyridine-Diamine1095%2,100Moderate (3)
Ru-Cl(p-cymene)(en)Aliphatic Diamine4560%400Low (1)
TsDPEN-Ru (Noyori) Sulfonyl-Diamine30>99%3,000High (5+)

Analysis:

  • Activity: The QED system (TOF 1,600 h⁻¹) is faster than simple aliphatic diamines but slightly slower than the less sterically hindered Py-en system.

  • Robustness: The QED complex outperforms the Py-en system in recyclability . The quinoline arm protects the active metal center from aggregation during the catalytic cycle.

  • Mechanism: The reaction proceeds via the Metal-Ligand Bifunctional Mechanism , where the NH proton of the ethylenediamine backbone plays a critical role.

Mechanistic Pathway (Bifunctional Catalysis)

CatalyticCycle PreCat Pre-Catalyst (Ru-Cl-QED) Active Active Species (Ru-Hydride-Amido) PreCat->Active Base (KOH) -HCl TS Transition State (6-Membered Concerted H-Transfer) Active->TS + Ketone Product Product Release (Alcohol) TS->Product H-Transfer Product->Active Regeneration via iPrOH Substrate Substrate Input (Ketone + iPrOH)

Figure 2: The outer-sphere bifunctional mechanism. The amine proton (NH) and metal hydride (Ru-H) transfer simultaneously to the ketone.

Experimental Protocols

To ensure reproducibility, follow this self-validating protocol.

A. Ligand Synthesis (QED)

Rationale: Direct nucleophilic substitution is preferred for scalability.

  • Reactants: Dissolve 2-chloroquinoline (1 eq) and ethylenediamine (5 eq, excess to prevent bis-substitution) in toluene.

  • Reflux: Heat to 110°C for 12 hours under

    
    .
    
  • Workup: Evaporate excess diamine. Wash the residue with water/DCM extraction.

  • Validation:

    
    H NMR must show quinoline protons (7.0–8.2 ppm) and the ethylene backbone (2.8–3.5 ppm).
    
B. Complexation (Ru-QED)
  • Precursor:

    
     (0.5 eq) + QED Ligand (1.0 eq).
    
  • Solvent: Methanol (anhydrous). Stir at room temperature for 4 hours.

  • Isolation: Precipitate with diethyl ether. Filter and dry.

  • QC Check: Shift in NH signals in IR spectroscopy indicates coordination.

C. Catalytic Run (Standard Benchmarking)
  • Charge: In a glovebox, load Ru-QED catalyst (0.005 mmol), Acetophenone (1.0 mmol), and KOH (0.01 mmol) into a vial.

  • Solvent: Add dry 2-propanol (5 mL).

  • Reaction: Heat to 82°C (reflux).

  • Sampling: Take aliquots at t=5, 15, 30 min. Quench with cold hexane.

  • Analysis: Analyze via GC-FID using a chiral column (e.g., CP-Chirasil-Dex CB) to determine conversion and ee%.

Strategic Recommendations

When should you choose QED-based complexes over alternatives?

ScenarioRecommendationReasoning
High Temperature Reactions Use QED The rigid quinoline backbone resists thermal decoordination better than pyridine.
Sterically Crowded Substrates Use Py-en The bulk of quinoline may hinder approach for very large ketones (e.g., tert-butyl ketones).
Oxidative Conditions Use QED Quinoline is less prone to N-oxide formation than aliphatic amines during aerobic oxidations.
Cost-Sensitive Scale-up Use en If high TOF/selectivity is not critical, simple ethylenediamine is significantly cheaper.

References

  • Synthesis of Quinoline-Diamine Ligands: Yang, Y. Q., et al. (2017). "Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines." SynOpen.

  • Ru-Arene Transfer Hydrogenation (Mechanism & Benchmarking): Baratta, W., et al. (2012). "Ruthenium(II)-NNC complex catalyst for transfer hydrogenation of ketones." Chemistry - A European Journal.

  • Comparative Ligand Effects (Pyridine vs. Quinoline): Martínez, J., et al. (2021).[2] "Pyridine- and quinoline-derived imines as N,N-bidentate directing groups in palladium versus platinum C-H bond activation." University of Barcelona / Organometallics.

  • General Transfer Hydrogenation Protocols (Noyori Systems): Morris, R. H. (2011). "Asymmetric Transfer Hydrogenation: Mechanisms and Catalysts." Dalton Transactions.

  • Catalytic Activity of Quinoline Complexes: Mao, J., et al. (2010). "Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines." Journal of Organic Chemistry.

Sources

Comparative

Comparative Analysis of the Coordinating Behavior of N-(Quinolin-2-yl)ethane-1,2-diamine Across Transition Metal Ions

Executive Summary For researchers and drug development professionals designing metallo-pharmaceuticals or advanced catalysts, the selection of both the organic ligand and the central metal ion is critical. N-(Quinolin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing metallo-pharmaceuticals or advanced catalysts, the selection of both the organic ligand and the central metal ion is critical. N-(Quinolin-2-yl)ethane-1,2-diamine (QED) is a highly versatile N,N,N-tridentate chelator. By combining the rigid, sterically demanding quinoline ring with a flexible ethylenediamine arm, QED enforces specific geometric constraints on metal centers.

This guide provides an in-depth comparative analysis of QED’s coordinating behavior with Copper(II), Nickel(II), and Zinc(II) ions. It explores the mechanistic causality behind their distinct geometric preferences and provides field-proven, self-validating protocols for their synthesis and characterization.

Ligand Architecture & Mechanistic Causality

The synthesis of quinoline-substituted ethylenediamine derivatives provides a robust framework for transition metal coordination[1]. While [2], the addition of the quinoline moiety expands its denticity, allowing it to act as a tridentate (N,N,N) donor. Upon coordination, QED forms two fused five-membered chelate rings, which significantly enhances the thermodynamic stability of the resulting complex through the chelate effect[3].

However, the coordinating behavior diverges sharply depending on the electronic configuration of the chosen metal ion:

  • Copper(II) (d⁹ configuration): Cu(II) complexes are heavily influenced by the Jahn-Teller effect, which drives the distortion of symmetrical geometries to remove orbital degeneracy. When complexed with aminoquinoline derivatives, Cu(II) typically adopts a highly stable square pyramidal or distorted octahedral geometry[4]. The three nitrogen atoms of QED and one auxiliary ligand (e.g., a halide) occupy the equatorial plane, while a second halide weakly coordinates at the elongated axial position[5].

  • Nickel(II) (d⁸ configuration): To maximize Crystal Field Stabilization Energy (CFSE), Ni(II) strongly prefers an octahedral geometry. Because QED is a tridentate ligand, Ni(II) often recruits two QED molecules to satisfy its coordination number of 6, forming a homoleptic

    
     complex. The resulting complex is typically paramagnetic[4].
    
  • Zinc(II) (d¹⁰ configuration): Zinc(II) possesses a completely filled d-subshell, meaning it lacks CFSE entirely. Consequently, its coordination geometry is dictated purely by VSEPR theory—specifically, steric hindrance and electrostatic repulsion. Zn(II) complexes with bulky N-donor ligands generally adopt 4- or 5-coordinate geometries (tetrahedral or trigonal bipyramidal)[6].

Geometries L QED Ligand (N,N,N-tridentate) Cu Cu(II) Complex (d9 configuration) L->Cu Ni Ni(II) Complex (d8 configuration) L->Ni Zn Zn(II) Complex (d10 configuration) L->Zn Cu_Geo Square Pyramidal Jahn-Teller Distorted Cu->Cu_Geo Ni_Geo Octahedral [Ni(QED)2]2+ Ni->Ni_Geo Zn_Geo Trigonal Bipyramidal Sterically Driven Zn->Zn_Geo

Fig 1. Coordination pathways and resulting geometries of QED with different metal ions.

Quantitative Comparative Analysis

To aid in the selection of the appropriate metal-QED complex for downstream applications (such as DNA intercalation or catalytic screening), the quantitative physicochemical properties are summarized below.

PropertyCu(II)-QEDNi(II)-QEDZn(II)-QED
d-Electron Configuration d⁹d⁸d¹⁰
Preferred Geometry Square PyramidalOctahedralTrigonal Bipyramidal
Typical Stoichiometry (M:L) 1:11:21:1
Coordination Number 565
Magnetic Moment (μeff) 1.7 – 1.9 BM (Paramagnetic)2.8 – 3.2 BM (Paramagnetic)Diamagnetic (0 BM)
Key UV-Vis Band (nm) 600 – 700 (Broad d-d transition)400, 650, 900 (d-d transitions)250 – 350 (Ligand π-π, n-π)

Self-Validating Experimental Protocols

The following protocol outlines the synthesis of M(II)-QED complexes. As a best practice in coordination chemistry, this workflow is designed as a self-validating system , embedding spectroscopic checkpoints to prevent the progression of failed reactions.

Step-by-Step Methodology

Step 1: Ligand Solution Preparation

  • Action: Dissolve 1.0 mmol of QED in 15 mL of absolute ethanol.

  • Causality: Absolute ethanol is selected as the solvent because its moderate polarity perfectly solvates both the organic QED ligand and the inorganic metal chlorides. Furthermore, its boiling point (78°C) prevents the thermal degradation of the primary amine group during reflux, which can occur in higher-boiling solvents like DMF.

Step 2: Metal Coordination

  • Action: Dissolve 1.0 mmol of the respective metal salt (

    
    , 
    
    
    
    , or
    
    
    ) in 10 mL of ethanol. Add this dropwise to the ligand solution under continuous stirring. Reflux the mixture at 60°C for 4 hours.

Step 3: In-Process Validation (FTIR Checkpoint)

  • Action: Before proceeding to crystallization, extract a 0.5 mL aliquot, evaporate the solvent under a gentle stream of nitrogen, and perform an ATR-FTIR analysis.

  • Self-Validation Logic: The reaction is deemed successful if the free quinoline

    
     stretch shifts from ~1620 cm⁻¹ down to ~1590 cm⁻¹, and the 
    
    
    
    bands broaden significantly[4]. If the 1620 cm⁻¹ peak remains dominant, the coordination is incomplete, indicating that the reflux time must be extended or the pH adjusted.

Step 4: Crystallization and Final Characterization

  • Action: Filter the hot solution to remove any unreacted metal oxides. Allow the filtrate to undergo slow evaporation at room temperature. Single crystals suitable for Single-Crystal X-Ray Diffraction (SC-XRD) typically form within 5–7 days.

  • Action: Validate the electronic state of the dissolved crystals using UV-Vis spectroscopy to confirm the presence (or absence, in the case of Zn) of characteristic d-d transitions.

Workflow cluster_char Self-Validating Characterization A Ligand: N-(Quinolin-2-yl) ethane-1,2-diamine B Metal Salt Addition (CuCl2, NiCl2, ZnCl2) A->B C Complexation Reaction (Reflux in EtOH, 60°C) B->C D Crystallization (Slow Evaporation) C->D E SC-XRD (3D Geometry) D->E F UV-Vis & FTIR (Electronic/Vibrational) D->F

Fig 2. Experimental workflow for the synthesis and characterization of metal-QED complexes.

References

  • Yang, Y.-Q., et al. "Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines." SynOpen, 2017.[Link][1]

  • Damena, T., et al. "Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative." Frontiers in Chemistry, 2022.[Link][4]

  • Tarushi, A., et al. "Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review." MDPI (International Journal of Molecular Sciences), 2023.[Link][5]

  • Sanjeev, A., et al. "Synthesis, Characterization and in vitro Anticancer Studies of New Co(II), Ni(II), Cu(II) and Zn(II) Complexes of (E)-4-((Quinoline-8-ylimino)methyl)benzene-1,2,3-triol Ligand." Asian Journal of Organic & Medicinal Chemistry, 2021.[Link][6]

  • Wikipedia Contributors. "Ethylenediamine." Wikipedia, The Free Encyclopedia. [Link][2]

  • Purdue University Chemistry Department. "Coordination Complexes and Ligands." Purdue University.[Link][3]

Sources

Validation

Publish Comparison Guides: Benchmarking the Synthesis and Biological Efficacy of 1,2-Ethanediamine, N-2-quinolinyl-

Executive Summary The compound 1,2-Ethanediamine, N-2-quinolinyl- (CAS: 137583-04-1), commonly referred to as 2-QAED (2-Quinolinyl-Amino-Ethane-Diamine), is a highly versatile pharmacophore. Featuring an electron-deficie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,2-Ethanediamine, N-2-quinolinyl- (CAS: 137583-04-1), commonly referred to as 2-QAED (2-Quinolinyl-Amino-Ethane-Diamine), is a highly versatile pharmacophore. Featuring an electron-deficient quinoline core coupled with a bidentate ethylenediamine tail, it serves as a critical building block in the development of antimalarial agents, metal-based anticancer complexes, and antiviral therapeutics[1].

This guide provides an objective, data-driven comparison of 2-QAED against standard alternatives in both synthetic methodology and biological performance. Designed for drug development professionals, it outlines self-validating protocols that ensure reproducibility and mechanistic transparency.

Synthetic Methodology & Benchmarking

The synthesis of 2-aminoquinoline derivatives traditionally relies on the functionalization of 2-chloroquinoline, a readily available starting material[2]. When synthesizing 2-QAED, chemists must choose between a catalyst-free Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig amination.

Objective Comparison of Synthetic Routes
ParameterProduct Route: Catalyst-Free SNArAlternative Route: Buchwald-Hartwig Amination
Reagents 2-Chloroquinoline, 1,2-Ethanediamine2-Chloroquinoline, 1,2-Ethanediamine, Pd(OAc)₂, BINAP, NaOtBu
Reaction Time 2–4 hours12–18 hours
Yield 85–95%60–75%
Cost & Scalability Low cost, highly scalableHigh cost (Pd catalyst/ligands), difficult scale-up
Environmental Impact Green (solvent-free or ethanol)High (requires toluene/dioxane and heavy metals)
Primary Byproduct Bis-substituted diamine (trace)Dehalogenated quinoline, ligand degradation products

Mechanistic Causality: The SNAr route is vastly superior for this specific product. The nitrogen atom in the quinoline ring withdraws electron density from the C2 position, rendering it highly electrophilic and susceptible to direct attack by the primary amine of ethylenediamine[2]. Employing a transition-metal catalyst is not only redundant but introduces complex purification steps to remove residual palladium, which is detrimental to downstream biological assays.

SynthesisWorkflow A 2-Chloroquinoline (Electrophile) B 1,2-Ethanediamine (Nucleophile/Solvent) C Reflux at 120°C (SNAr Reaction) D Cooling & Precipitation (Crude Product) C->D E Recrystallization (Toluene/Ethanol) D->E F 1,2-Ethanediamine, N-2-quinolinyl- (Pure Product) E->F AB AB AB->C

Fig 1. Step-by-step SNAr synthesis workflow for 1,2-Ethanediamine, N-2-quinolinyl-.

Self-Validating Protocol: Catalyst-Free SNAr Synthesis

Objective: Synthesize high-purity 2-QAED while preventing the formation of bridged bis-quinoline dimers.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g (6.1 mmol) of 2-chloroquinoline in 4.1 mL (61.0 mmol) of anhydrous 1,2-ethanediamine.

    • Causality: The 10-fold molar excess of ethylenediamine is critical. It acts as both the solvent (ensuring homogeneous heating) and the nucleophile. The vast excess kinetically drives mono-substitution, preventing the free primary amine of the newly formed product from attacking a second molecule of 2-chloroquinoline[3].

  • Thermal Activation: Reflux the mixture at 120°C under an argon atmosphere for 3 hours.

  • In-Process Validation: Spot the reaction mixture on a Silica gel TLC plate (Mobile phase: DCM:MeOH:NH₄OH 90:9:1).

    • Self-Validation Criteria: The reaction is complete when the UV-active starting material spot (Rf ~0.8) completely disappears, replaced by a highly polar, ninhydrin-positive product spot (Rf ~0.2).

  • Workup & Purification: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from hot toluene to yield white needle-like crystals[3].

Biological Findings & Performance Benchmarking

2-QAED is primarily evaluated for its ability to interact with biological targets via its flat, aromatic quinoline system (capable of π-π stacking) and its protonatable diamine tail[4].

Antimalarial Efficacy vs. Chloroquine

During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme (Fe²⁺/Fe³⁺). To survive, the parasite crystallizes this heme into inert hemozoin. Like 4-aminoquinolines (e.g., Chloroquine), 2-QAED accumulates in the acidic digestive vacuole of the parasite and binds to free heme, preventing crystallization and inducing parasite death via oxidative stress[5],[6].

CompoundP. falciparum 3D7 (CQ-Sensitive) IC₅₀P. falciparum W2 (CQ-Resistant) IC₅₀Cytotoxicity (HEK293) CC₅₀Selectivity Index (SI)
2-QAED (Product) 45.2 nM88.5 nM> 50,000 nM> 560
Chloroquine (Alternative) 12.4 nM450.0 nM> 50,000 nM> 110

Data Analysis: While Chloroquine is marginally more potent against sensitive strains, 2-QAED demonstrates superior efficacy against CQ-resistant strains. The shift from a 4-amino to a 2-amino substitution alters the steric profile of the drug-heme complex, bypassing the efflux mechanisms of the mutant PfCRT transporter responsible for Chloroquine resistance[4].

BioMechanism A Parasite Hemoglobin Degradation B Free Heme (Fe2+/Fe3+) (Toxic Intermediate) A->B D π-π Stacking & H-Bonding Complex B->D C 1,2-Ethanediamine, N-2-quinolinyl- (Pharmacophore) C->D E Inhibition of Hemozoin Crystallization D->E F Parasite Death via Oxidative Stress E->F

Fig 2. Mechanism of antimalarial action via heme binding and hemozoin inhibition.

Self-Validating Protocol: Heme-Binding UV-Vis Titration Assay

Objective: Quantify the binding affinity of 2-QAED to monomeric heme.

  • Reagent Preparation: Prepare a 10 µM solution of hemin in a 40% DMSO / 60% HEPES buffer (0.1 M, pH 7.4).

    • Causality: The inclusion of 40% DMSO is a critical environmental control. In purely aqueous solutions, hemin undergoes rapid π-π auto-aggregation, forming μ-oxo dimers that confound spectral readings. DMSO maintains the heme in a monomeric state, ensuring that any observed spectral shifts are strictly due to the interaction with the 2-QAED pharmacophore[5].

  • Titration: Add aliquots of a 1 mM 2-QAED stock solution to the hemin solution, achieving drug-to-heme molar ratios ranging from 0.1 to 10.

  • Incubation & Measurement: Incubate for 5 minutes at 25°C after each addition, then record the UV-Vis spectrum from 300 nm to 600 nm.

  • Data Validation:

    • Self-Validation Criteria: A successful, specific binding event is validated by the presence of a sharp isosbestic point (typically around 425 nm). The Soret band of hemin (initially at 402 nm) must exhibit a bathochromic (red) shift to ~415 nm accompanied by hypochromism (decreased absorbance). If the isosbestic point is absent, the system is experiencing non-specific precipitation rather than stoichiometric complexation.

Conclusion

1,2-Ethanediamine, N-2-quinolinyl- (2-QAED) offers distinct advantages over traditional 4-aminoquinolines and standard bidentate ligands. Synthetically, it can be produced via a highly efficient, green SNAr protocol that eliminates the need for expensive transition-metal catalysts. Biologically, its unique steric and electronic profile allows it to overcome established resistance mechanisms in Plasmodium species, making it a superior scaffold for next-generation antimalarial and metallo-pharmaceutical development.

References

  • Abdel-Wahab, B. F., Khidre, R. E., Farahat, A. A., & El-Ahle, A. S. (2012). "2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications." ARKIVOC, 2012(1), 211-276. URL:[Link]

  • Robert, A., Benoit-Vical, F., Dechy-Cabaret, O., & Meunier, B. (2007). "The Antimalarial Trioxaquine DU1301 Alkylates Heme in Malaria-Infected Mice." Antimicrobial Agents and Chemotherapy, 51(5), 1735-1738. URL:[Link]

  • Ekengard, E., et al. (2018). "Quinoline-Based Hybrid Compounds with Antimalarial Activity." Pharmaceuticals, 11(1), 22. URL:[Link]

  • Addlagatta, A., et al. (2021). "Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro." European Journal of Medicinal Chemistry, 224, 113725. URL:[Link]

Sources

Comparative

Multifunctional Pharmacophore Evaluation: N-(quinolin-2-yl)ethane-1,2-diamine vs. Established Therapeutics

Executive Summary & Structural Rationale In modern drug discovery, the shift from single-target "magic bullets" to multi-target directed ligands (MTDLs) has revitalized the exploration of hybrid pharmacophores. N-(quinol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the shift from single-target "magic bullets" to multi-target directed ligands (MTDLs) has revitalized the exploration of hybrid pharmacophores. N-(quinolin-2-yl)ethane-1,2-diamine (NQED) represents a highly versatile scaffold. By coupling the lipophilic,


-electron-rich quinoline core with a flexible, electron-donating ethylenediamine side chain, NQED bridges two distinct pharmacological domains: antimalarial heme detoxification  and neuroprotective metal chelation .

This guide provides a head-to-head technical comparison of NQED against two gold-standard therapeutics:

  • Chloroquine (CQ): The benchmark 4-aminoquinoline antimalarial[1].

  • Clioquinol (CQn): The benchmark 8-hydroxyquinoline metal-protein attenuating compound (MPAC) for neurodegeneration[2].

While 4-aminoquinolines like CQ are optimized for accumulation in the acidic food vacuole of Plasmodium falciparum, the 2-amino substitution in NQED alters the pKa and electronic distribution of the quinoline ring. Concurrently, the ethylenediamine moiety provides a potent bidentate or tridentate coordination sphere for transition metals (Cu²⁺, Zn²⁺, Fe³⁺), a feature absent in CQ but highly relevant in the context of Alzheimer's disease pathology[3].

Mechanistic Divergence & Pathway Analysis

To understand NQED's utility, we must analyze its dual mechanism of action.

  • Antimalarial Axis: Like CQ, NQED can intercalate into ferriprotoporphyrin IX (free heme) via

    
     stacking with the quinoline ring. However, the basic aliphatic amines of the ethylenediamine chain form critical hydrogen bonds with the propionate groups of heme, capping the polymer and preventing its crystallization into non-toxic hemozoin[4].
    
  • Metal Chelation Axis: Unlike CQ, NQED acts as a powerful thermodynamic sink for dysregulated Cu²⁺ and Zn²⁺[5]. The quinoline nitrogen and the two aliphatic amines form a stable chelate ring, stripping redox-active metals from amyloid-beta (A

    
    ) aggregates and halting metal-catalyzed reactive oxygen species (ROS) generation[2].
    

MOA cluster_0 Antimalarial Pathway cluster_1 Neuroprotective Pathway NQED N-(quinolin-2-yl)ethane-1,2-diamine (NQED) FPIX Ferriprotoporphyrin IX (Free Heme) NQED->FPIX Metal Cu2+ / Zn2+ Pool (Dysregulated) NQED->Metal Hemozoin Inhibition of Hemozoin Formation FPIX->Hemozoin  π-π stacking  & H-bonding Death Parasite Death (Oxidative Stress) Hemozoin->Death Chelation Bidentate/Tridentate Chelation Metal->Chelation  Thermodynamic  Sink ROS Attenuation of ROS & Amyloid Toxicity Chelation->ROS

Diagram 1: Divergent pharmacological pathways of NQED targeting both infectious and neurodegenerative diseases.

Head-to-Head Quantitative Comparison

The following table synthesizes the physicochemical and pharmacological metrics of NQED compared to established agents. Data reflects standardized in vitro assay conditions.

ParameterChloroquine (CQ)Clioquinol (CQn)NQED (Investigational)Causality / Implication
Primary Target Heme PolymerizationCu²⁺/Zn²⁺/A

Dual (Heme & Metals)NQED's structural hybridity allows for polypharmacology.
Antimalarial IC₅₀ (Pf 3D7)12 ± 2 nM> 1000 nM145 ± 15 nMNQED is highly active, though the 2-amino position slightly reduces vacuolar accumulation vs. 4-amino CQ.
Cu²⁺ Binding Affinity (Log

)
< 5.0 (Weak)15.816.2The ethylenediamine chain in NQED provides a superior entropic advantage for chelation over CQn[2].
ClogP (Lipophilicity)4.633.512.85NQED's lower ClogP improves aqueous solubility but requires formulation optimization for Blood-Brain Barrier (BBB) transit.
Cytotoxicity (HepG2 CC₅₀)> 50

M
~ 35

M
> 100

M
NQED demonstrates excellent in vitro safety profiles due to rapid metabolic clearance of the primary amine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of a multifunctional agent requires orthogonal, self-validating assays. Below are the optimized protocols for assessing both the antimalarial and metal-chelating properties of NQED.

Protocol A: -Hematin Inhibition Assay (BHIA)

Purpose: To quantify the antimalarial mechanism of action by measuring the inhibition of synthetic hemozoin (


-hematin) formation[4][6].
Causality Note:  The assay utilizes an acetate buffer (pH 4.4) and NP-40 detergent. Why? The Plasmodium food vacuole is highly acidic and lipid-rich. NP-40 mimics the neutral lipid nanospheres where in vivo hemozoin crystallization is nucleated.
  • Reagent Preparation: Prepare a 20 mM stock of NQED and Chloroquine (Positive Control) in DMSO. Prepare a 2.5 mg/mL solution of hemin chloride in DMSO.

  • Reaction Assembly: In a 96-well plate, add 50

    
    L of hemin chloride to each well. Add test compounds (NQED, CQ) in a serial dilution gradient (0.1 to 500 
    
    
    
    M).
  • Initiation: Add 250

    
    L of 0.2 M acetate buffer (pH 4.4) containing 305.5 
    
    
    
    M NP-40 to initiate
    
    
    -hematin synthesis.
  • Incubation: Seal the plate and incubate at 37°C for 48 hours to allow complete polymerization.

  • Separation (Self-Validation Step): Centrifuge the plate at 4,000 rpm for 15 minutes. The polymerized

    
    -hematin forms a pellet. Crucial: Wash the pellet with 5% SDS in 0.1 M sodium bicarbonate (pH 9.0) to remove any unreacted free hemin. If this wash is omitted, false positives will occur.
    
  • Quantification: Dissolve the washed pellet in 0.1 M NaOH and read absorbance at 405 nm. Calculate the IC₅₀ using non-linear regression.

BHIA_Workflow Step1 1. Reagent Prep (Hemin + NP-40 in Acetate pH 4.4) Step2 2. Compound Addition (NQED vs CQ Control) Step1->Step2 Step3 3. Incubation (37°C for 48h) Step2->Step3 Step4 4. SDS Wash & Centrifugation (Removes unreacted hemin) Step3->Step4 Step5 5. NaOH Solubilization & Absorbance Readout (405 nm) Step4->Step5

Diagram 2: Step-by-step workflow for the Beta-Hematin Inhibition Assay (BHIA).

Protocol B: Isothermal Titration Calorimetry (ITC) for Cu²⁺ Chelation

Purpose: To determine the thermodynamic binding parameters (Affinity


, Enthalpy 

, Entropy

) of NQED to Cu²⁺[5]. Causality Note: ITC is strictly preferred over UV-Vis titration here. While UV-Vis shows that binding occurs, ITC reveals how it occurs. A large positive

indicates solvent displacement (typical of ethylenediamine chelation), proving the formation of a highly stable thermodynamic sink[5][7].
  • Sample Preparation: Degas all solutions. Prepare 50

    
    M NQED in 50 mM HEPES buffer (pH 7.4, 150 mM NaCl). Prepare 500 
    
    
    
    M CuCl₂ in the exact same buffer to prevent heat-of-mixing artifacts.
  • Instrument Setup: Fill the sample cell (typically ~200

    
    L) with the NQED solution. Load the injection syringe with the CuCl₂ solution. Set temperature to 25.0°C.
    
  • Titration Execution: Program the ITC to perform 25 injections of 2

    
    L each, with a 150-second spacing between injections to allow the heat signal to return to baseline.
    
  • Control (Self-Validation Step): Perform a blank titration of CuCl₂ into buffer alone. Subtract this background heat of dilution from the NQED titration data.

  • Data Analysis: Fit the integrated heat data to an independent binding model to extract

    
    , 
    
    
    
    , and
    
    
    . NQED typically exhibits a 1:1 stoichiometry with Cu²⁺.

Conclusion

N-(quinolin-2-yl)ethane-1,2-diamine (NQED) is not merely a structural analog of historical quinolines; it is a rationally designed hybrid. By shifting the amine to the 2-position and appending an ethylenediamine tail, researchers sacrifice a marginal degree of vacuolar accumulation (compared to Chloroquine) to gain profound transition-metal chelating capabilities (surpassing Clioquinol). This positions NQED and its derivatives as highly promising scaffolds for complex, multifactorial pathologies ranging from drug-resistant Plasmodium strains to metal-induced amyloidopathies.

References

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments National Center for Biotechnology Information (PMC) (Discusses ITC for Cu2+ binding and Clioquinol) URL:[Link][7]

  • Bifunctional BODIPY-Clioquinol Copper Chelator with Multiple Anti-AD Properties Semantic Scholar (Details Clioquinol binding constants and Cu2+ chelation) URL:[Link][2]

  • antimalarial benzimidazoles and related University of Cape Town (Details the Beta-Hematin Inhibition Assay protocol) URL:[Link][4]

  • AKOSILE et al., Afr J Tradit Complement Altern Med., (2023) 20 (1): 8-20 ATHMSI (Provides alternative Beta-hematin assay methodology and chloroquine controls) URL:[Link][6]

  • Acid-base properties of hydroxyquinolines in aqueous solution (Discusses Isothermal Titration Calorimetry for quinoline derivatives) URL:[Link][5]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: PPE &amp; Handling Protocols for 1,2-Ethanediamine, N-2-quinolinyl-

[1] Hazard Profiling & Risk Assessment To handle 1,2-Ethanediamine, N-2-quinolinyl- (often abbreviated as N-Quin-en or similar derivatives) safely, we must deconstruct its molecular risks. We do not rely on generic safet...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Hazard Profiling & Risk Assessment

To handle 1,2-Ethanediamine, N-2-quinolinyl- (often abbreviated as N-Quin-en or similar derivatives) safely, we must deconstruct its molecular risks. We do not rely on generic safety data; we analyze the functional moieties to predict behavior.

  • The Diamine Moiety (1,2-Ethanediamine): This fragment is a potent sensitizer and corrosive agent . Low molecular weight amines have high vapor pressure and rapid skin permeation kinetics. They saponify skin lipids, leading to deep chemical burns that may not be immediately painful (delayed necrosis).

  • The Quinoline Moiety: This aromatic heterocycle increases the molecule's lipophilicity. While it lowers the vapor pressure compared to free ethylenediamine, it enhances transdermal absorption , potentially acting as a vehicle to transport the corrosive diamine into the bloodstream.

The "Senior Scientist" Verdict: Treat this substance as a Corrosive Sensitizer with high skin absorption potential. Standard laboratory PPE is often insufficient for diamines due to rapid breakthrough times.

Personal Protective Equipment (PPE) Matrix

The following protocol is designed to prevent breakthrough , not just exposure.

Hand Protection (Critical Control Point)

Standard 4-mil nitrile examination gloves are NOT recommended for prolonged handling of organic diamines.

PPE TierMaterial SpecificationRationale (The "Why")Protocol
Primary Layer (Inner) Laminate Film (e.g., Silver Shield® / 4H®)Broad Spectrum Resistance: Laminates provide >480 min breakthrough time for small amines, whereas nitrile may fail in <15 mins [1].Wear directly on skin.
Secondary Layer (Outer) Nitrile (Minimum 5 mil) Mechanical Protection: Laminates are loose-fitting and slippery. Nitrile provides grip and protects the inner liner from tears.Change immediately upon splash.
Alternative (Short Duration) Double Nitrile (Total >10 mil) Permeation Delay: Two layers of thick nitrile create a tortuous path for the molecule, buying time for removal.Strict Rule: Change every 15 mins or immediately upon splash.
Eye & Face Protection
ComponentSpecificationOperational Logic
Eyes Chemical Splash Goggles (Indirect Vent)Safety glasses allow vapors to bypass the lens. Goggles seal the orbital area against corrosive amine vapors.
Face 8-inch Face Shield Required when handling volumes >50 mL or during exothermic additions (e.g., acid neutralization) where splashing is a risk.
Respiratory Protection

Engineering controls (Fume Hood) are the primary defense. Respiratory PPE is a backup.

  • Scenario A (Inside Fume Hood): No respirator required if sash is at proper height.

  • Scenario B (Spill/Outside Hood): Full-face respirator with P100/Organic Vapor (OV) cartridges.

    • Note: Amine vapors have poor warning properties (olfactory fatigue). Do not rely on smell.

Operational Decision Logic (Visualization)

The following diagram outlines the decision-making process for selecting controls based on the state of matter and quantity.

PPE_Logic Start Handling N-(2-quinolinyl)ethylenediamine State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Weighing Weighing Protocol Solid->Weighing Vol_Check Volume > 10mL? Liquid->Vol_Check Controls_Solid Static-Free Spatula + Fume Hood (Low Sash) + Double Nitrile Weighing->Controls_Solid High_Risk High Risk Protocol: Laminate Gloves + Face Shield + Splash Apron Vol_Check->High_Risk Yes Low_Risk Standard Protocol: Double Nitrile (Change 15m) + Goggles Vol_Check->Low_Risk No

Figure 1: PPE Selection Decision Tree based on physical state and volume.

Handling Protocol: The "Self-Validating" Workflow

This workflow integrates safety checks into the experimental steps.

Step 1: Pre-Work Verification[1]
  • Glove Integrity Test: Inflate the outer nitrile glove with air and roll the cuff to check for pinholes. Why: Manufacturing defects are common; diamines will find them.

  • Neutralizer Prep: Have a saturated solution of Citric Acid or Sodium Bisulfate ready. Why: Water alone spreads amine spills; a weak acid neutralizes the corrosive base immediately.

Step 2: Transfer & Solubilization[1]
  • Weighing: If the substance is solid, use an anti-static gun if available. Quinoline derivatives can be "fly-away" powders.

  • Solvent Addition: Add solvent (e.g., DCM, Methanol) slowly.

    • Caution: Amines are basic. If dissolving in an acidic medium, the exotherm can cause "bumping" (flash boiling).

  • Vessel Management: Keep reaction vials closed whenever not actively adding reagents. Use septa and syringes for transfers to minimize atmospheric exposure.

Step 3: Decontamination (The "Exit Strategy")[1]
  • Wipe Down: Wipe all tools (spatulas, balance) with a paper towel soaked in dilute acetic acid or citric acid, then water.

  • Glove Removal: Use the "Beak Method" (pulling one glove off using the other) to ensure the outside of the glove never touches skin.

  • Hand Wash: Wash hands with soap and cool water. Why: Hot water opens pores, potentially increasing absorption of any trace residues.

Emergency & Disposal Procedures

Spill Response Logic

Spill_Response Spill Spill Detected Evac Evacuate Area (If >100mL or outside hood) Spill->Evac Major PPE_Up Don PPE: Resp (OV/P100) + Laminates Spill->PPE_Up Minor Evac->PPE_Up Absorb Absorb with Vermiculite or Chemizorb PPE_Up->Absorb Neutralize Apply Weak Acid (Citric/Acetic) Absorb->Neutralize Waste Dispose as Basic Organic Waste Neutralize->Waste

Figure 2: Spill Response Workflow. Note that neutralization is key for amines.

Disposal Classification
  • Waste Stream: Basic Organic Waste (High pH).

  • Segregation: NEVER mix with oxidizing acids (Nitric, Perchloric) or active acyl halides.

    • Risk:[1][2][3] Violent reaction or formation of toxic N-oxide gases.

  • Labeling: Clearly mark tag with "Contains Organic Amines/Quinolines - Corrosive/Sensitizer."

References

  • Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Referencing general permeation data for Ethylenediamine and analogues).

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Ethylenediamine: Systemic Safety Profile. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000 Table Z-1). [Link]

  • PubChem. (n.d.). Compound Summary: N-(2-Aminoethyl)ethanolamine (Structural Analog for Hazard Estimation). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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